molecular formula C9H8FN B1358690 4-Fluoro-2-methyl-1h-indole CAS No. 1260383-51-4

4-Fluoro-2-methyl-1h-indole

Cat. No.: B1358690
CAS No.: 1260383-51-4
M. Wt: 149.16 g/mol
InChI Key: PHGHGDMLJZDQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-1h-indole is a useful research compound. Its molecular formula is C9H8FN and its molecular weight is 149.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGHGDMLJZDQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indole: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] 4-Fluoro-2-methyl-1H-indole, a member of the fluorinated indole family, represents a valuable building block for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, a proposed synthetic route, and its potential applications in drug discovery.

Chemical Properties and Structure

This compound possesses the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol .[3] The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a fluorine atom substituted at the 4-position of the benzene ring and a methyl group at the 2-position of the pyrrole ring.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₈FN[3]
Molecular Weight 149.16 g/mol [3]
IUPAC Name This compound[3]
CAS Number 1260383-51-4[3]
XLogP3 (Computed) 2.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 0[3]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueExpected Features
¹H NMR Signals corresponding to the indole N-H proton (broad singlet, ~8.0-8.5 ppm), aromatic protons on the benzene and pyrrole rings (multiplets, ~6.5-7.5 ppm), and a singlet for the methyl group protons (~2.4 ppm). Coupling between the fluorine atom and adjacent protons (H5) is expected.
¹³C NMR Resonances for the nine carbon atoms. The carbon bearing the fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF). The methyl carbon will appear upfield (~13-15 ppm). Aromatic and pyrrole carbons will resonate in the 100-140 ppm region.
¹⁹F NMR A single resonance, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), C=C stretching in the aromatic rings (~1600-1450 cm⁻¹), and a strong C-F stretching band (~1250-1000 cm⁻¹).[4][5][6]
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) and potentially other fragments characteristic of the indole ring.[7]

Synthesis of this compound

A plausible and widely used method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. For the synthesis of this compound, the logical precursors would be (3-fluorophenyl)hydrazine and acetone.

G cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product A 3-Fluorophenylhydrazine C Condensation A->C B Acetone B->C D 3-Fluorophenylhydrazone of Acetone C->D Formation of Hydrazone F Fischer Indole Synthesis D->F E Acid Catalyst (e.g., H₂SO₄, ZnCl₂) E->F G This compound F->G Intramolecular Cyclization & Ammonia Elimination

Proposed synthetic workflow for this compound.
Experimental Protocol: Fischer Indole Synthesis (Proposed)

This is a generalized protocol and requires optimization for the specific synthesis of this compound.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Add acetone (1.1 eq.) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the reaction mixture containing the hydrazone, add an acid catalyst. This could be a Brønsted acid like sulfuric acid or polyphosphoric acid, or a Lewis acid such as zinc chloride.

    • Heat the mixture to reflux for several hours. The optimal temperature and reaction time will need to be determined experimentally.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

    • If a precipitate forms, collect it by filtration. If not, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the electron-rich nature of the indole ring, influenced by the electronic effects of the fluorine and methyl substituents.

Electrophilic Aromatic Substitution

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. The methyl group at the C2 position in this compound blocks this site, directing electrophilic attack to other positions on the ring. The fluorine atom at the C4 position is an ortho-, para-directing deactivator for electrophilic aromatic substitution on the benzene ring. However, the overall reactivity will be a balance of the activating effect of the pyrrole nitrogen and the deactivating effect of the fluorine. Therefore, electrophilic substitution could potentially occur at the C5 or C7 positions of the benzene ring, or at the C3 position if the reaction conditions are harsh enough to displace the methyl group, which is unlikely.

N-Alkylation

The nitrogen atom of the indole ring can be deprotonated with a suitable base to form an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, in an N-alkylation reaction.[1] Common bases used for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product A This compound B 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) A->B Deprotonation & Nucleophilic Attack C 1-Alkyl-4-fluoro-2-methyl-1H-indole B->C

General workflow for the N-alkylation of this compound.

Applications in Drug Discovery

While specific applications of this compound are not extensively documented, its structural motifs are highly relevant to medicinal chemistry.[9] Fluorinated indoles are key components in a variety of therapeutic agents, including kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases.[9] The fluorine atom can enhance binding to target proteins and improve metabolic stability, while the indole scaffold provides a versatile platform for further chemical modification.[2] The 2-methyl group can also influence the binding conformation and selectivity of the molecule. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, its chemical properties and reactivity can be reasonably predicted based on the well-established chemistry of the indole nucleus and the influence of its substituents. The proposed Fischer indole synthesis provides a viable route for its preparation. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Physicochemical properties of 4-Fluoro-2-methyl-1h-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methyl-1H-indole

Abstract

This compound is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the indole scaffold, a privileged structure in numerous pharmaceuticals, can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, consolidating computed data with comparative experimental values from closely related isomers due to the limited availability of direct experimental data for this specific compound. We will delve into its structural and electronic characteristics, spectroscopic signature, and logical synthetic approaches. Furthermore, this document outlines the compound's potential applications in drug discovery, supported by an examination of relevant biological pathways, and provides essential safety and handling information for researchers.

Introduction: The Strategic Role of Fluorinated Indoles in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold." The introduction of fluorine, a common strategy in modern drug design, imparts unique characteristics to the parent molecule. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins through new electrostatic interactions, and modulate lipophilicity, thereby influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

This compound emerges as a valuable building block, combining the foundational indole core with the strategic placement of a fluorine atom at the C4 position and a methyl group at the C2 position. This specific substitution pattern offers a unique vector for chemical exploration and a distinct property profile for developing novel therapeutic agents and advanced materials.[4]

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. This section details the known and predicted properties of this compound.

Table 1: Key Physicochemical Identifiers for this compound

Property Value Source
IUPAC Name This compound [5]
CAS Number 1260383-51-4 [5][6]
Molecular Formula C₉H₈FN [5][6]
Molecular Weight 149.16 g/mol [5]

| Canonical SMILES | CC1=CC2=C(N1)C=CC=C2F |[5] |

Table 2: Computed and Comparative Physicochemical Properties

Property Value Method / Note Source
logP (Octanol/Water) 2.7 Computed by XLogP3 [5]
pKa (Aciditv) ~16.97 Predicted for 6-fluoro-2-methylindole [7]
Melting Point No Data Available Experimental for 6-fluoro-2-methylindole: 100 °C [7]
Boiling Point No Data Available Experimental for 6-fluoro-2-methylindole: 269.2 °C

| Appearance | White to yellow solid | Predicted based on related isomers |[7] |

Lipophilicity and Solubility

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The computed XLogP3 value for this compound is 2.7, suggesting moderate lipophilicity.[5] This value indicates that the compound is likely to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chlorinated solvents, but limited solubility in aqueous solutions. This property is a key consideration in designing assays and formulation strategies.

Acidity and Basicity (pKa)

The indole N-H proton is weakly acidic. While no experimental pKa value exists for the 4-fluoro isomer, the predicted pKa for the related 6-fluoro-2-methylindole is approximately 16.97.[7] This indicates that a very strong base is required to deprotonate the indole nitrogen, a common first step for N-alkylation or other derivatization reactions. For practical purposes in biological systems (pH ~7.4), the compound will exist in its neutral form.

Physical State and Thermal Properties

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

General Experimental Protocol for Spectroscopic Analysis

The following outlines a standard workflow for the characterization of fluorinated indole derivatives.[1]

  • Sample Preparation : For Nuclear Magnetic Resonance (NMR), dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For Infrared (IR) Spectroscopy, a small amount of the solid is analyzed directly on an ATR-FTIR spectrometer. For Mass Spectrometry (MS), the sample is dissolved in a solvent like methanol or acetonitrile for infusion.[1]

  • Instrumentation & Data Acquisition :

    • NMR : ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher).[1]

    • IR : Spectra are typically recorded over a range of 4000-400 cm⁻¹.[1]

    • MS : High-resolution mass spectra (HRMS) are obtained using techniques like ESI-TOF to confirm the elemental composition.[1]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synth Synthesized Compound Purify Column Chromatography Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purify->NMR Purified Sample MS Mass Spectrometry (HRMS) Purify->MS Purified Sample IR IR Spectroscopy Purify->IR Purified Sample Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity

Workflow for Spectroscopic Structure Elucidation.
Expected Spectroscopic Signature

  • ¹H NMR : The proton NMR spectrum is expected to be highly informative. Key signals should include a broad singlet for the N-H proton (typically > 8.0 ppm), a complex multiplet pattern in the aromatic region (approx. 6.5-7.5 ppm), and a singlet or narrow doublet for the C2-methyl group around 2.3-2.5 ppm. The coupling of the protons on the benzene ring to the C4-fluorine atom will result in characteristic splitting patterns that are crucial for confirming the fluorine's position.

  • ¹³C NMR : The spectrum should display nine distinct carbon signals. The carbons bonded to and adjacent to the fluorine atom (C4, C3a, C5) will exhibit C-F coupling, appearing as doublets with characteristic coupling constants, which is a definitive diagnostic feature.

  • ¹⁹F NMR : A single resonance is expected in the aryl fluoride region of the ¹⁹F NMR spectrum, confirming the presence of a single fluorine environment.

  • Mass Spectrometry : High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₉H₉FN⁺ (150.0719). The parent molecular ion [M]⁺ would have a mass of 149.0641.[5]

  • Infrared Spectroscopy : The IR spectrum is expected to show a characteristic sharp N-H stretching vibration around 3400 cm⁻¹, C-H stretching vibrations for the aromatic and methyl groups (~3100-2900 cm⁻¹), and strong C-F stretching bands in the fingerprint region (~1250-1000 cm⁻¹).

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established methods for indole formation. The choice of pathway often depends on the availability of starting materials and the desired scale.

Proposed Synthetic Pathway: Reductive Cyclization

A robust and frequently employed method for synthesizing 2-methylindoles is the reductive cyclization of an o-nitrotoluene derivative.[8] This pathway offers good control over the substitution pattern.

Key Steps:

  • Precursor Synthesis : The synthesis begins with a suitably substituted nitrophenyl compound. For 4-fluoro-2-methylindole, a key intermediate would be 1-(5-fluoro-2-nitrophenyl)propan-2-one.

  • Reductive Cyclization : The nitro group is reduced, typically using a reducing agent like zinc in acetic acid or through catalytic hydrogenation.[9] The resulting amino group spontaneously attacks the adjacent ketone, leading to cyclization and dehydration to form the indole ring.

G Start Substituted o-Nitrotoluene Derivative Reduction Nitro Group Reduction (e.g., H₂, Pd/C or Zn/AcOH) Start->Reduction Step 1 Cyclization Intramolecular Cyclization & Dehydration Reduction->Cyclization Step 2 Product This compound Cyclization->Product Step 3

Generalized workflow for Reductive Cyclization synthesis.
Alternative Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile alternative.[2] This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To obtain the target molecule, (3-fluorophenyl)hydrazine would be reacted with acetone to form the corresponding hydrazone, which would then be cyclized using an acid catalyst like polyphosphoric acid or zinc chloride.

Relevance in Drug Discovery and Development

The this compound scaffold is a promising starting point for developing novel therapeutics. Indole derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[2]

Potential Biological Targets and Applications
  • Serotonin (5-HT) Receptor Modulation : Many indole-containing compounds are modulators of serotonin receptors due to the structural similarity of the indole core to serotonin.[2] A closely related compound, 4-Fluoro-N,N-dimethyltryptamine (4-Fluoro-DMT), is a serotonin 5-HT₂C receptor agonist.[10] This strongly suggests that derivatives of this compound could be explored as selective modulators of 5-HT receptor subtypes, with potential applications in treating depression, anxiety, and other CNS disorders.

  • Enzyme Inhibition : Fluorinated indoles have been investigated as inhibitors of various enzymes. For example, some isomers are known to inhibit cytochrome P450 enzymes, which are involved in drug metabolism.[4] This property can be leveraged to create enzyme inhibitors for various diseases or to develop compounds with improved pharmacokinetic profiles.

  • Anticancer and Antimicrobial Agents : The indole scaffold is present in numerous anticancer and antimicrobial agents. 4-Fluoroindole has been shown to enhance the efficacy of certain antibiotics against multi-drug resistant bacteria.[11] This highlights the potential for developing new anti-infective or oncology drugs based on the this compound core.

G Ligand Indole-based Ligand (e.g., 4-F-2-Me-Indole Derivative) Receptor 5-HT₂A Receptor (GPCR) Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Simplified 5-HT₂A receptor signaling cascade, a potential target pathway.

Safety and Handling

As with any research chemical, proper safety protocols must be followed when handling this compound.

  • Hazard Identification : According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

    • H302: Harmful if swallowed[5]

    • H315: Causes skin irritation[5]

    • H318: Causes serious eye damage[5]

    • H335: May cause respiratory irritation[5][6]

  • Recommended Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[8]

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic building block. While comprehensive experimental data on its physicochemical properties remain to be published, computational models and comparative analysis of its isomers provide a robust framework for its use in research. Its moderate lipophilicity, specific substitution pattern, and the inherent biological relevance of the fluorinated indole scaffold make it an attractive candidate for exploration in drug discovery programs targeting CNS disorders, infectious diseases, and oncology. The analytical and synthetic methodologies outlined in this guide provide a foundation for researchers to confidently incorporate this compound into their development pipelines.

References

Introduction: The Strategic Value of Fluorination in the Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indole: Synthesis, Identification, and Application

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of biological activity. A particularly effective strategy in modern drug discovery is the incorporation of fluorine into lead compounds. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2]

This guide focuses on a specific and highly valuable building block: This compound (CAS Number: 1260383-51-4).[3] The placement of a fluorine atom at the 4-position of the indole ring, combined with a methyl group at the 2-position, creates a unique electronic and steric environment. This substitution pattern makes it an attractive intermediate for the synthesis of novel therapeutics, particularly in the fields of oncology and neurology, where indole derivatives have shown considerable promise.[4]

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will detail a robust and field-proven synthetic methodology, provide a thorough guide to its analytical identification and characterization, and discuss its potential applications, grounded in the principles of modern medicinal chemistry.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting. The key data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1260383-51-4[3]
Molecular Formula C₉H₈FN[3]
Molecular Weight 149.17 g/mol [3]
IUPAC Name This compound[3]
Appearance Predicted: Off-white to light-colored solidN/A
XLogP3 2.7[3]
Safety and Handling

As a fluorinated aromatic heterocycle, this compound requires careful handling in a controlled laboratory environment.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Synthesis of this compound: The Fischer Indole Synthesis

While multiple methods exist for indole synthesis, the Fischer indole synthesis remains one of the most robust, versatile, and widely applied methods since its discovery in 1883.[5] It is the logical and recommended approach for the preparation of this compound. The causality behind this choice lies in the ready availability of the starting materials and the reaction's tolerance for a variety of functional groups.

The synthesis proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[6] For the target molecule, the key precursors are (3-fluorophenyl)hydrazine and acetone .

Diagram 1: Proposed Fischer Indole Synthesis Workflow

fischer_synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 (3-Fluorophenyl)hydrazine step1 Condensation (Hydrazone Formation) start1->step1 start1->step1 start2 Acetone start2->step1 start2->step1 step2 [3,3]-Sigmatropic Rearrangement step1->step2 Acid Catalyst (e.g., ZnCl₂, PPA) step1->step2 step3 Cyclization & Aromatization (Ammonia Elimination) step2->step3 step2->step3 product This compound step3->product step3->product analytical_workflow start Purified Synthetic Product ms Mass Spectrometry (MS) start->ms Determine Molecular Weight & Fragmentation ir Infrared (IR) Spectroscopy start->ir Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Elucidate C-H Framework data_analysis Data Analysis & Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis confirmation Structural Confirmation of This compound data_analysis->confirmation Correlate All Data

References

A Technical Guide to the Therapeutic Targeting of 4-Fluoro-2-Methyl-1H-Indole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the therapeutic landscape for derivatives of the 4-fluoro-2-methyl-1H-indole scaffold. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of a fluorine atom, particularly at the 4-position, significantly modulates the scaffold's physicochemical properties. This modification can enhance metabolic stability, alter lipophilicity, and influence pKa, thereby improving pharmacokinetic profiles and target-binding interactions.[3][4] This document synthesizes preclinical data and established methodologies to illuminate the most promising therapeutic targets for this compound class, with a primary focus on applications in oncology and immuno-oncology.

Part 1: Target Class I - Protein Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5] The electron-rich indole scaffold is particularly well-suited for designing ATP-competitive inhibitors that occupy the kinase hinge region.[6] Fluorinated indole derivatives have demonstrated potent activity against several key oncogenic kinases.

Target Focus: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Therapeutic Rationale: VEGFR-2 is the principal mediator of angiogenesis, the process by which new blood vessels are formed. In cancer, tumors hijack this process to secure a blood supply for growth and metastasis.[7] Inhibition of VEGFR-2 kinase activity is a clinically validated anti-angiogenic strategy to starve tumors and inhibit their proliferation.[8]

Mechanism of Inhibition: this compound derivatives can be designed to function as Type II ATP-competitive inhibitors. They typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain, stabilizing the inactive (DFG-out) conformation. The indole core often forms critical hydrogen bonds with the hinge region of the kinase, while substituted moieties can access adjacent hydrophobic pockets, ensuring high affinity and selectivity.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes representative in vitro inhibitory activities of a novel 4-fluoro-2-methyl-1H-indol-5-amine analogue against VEGFR-2 and hepatocellular carcinoma cell lines, benchmarked against the multi-kinase inhibitor Sorafenib.

CompoundTarget/Cell LineIC₅₀ (nM)
Indole Analogue 1 VEGFR-2 95.7 ± 3.2
Hep3B (Liver Cancer)8010
Huh7 (Liver Cancer)4310
HepG2 (Liver Cancer)1950
Sorafenib VEGFR-2 90
Hep3B (Liver Cancer)8620
Huh7 (Liver Cancer)7550
HepG2 (Liver Cancer)7220
Table 1: Comparative IC₅₀ values. Data for the indole analogue is representative of findings for this class of compounds.[7]

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescent)

This protocol describes a method to quantify the enzymatic activity of VEGFR-2 and determine the potency of inhibitory compounds. The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and weaker inhibition.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • Prepare Recombinant human VEGFR-2 kinase domain solution in Assay Buffer.

    • Prepare substrate solution (e.g., Poly (Glu, Tyr) 4:1) in Assay Buffer.

    • Prepare a 10 mM stock solution of ATP in Assay Buffer.

    • Dissolve test compounds (e.g., Indole Analogue 1) in 100% DMSO to create 100x stock concentrations for serial dilution.

  • Assay Procedure:

    • Add 5 µL of test compound dilutions to the wells of a 96-well plate. Add 5 µL of DMSO for "No Inhibition" and "No Enzyme" controls.

    • Add 20 µL of Assay Buffer to the "No Enzyme" control wells.

    • Add 20 µL of the VEGFR-2 enzyme/substrate mixture to all other wells.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to all wells.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and quantify remaining ATP by adding 50 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indole 4-Fluoro-2-methyl- 1H-indole Derivative Indole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Compound (Serial Dilutions) Start->Step1 Step2 Add Enzyme & Substrate Mix Step1->Step2 Step3 Incubate (Inhibitor Binding) Step2->Step3 Step4 Add ATP (Initiate Reaction) Step3->Step4 Step5 Incubate (Kinase Reaction) Step4->Step5 Step6 Add Kinase-Glo® (Detect ATP) Step5->Step6 End Read Luminescence & Calculate IC₅₀ Step6->End

Caption: Workflow for an in vitro kinase inhibition assay.

Part 2: Target Class II - Epigenetic Regulation

Epigenetic modulators that regulate gene expression without altering the DNA sequence have emerged as a major class of cancer therapeutics. Bromodomain and Extra-Terminal (BET) proteins are key epigenetic "readers" that are frequently dysregulated in cancer.

Target Focus: Bromodomain-containing protein 4 (BRD4)

Therapeutic Rationale: BRD4 is a BET family member that binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters.[9] In many cancers, including leukemia and colon cancer, BRD4 drives the expression of critical oncogenes like c-Myc.[10] Inhibiting BRD4 displaces it from chromatin, leading to transcriptional repression of these oncogenes, cell cycle arrest, and apoptosis.[11]

Mechanism of Inhibition: Indole-based scaffolds, particularly indole-2-ones, have been developed as potent BRD4 inhibitors.[9][11] They act as structural mimetics of acetylated lysine, occupying the hydrophobic pocket within BRD4's bromodomains (BD1 and BD2) and preventing its association with chromatin. This competitive binding is a validated mechanism for disrupting BRD4-dependent gene transcription.

Data Presentation: BRD4 Inhibitory and Antiproliferative Activity

CompoundBRD4 BD1 IC₅₀ (nM)BRD4 BD2 IC₅₀ (nM)HL-60 Cell IC₅₀ (µM)HT-29 Cell IC₅₀ (µM)
Indole-2-one 12j 19281.354.75
Indole-2-one 21r 413130.785.57
Table 2: Potency of representative indole-2-one derivatives against BRD4 bromodomains and cancer cell lines.[9][11]

Experimental Protocols

Protocol 2: BRD4 Inhibition Assay (AlphaScreen)

This protocol outlines a sensitive, bead-based proximity assay to measure the binding of BRD4 to an acetylated histone peptide.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.

    • Reconstitute recombinant GST-tagged BRD4(BD1) protein.

    • Reconstitute a biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16 (H4K5/8/12/16ac).

    • Prepare serial dilutions of the test indole derivative in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add test compound dilutions.

    • Add the GST-BRD4(BD1) protein and incubate for 15 minutes at room temperature.

    • Add the biotinylated H4 peptide and incubate for another 15 minutes.

    • In subdued light, add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads.

    • Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Signal Detection:

    • Read the plate on an AlphaScreen-capable microplate reader. When the beads are in proximity (i.e., BRD4 is bound to the peptide), a singlet oxygen is transferred, generating a chemiluminescent signal.

  • Data Analysis:

    • Inhibition is measured as a decrease in the AlphaScreen signal. Calculate IC₅₀ values as described in Protocol 1.

Protocol 3: Western Blot for c-Myc Downregulation

This cellular assay validates that BRD4 inhibition leads to the expected downstream effect on its target gene product.

  • Cell Treatment:

    • Seed cancer cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the indole-based BRD4 inhibitor for 24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against c-Myc.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the c-Myc band intensity relative to the loading control indicates successful target engagement.[10]

Mandatory Visualizations

BRD4_Mechanism cluster_0 cluster_1 BRD4_active BRD4 Ac_Histone Acetylated Histone Tail BRD4_active->Ac_Histone Binds PolII RNA Pol II Complex BRD4_active->PolII Recruits DNA DNA PolII->DNA Transcribes cMyc_mRNA c-Myc mRNA DNA->cMyc_mRNA BRD4_inhibited BRD4 Ac_Histone_2 Acetylated Histone Tail BRD4_inhibited->Ac_Histone_2 Binding Blocked No_Transcription Transcription Repressed BRD4_inhibited->No_Transcription Indole Indole Inhibitor Indole->BRD4_inhibited Binds to Binding Pocket

Caption: Mechanism of BRD4 inhibition in gene transcription.

Part 3: Target Class III - Immuno-Oncology

Immuno-oncology aims to harness the patient's own immune system to fight cancer. A key mechanism of tumor survival is the creation of an immunosuppressive microenvironment.

Target Focus: Indoleamine 2,3-dioxygenase 1 (IDO1)

Therapeutic Rationale: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting it to kynurenine.[12] In the tumor microenvironment, IDO1 is often overexpressed. This has two major consequences: 1) depletion of tryptophan, an essential amino acid for T-cell proliferation, and 2) accumulation of kynurenine, which induces T-cell apoptosis and promotes the generation of immunosuppressive regulatory T-cells (Tregs).[13] Inhibition of IDO1 is therefore a promising strategy to reverse this immune tolerance and enhance anti-tumor immunity.[12]

Mechanism of Inhibition: As structural analogues of the natural substrate tryptophan, indole derivatives are a major class of IDO1 inhibitors.[14] They can act as competitive inhibitors, binding to the active site and preventing tryptophan metabolism. Some designs incorporate moieties that can coordinate with the heme iron at the core of the active site, enhancing potency.[15][16] The inclusion of fluorine can improve the metabolic stability and cell permeability of these inhibitors.[3]

Data Presentation: IDO1 Inhibitory Activity

Compound ClassRepresentative InhibitorIDO1 IC₅₀ (µM)Inhibition Type
Tryptophan AnalogueMTH-trp11.6 (Kᵢ)Competitive
1,2,3-Triazole DerivativeCompound 14e3.63Heme-Coordinating
Table 3: Inhibitory potency of representative indole-based and related IDO1 inhibitors.[12][15]

Experimental Protocols

Protocol 4: Cell-Based IDO1 Activity Assay

This protocol measures the enzymatic activity of IDO1 in cultured cells by quantifying the production of kynurenine.

  • Cell Culture and Induction:

    • Culture HeLa cells, which have high IDO1 expression, in DMEM with 10% FBS.

    • Seed cells in a 96-well plate. To further boost expression, cells can be stimulated with human interferon-gamma (IFN-γ) for 24-48 hours prior to the assay.

  • Inhibitor Treatment:

    • Remove the culture medium and replace it with fresh medium containing L-tryptophan.

    • Add serial dilutions of the indole-based test compounds to the wells. Include a positive control inhibitor (e.g., Epacadostat) and a DMSO vehicle control.

    • Incubate the plate for 24-48 hours at 37°C.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant from each well.

    • Add trichloroacetic acid (TCA) to precipitate proteins, then centrifuge.

    • Transfer the supernatant to a new plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). A reaction with kynurenine will produce a yellow color.

    • Incubate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine produced in each well and determine the IC₅₀ value for the test compounds.[15]

Mandatory Visualizations

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme (Heme Core) Tryptophan->IDO1 Metabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_Cell Induces Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Generation Indole Indole-based Inhibitor Indole->IDO1 Inhibits Treg->T_Cell Suppresses

Caption: The role of IDO1 in tumor immune escape.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of targeted therapeutics. Its proven utility in creating potent inhibitors of protein kinases (VEGFR-2), epigenetic readers (BRD4), and immuno-oncology enzymes (IDO1) underscores its significance in modern drug discovery. The fluorine substitution provides a critical tool for fine-tuning the pharmacological properties of these derivatives, enhancing their potential for clinical success.

Future research may focus on developing multi-target agents, such as dual HDAC/BRD4 inhibitors, which have already been explored with indole scaffolds.[10] Furthermore, applying this core to other validated targets, such as tubulin polymerization inhibitors, could yield novel agents for various malignancies.[17] The continued exploration of structure-activity relationships within this chemical class promises to deliver next-generation therapies with improved efficacy and safety profiles.

References

A Technical Guide to 4-Fluoro-2-methyl-1H-indole: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Indoles

In the landscape of contemporary drug discovery, the indole scaffold stands as a quintessential "privileged structure."[1] Its presence in a multitude of natural products and FDA-approved pharmaceuticals underscores its versatile binding capabilities and favorable pharmacological properties.[1] Medicinal chemists continuously seek to refine and optimize this core, and one of the most powerful strategies to emerge is the incorporation of fluorine.[2][3]

The strategic placement of fluorine atoms can profoundly influence a molecule's characteristics. Due to its high electronegativity and small van der Waals radius, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate physicochemical properties like lipophilicity and pKa.[2][4][5] This guide focuses on a particularly valuable building block: 4-fluoro-2-methyl-1H-indole. Its unique substitution pattern—a fluorine atom on the electron-rich benzene ring and a methyl group at the reactive C2 position—provides a unique platform for constructing complex, high-value therapeutic agents, particularly in oncology.

Core Compound Profile: this compound

The utility of a building block begins with a thorough understanding of its synthesis and fundamental properties.

Synthesis Pathway: Reductive Cyclization

While several classic indole syntheses exist, such as the Fischer and Leimgruber-Batcho methods, a robust and scalable approach for this compound is the reductive cyclization of a corresponding o-nitrotoluene derivative.[6][7] This method is advantageous for its reliability and the availability of starting materials.

cluster_synthesis Synthetic Workflow start 4-Fluoro-2-nitrophenylacetone reduction Reductive Cyclization (e.g., Zn, Acetic Acid) start->reduction Reactant product This compound reduction->product Crude Product purification Purification (Crystallization / Chromatography) product->purification final_product Purified Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is critical for validating the identity and purity of the building block before its use in multi-step syntheses.

PropertyValueSource
Molecular Formula C₉H₈FN[8]
Molecular Weight 149.16 g/mol [8]
Appearance Off-white to light brown solid
IUPAC Name This compound[8]
CAS Number 1260383-51-4[8]
Predicted ¹H NMR δ (ppm): 7.9 (br s, 1H, NH), 7.5-6.8 (m, 4H, Ar-H), 2.4 (s, 3H, CH₃)[9][10]
Predicted ¹³C NMR δ (ppm): 155.5 (d, J=245 Hz), 138.0, 136.5, 123.0, 118.0, 109.0, 105.0, 100.0, 13.5[10]
Mass Spec (EI) m/z (%): 149 (M⁺)[9]

Application in Kinase Inhibitor Synthesis: The Case of GSK2256098

One of the most compelling applications of this compound is in the synthesis of potent and selective kinase inhibitors. A prime example is GSK2256098, a clinical-stage inhibitor of Focal Adhesion Kinase (FAK).[11][12]

Biological Context: The FAK Signaling Pathway

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[11] Its hyperactivation is a common feature in many cancers, contributing to tumor progression and metastasis.[12] GSK2256098 acts as an ATP-competitive inhibitor, targeting the kinase domain of FAK and blocking its downstream signaling.[13]

cluster_fak_pathway FAK Signaling Pathway integrin Integrins fak FAK integrin->fak Activate src Src fak->src Recruits pi3k PI3K fak->pi3k erk ERK fak->erk migration Migration Invasion fak->migration src->fak Phosphorylates akt Akt pi3k->akt proliferation Proliferation Survival akt->proliferation erk->proliferation gsk GSK2256098 gsk->fak Inhibits

Caption: Simplified FAK signaling pathway and the inhibitory action of GSK2256098.

Synthetic Utility

The structure of GSK2256098 features the this compound core, which is coupled to a pyrimidine ring. The indole nitrogen is functionalized with a sulfonyl group attached to a piperidine moiety. This demonstrates a multi-step synthesis where the indole serves as the foundational scaffold upon which the final complex molecule is elaborated.

Application in Multi-Kinase Inhibitors: The Foretinib Scaffold

Foretinib (GSK1363089) is a multi-kinase inhibitor that targets receptors like c-Met and VEGFR-2, both crucial for tumor angiogenesis, proliferation, and metastasis.[14][15][16] While Foretinib itself does not contain the intact this compound, its synthesis relies on a closely related fluorinated precursor, highlighting the broader importance of this substitution pattern in drug design.[17][18] The core of Foretinib is a quinoline ring system linked to a fluorinated phenyl group.[15]

Biological Context: VEGFR-2 and c-Met Pathways

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[19][20] The c-Met receptor, when activated by its ligand HGF, drives cell proliferation, motility, and invasion.[15] Dual inhibition of these pathways is a powerful anti-cancer strategy.

cluster_pathway VEGFR-2 / c-Met Signaling vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds hgf HGF cmet c-Met hgf->cmet Binds downstream_v Angiogenesis Signaling vegfr2->downstream_v Activates downstream_c Proliferation Invasion Signaling cmet->downstream_c Activates angiogenesis Angiogenesis downstream_v->angiogenesis proliferation Proliferation Metastasis downstream_c->proliferation foretinib Foretinib foretinib->vegfr2 Inhibits foretinib->cmet Inhibits

Caption: Dual inhibition of VEGFR-2 and c-Met pathways by Foretinib.

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers must adapt them based on specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of this compound[7]
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-nitrophenylacetone (1.0 eq) and glacial acetic acid (10 volumes).

  • Reaction: Heat the mixture to 60-70 °C. Add zinc dust (3.0-4.0 eq) portion-wise, maintaining the temperature. The addition is exothermic and should be controlled to prevent overheating.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove excess zinc and inorganic salts.

  • Extraction: Dilute the filtrate with water and neutralize carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.[21]

Protocol 2: VEGFR-2 Kinase Inhibition Assay[20]

This protocol outlines a general method to assess the inhibitory activity of compounds derived from the this compound scaffold against VEGFR-2.

  • Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), assay buffer, test compound, and a detection reagent (e.g., Kinase-Glo®).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.

    • Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and quantify the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_assay Kinase Assay Workflow prep Prepare Reagents (Enzyme, Substrate, ATP) plate Plate Enzyme & Test Compound prep->plate incubate1 Pre-incubation (Inhibitor Binding) plate->incubate1 initiate Initiate Reaction (Add ATP) incubate1->initiate incubate2 Incubation (Phosphorylation) initiate->incubate2 detect Add Detection Reagent (e.g., Kinase-Glo®) incubate2->detect read Read Luminescence detect->read analyze Calculate IC₅₀ read->analyze

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the powerful effects of fluorine in medicinal chemistry. Its demonstrated utility in the synthesis of advanced clinical candidates like GSK2256098 validates its importance. The principles guiding its application—enhancing metabolic stability, modulating electronic properties, and providing a rigid scaffold for further functionalization—are central to modern drug design. As researchers continue to tackle complex biological targets, the demand for well-characterized, versatile, and strategically fluorinated building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapeutics.

References

A Technical Guide to the Discovery and Synthetic Evolution of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the indole scaffold represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth exploration of the discovery and historical evolution of fluorinated indole synthesis. It begins with an analysis of fluorine's unique impact on molecular properties, traces the adaptation of classical indole syntheses for fluorinated precursors, and culminates in a detailed examination of contemporary catalytic and late-stage fluorination methodologies. Each key method is presented with field-proven insights into experimental choices, detailed step-by-step protocols, and mechanistic diagrams to offer a self-validating and comprehensive resource for researchers in drug discovery and process development.

The Strategic Imperative of Fluorine in the Indole Scaffold

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and blockbuster drugs.[1] However, its journey from a lead compound to a clinical candidate is often fraught with challenges related to metabolic instability and suboptimal physicochemical properties. The introduction of fluorine, the most electronegative element, offers a powerful tool to mitigate these issues.[2]

Key strategic advantages of incorporating fluorine include:

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position (a "soft spot") can dramatically increase a drug's half-life and oral bioavailability.[3]

  • Modulation of Lipophilicity: Fluorine's effect on lipophilicity (logP) is context-dependent. A single fluorine atom can increase lipophilicity, enhancing membrane permeability, while polyfluorinated groups like trifluoromethyl (CF₃) can serve as lipophilic hydrogen bond donors, altering protein-ligand interactions.[3]

  • Tuning Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as amines. This modulation is critical for optimizing a drug's solubility, absorption, and off-target activity profile, as highly basic compounds are often associated with hERG toxicity.[2]

  • Conformational Control: Fluorine substitution can induce subtle but significant changes in molecular conformation through electrostatic and steric interactions, which can lock a molecule into a more bioactive conformation for its target protein.

These unique properties explain why approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom.[3]

Historical Perspective: From Classical Methods to Fluorinated Precursors

The history of fluorinated indole synthesis is intrinsically linked to the evolution of both organofluorine chemistry and indole synthesis itself. While Emil Fischer discovered his eponymous indole synthesis in 1883, the era of fluorinated pharmaceuticals began much later.[1][4] The first syntheses of organofluorine compounds were reported in the 19th century, but the field remained challenging due to the hazardous nature of early fluorinating agents.[5]

The adaptation of classical methods to produce fluorinated indoles marked the first major advancement. The primary strategy was to start with a pre-fluorinated building block—typically a fluorinated aniline or phenylhydrazine—and construct the indole ring around it.

The Fischer Indole Synthesis: A Workhorse Adapted

The Fischer indole synthesis, a reaction that produces an indole from an arylhydrazine and a carbonyl compound under acidic conditions, was the first major route applied to this challenge.[6][7] An early, seminal example was the synthesis of 4-fluoro-DL-tryptophan, reported in 1951 by R. B. Woodward's group, which utilized 4-fluorophenylhydrazine as a key starting material.

The choice of acid catalyst is a critical parameter, influencing both reaction rate and the regioselectivity when using unsymmetrical ketones.[8] While Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid are common, Lewis acids such as ZnCl₂ are often employed to drive the reaction under different conditions.[1][9] The catalyst's role is to facilitate the key[10][10]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[1]

The reaction proceeds through several key stages: formation of the phenylhydrazone, acid-catalyzed tautomerization to an ene-hydrazine, a[10][10]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia.[6]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization Hydrazine Fluorophenyl-hydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone Condensation Ketone Ketone/Aldehyde Ketone->Hydrazone EneHydrazine Ene-hydrazine Hydrazone->EneHydrazine Tautomerization (Acid-Catalyzed) Diimine Di-imine Intermediate EneHydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Fluorinated Indole Aminal->Indole -NH3 Aromatization

Caption: General workflow of the Fischer Indole Synthesis.

This protocol outlines a general, two-step procedure for the synthesis of 6-fluoroindole.

Step 1: Formation of (4-Fluorophenyl)hydrazone

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add acetaldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The hydrazone intermediate may precipitate from the solution.

  • The reaction mixture can be filtered to isolate the hydrazone or carried forward directly to the next step.

Step 2: Acid-Catalyzed Cyclization

  • To the hydrazone from the previous step, add an acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice.

  • Heat the reaction mixture to 80–150°C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

  • Neutralize the solution with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 6-fluoroindole.

The Modern Era: Catalytic and Late-Stage Fluorination Strategies

While classical methods are robust, they rely on the availability of fluorinated starting materials and can lack functional group tolerance. The modern era of synthesis has shifted towards more elegant and efficient catalytic strategies, including methods for "late-stage" fluorination, where a C-F bond is installed at the end of a synthetic sequence.

Palladium-Catalyzed Cyclization Methods

Palladium catalysis has revolutionized the construction of C-N and C-C bonds, enabling powerful new indole syntheses.

First reported in 1991, the Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[11][12] This method is highly versatile and can be readily applied to the synthesis of fluorinated indoles by using a fluorinated o-haloaniline. The choice of ligand is critical, with bulky phosphine ligands often used to facilitate the reaction with less reactive o-bromo or o-chloroanilines at lower temperatures.[13]

Catalytic Cycle of the Larock Indole Synthesis

The mechanism involves oxidative addition of the Pd(0) catalyst to the aryl-halide bond, coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation via reductive elimination.[11]

Larock_Mechanism Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Aryl Ar-X PdII_Alkyne Alkyne Complex PdII_Aryl->PdII_Alkyne + Alkyne Vinyl_Pd Vinyl-Pd Intermediate (Migratory Insertion) PdII_Alkyne->Vinyl_Pd Cyclized_Pd Six-Membered Palladacycle Vinyl_Pd->Cyclized_Pd Intramolecular Aminopalladation Indole Fluorinated Indole Cyclized_Pd->Indole Reductive Elimination Indole->Pd0 Regenerates Catalyst Start o-Fluoro-Haloaniline + Alkyne

Caption: Simplified catalytic cycle for the Larock Indole Synthesis.
Direct C-H Bond Fluorination

Directly converting a C-H bond to a C-F bond is the most atom-economical approach to fluorination. While historically challenging, recent advances in palladium catalysis have made this a viable strategy. These reactions typically employ a directing group on the indole nitrogen to guide the catalyst to a specific C-H bond, forming a palladacycle intermediate. This intermediate is then oxidized by an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to a high-valent Pd(IV) species, which undergoes reductive elimination to form the C-F bond.[14]

Plausible Catalytic Cycle for Directed C-H Fluorination

  • C-H Activation: The Pd(II) catalyst coordinates to the directing group (DG) and activates a specific C-H bond, forming a five- or six-membered palladacycle.

  • Oxidation: The palladacycle is oxidized by an electrophilic fluorine source (e.g., NFSI) from Pd(II) to a Pd(IV)-Fluoride complex.

  • Reductive Elimination: The C-F bond is formed via reductive elimination, releasing the fluorinated product and regenerating the Pd(II) catalyst.

This protocol for a related N-heterocycle illustrates the general principles and conditions that can be adapted for directed indole fluorination.

  • To an oven-dried reaction vial, add the arylpyrazole substrate (0.5 mmol), Pd(OAc)₂ (10 mol%), and N-Fluorobenzenesulfonimide (NFSI, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon).

  • Add the appropriate anhydrous solvent (e.g., MeCN, 5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 110°C with vigorous stirring for 17 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the fluorinated product.

Electrophilic Fluorination of the Indole Ring

The indole ring is electron-rich, particularly at the C3 position, making it susceptible to attack by electrophiles. Modern electrophilic fluorinating reagents, which act as a source of "F⁺", can directly fluorinate the indole core. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are crystalline, stable solids that are much safer to handle than elemental fluorine.[15][16]

This method is a true late-stage functionalization, allowing for the direct introduction of fluorine onto a pre-existing, complex indole scaffold.

This protocol for enamines demonstrates the general procedure for using Selectfluor, which is applicable to electron-rich heterocycles like indoles.

  • In an oven-dried Schlenk apparatus, add Selectfluor (1.0 equiv) under a flow of argon.

  • Dry the reagent under vacuum at 70–80°C for 2 hours.

  • Allow the apparatus to cool, then add the indole substrate (1.0 equiv) followed by anhydrous acetonitrile under a flow of argon.

  • Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through a short plug of basic alumina to remove reagent byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the fluorinated indole.

Comparative Analysis of Synthetic Strategies

The choice of synthetic method depends on numerous factors, including the desired substitution pattern, availability of starting materials, scalability, and functional group tolerance. The following table provides a comparative summary of the key methods for synthesizing different fluoroindole isomers.

Target Molecule Synthetic Method Key Starting Materials Typical Conditions Reported Yield Key Advantages/Disadvantages Reference
4-Fluoroindole Leimgruber-Batcho2-Fluoro-6-nitrotoluene1. DMF-DMA, Reflux; 2. Pd/C, H₂Not SpecifiedMild cyclization; relies on specific starting material.[17]
5-Fluoroindole Fischer Indole4-Fluorophenylhydrazine, Ethyl pyruvateEtOH, Methanesulfonic acid54%Classic, versatile; can require harsh acid.[18]
5-Fluoroindole Leimgruber-Batcho5-Fluoro-2-nitrotoluene1. DMF-DMA; 2. Pd/C, H₂HighMilder than Fischer; high yielding.[17]
5-Fluoroindole Reductive Cyclization2-(5-Fluoro-2-nitrophenyl)acetonitrile10% Pd/C, H₂, EtOH81%Good yield from a specific precursor.[17]
6-Fluoroindole Fischer Indole4-FluorophenylhydrazinePPA or other acid, 80-150°CModerate-GoodWidely applicable; can form isomers.[19]
6-Fluoroindole Leimgruber-Batcho4-Fluoro-2-nitrotoluene1. Enamine formation; 2. Fe, AcOHHighHigh yields; avoids harsh acids.[10]
7-Fluoroindole Isatin Reduction7-FluoroisatinNaBH₄, BF₃·OEt₂, THF79%Good yield for a specific isomer; multi-step.[10][19]

Conclusion and Future Outlook

The synthesis of fluorinated indoles has evolved dramatically from the early adaptations of century-old reactions to the highly sophisticated, atom-economical catalytic methods of today. The journey from Fischer's synthesis using pre-fluorinated building blocks to modern late-stage C-H fluorination highlights the relentless drive for efficiency, selectivity, and safety in organic synthesis.

For the modern researcher, the choice of method is a strategic one. Building-block approaches like the Fischer and Leimgruber-Batcho syntheses remain powerful and scalable workhorses, particularly in process chemistry. In contrast, catalytic methods, especially direct C-H functionalization, offer unparalleled flexibility for medicinal chemists in the rapid generation of analogues and the late-stage modification of complex molecules.

Future developments will likely focus on expanding the scope and reducing the cost of catalytic systems. The development of non-precious metal catalysts (e.g., using copper or nickel) for these transformations is a key area of active research. Furthermore, the continued innovation of novel fluorinating reagents and the application of photoredox and electrochemical methods promise to deliver even milder and more selective pathways to these invaluable fluorinated heterocycles, further empowering the next generation of drug discovery.

References

An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of 4-Fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey of a potential drug molecule from a laboratory curiosity to a clinical candidate is governed by its physicochemical and pharmacokinetic properties. Among the most critical of these are lipophilicity and metabolic stability, which profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of 4-fluoro-2-methyl-1H-indole, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of its lipophilicity and metabolic fate, driven by its specific substitution pattern, and provide robust, field-proven experimental protocols for their empirical determination. This document is intended to serve as a practical resource for scientists seeking to characterize this molecule and its analogs, bridging the gap between molecular design and preclinical evaluation.

Part 1: The Strategic Importance of Physicochemical Properties in Drug Design

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The modification of this core with strategic substituents is a cornerstone of drug design, aimed at optimizing potency, selectivity, and drug-like properties. The subject of this guide, this compound, features two key modifications: a methyl group at the 2-position and a fluorine atom at the 4-position.

  • The 2-Methyl Group: This small alkyl substituent influences the molecule's steric profile and generally increases its lipophilicity, which can impact membrane permeability and binding to hydrophobic pockets in target proteins.

  • The 4-Fluoro Group: The introduction of fluorine is a widely used tactic in modern drug discovery.[1] Due to its high electronegativity and the strength of the carbon-fluorine bond, fluorine can be used to block sites of metabolic oxidation, thereby enhancing a compound's metabolic stability and extending its half-life.[2][3] It also modulates electronic properties and can increase lipophilicity.[3]

Understanding the precise impact of these substitutions on lipophilicity and metabolic stability is not merely an academic exercise; it is essential for predicting a compound's in vivo behavior, including its oral bioavailability, tissue distribution, clearance rate, and potential for drug-drug interactions.[4][5]

Part 2: Lipophilicity Assessment of this compound

Theoretical Framework: Understanding Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic profile.[6] It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7]

  • LogP: Represents the partitioning of the neutral form of a molecule. A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[7]

  • LogD: For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant, as it accounts for the partitioning of all ionic species.

Lipophilicity governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes. An optimal lipophilicity range is often sought; too low, and the compound may have poor absorption, while too high, and it may suffer from poor solubility, high plasma protein binding, and rapid metabolism.

Predicted Lipophilicity

Computational models provide a rapid first pass assessment of lipophilicity. For this compound, the predicted LogP value provides a useful starting point for experimental design.

Compound NameMolecular FormulaPredicted LogP (XLogP3)Data Source
This compoundC₉H₈FN2.7PubChem CID: 22490033[8]

This predicted value suggests that the compound is moderately lipophilic, a property consistent with many orally bioavailable drugs. However, it is imperative to validate this prediction experimentally, as in silico models can have significant inaccuracies.[9][10]

Experimental Protocol: LogD₇.₄ Determination by RP-HPLC

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and resource-efficient alternative to the traditional shake-flask method for determining lipophilicity.[9] The principle is that a compound's retention time on a hydrophobic stationary phase (e.g., C18) is proportional to its lipophilicity.

Causality Behind Experimental Choices:

  • Why RP-HPLC? It is faster, requires less compound, is amenable to high-throughput screening, and avoids some of the experimental artifacts of the shake-flask method (e.g., emulsion formation).[7]

  • Why a Calibration Curve? HPLC is an indirect method. To ensure accuracy, the system must be calibrated using a set of reference standards with reliably determined LogP values, creating a direct correlation between retention time and lipophilicity for the specific chromatographic conditions used.[9][11]

Step-by-Step Methodology:

  • Preparation of Standards and Mobile Phase:

    • Prepare a stock solution (10 mM in DMSO) for a set of 5-7 reference compounds with known LogP values spanning a range (e.g., LogP 1 to 5).

    • Prepare the mobile phases. Mobile Phase A: Water with 10 mM ammonium acetate buffer (pH 7.4). Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Calibration Curve Generation:

    • Inject each reference standard individually onto the HPLC system.

    • Record the retention time (t_R) for each standard. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0 .

    • Plot the known LogP values of the standards (Y-axis) against their corresponding log(k') values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid calibration.

  • Sample Analysis:

    • Prepare a 10 mM stock solution of this compound in DMSO. Dilute to a final concentration of 100 µM in a 50:50 water:acetonitrile mixture.

    • Inject the sample onto the calibrated HPLC system and record its retention time (t_R).

  • Data Interpretation:

    • Calculate the capacity factor (k') for this compound.

    • Calculate log(k').

    • Using the linear regression equation from the calibration curve, calculate the experimental LogD₇.₄ value for the test compound.

Visualization of RP-HPLC Workflow for LogD Determination

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standards Prepare Reference Standards (Known LogP) InjectStandards Inject Standards (Record Retention Times) Standards->InjectStandards TestCmpd Prepare Test Compound (this compound) InjectTest Inject Test Compound (Record Retention Time) TestCmpd->InjectTest MobilePhase Prepare Mobile Phases (A: Buffered Water pH 7.4, B: ACN) MobilePhase->InjectStandards MobilePhase->InjectTest Calc_k Calculate Capacity Factor (k') and log(k') InjectStandards->Calc_k InjectTest->Calc_k Calibration Plot LogP vs. log(k') Generate Calibration Curve Calc_k->Calibration Interpolate Interpolate log(k') of Test Compound on Curve Calc_k->Interpolate Calibration->Interpolate Result Determine Experimental LogD₇.₄ Value Interpolate->Result

Caption: Workflow for experimental LogD determination using RP-HPLC.

Part 3: Metabolic Stability Assessment

Theoretical Framework: Predicting Metabolic Fate

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[12] It is a critical parameter that influences a drug's half-life, clearance, and oral bioavailability.[5] The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes located within the endoplasmic reticulum of hepatocytes.[4][13]

Structural Considerations for this compound:

  • Indole Core Metabolism: The indole ring itself is a known substrate for various CYP isozymes, particularly CYP2A6, CYP2C19, and CYP2E1.[14][15] Common metabolic pathways include hydroxylation at various positions on the benzene or pyrrole ring, and N-oxidation.[14] 3-substituted indoles can also be dehydrogenated to form reactive intermediates.[16][17]

  • The "Fluorine Shield": Aromatic hydroxylation is a common Phase I metabolic reaction. By placing a fluorine atom at the 4-position, a potential site of oxidation is blocked. The high dissociation energy of the C-F bond (~109 kcal/mol) makes it highly resistant to cleavage by CYP enzymes compared to a C-H bond.[18] This strategic fluorination is expected to significantly enhance the metabolic stability of the molecule compared to its non-fluorinated parent, 2-methylindole.[3][19]

  • Potential Metabolic "Soft Spots": While the 4-position is shielded, other sites remain susceptible to metabolism. These include the 2-methyl group (which could undergo benzylic hydroxylation), other positions on the indole ring (e.g., C5, C6, C7), or the indole nitrogen.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for the initial assessment of metabolic stability.[13] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, a subcellular fraction rich in CYP enzymes.[20] The results are used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[12][20]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? They are a cost-effective and readily available source of the major Phase I drug-metabolizing enzymes (CYPs).[13] While intact hepatocytes (the "gold standard") contain both Phase I and Phase II enzymes and transporters, the microsomal assay is an excellent first screen for CYP-mediated metabolism.[13]

  • Why an NADPH Regenerating System? CYP enzymes are monooxygenases that require NADPH as a cofactor to function. Since NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and G6PDH) is included to ensure the cofactor is not depleted, allowing the reaction to proceed at a linear rate.[21]

  • Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry is the analytical method of choice due to its high sensitivity and specificity, allowing for accurate quantification of the parent drug even in a complex biological matrix.[20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution (10 mM) of this compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Prepare a "stop" or "quench" solution: ice-cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound for analytical normalization).

  • Incubation Procedure:

    • Add the HLM solution to a series of microcentrifuge tubes. Pre-warm the tubes in a shaking water bath at 37°C for 5 minutes.

    • Add the test compound to the tubes to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube. This is your t=0 time point for the first tube.

    • Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and add it to a tube containing the ice-cold quench solution to terminate the reaction.

    • Include a negative control (no NADPH) to account for non-enzymatic degradation.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis and Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein) .

    • Compounds are often categorized as having low (t₁/₂ > 60 min), medium (15 < t₁/₂ < 60 min), or high (t₁/₂ < 15 min) clearance. Based on its structure, this compound is predicted to exhibit low to medium clearance.

Visualization of In Vitro Metabolic Stability Workflow

G cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation Microsomes Dilute Liver Microsomes in Buffer (pH 7.4) TestCmpd Add Test Compound (Final Conc. 1 µM) Microsomes->TestCmpd PreIncubate Pre-incubate at 37°C TestCmpd->PreIncubate Initiate Initiate Reaction with NADPH Regenerating System PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Take Samples at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction in Cold Acetonitrile + IS Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS Quantify Parent Compound by LC-MS/MS Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Result Calculate t₁/₂ and CLint Plot->Result

References

The Strategic Role of 4-Fluoro-2-methyl-1H-indole in Modern Kinase Inhibitor Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold represents a cornerstone in the architecture of contemporary kinase inhibitors, valued for its structural resemblance to the adenine core of ATP and its versatile synthetic accessibility. Within this privileged class of heterocycles, strategic fluorination has emerged as a powerful tool to modulate physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the 4-fluoro-2-methyl-1H-indole core, a scaffold of growing importance in the design of targeted kinase inhibitors. We will dissect the rationale behind its selection, detailing the nuanced interplay of its structural features—the 4-fluoro and 2-methyl substitutions—and their collective impact on kinase binding, selectivity, and overall drug-like properties. This guide will further present a comprehensive analysis of its application in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, supported by comparative biological data. Additionally, we will explore the potential of this scaffold to target other critical oncogenic kinases, such as those in the Aurora and JAK families. Detailed synthetic methodologies, experimental protocols for biological evaluation, and visual representations of key signaling pathways are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage the this compound scaffold in their own research endeavors.

Introduction: The Indole Scaffold and the Fluorine Advantage in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer therapy. The indole nucleus is a recurring motif in a multitude of kinase inhibitors, owing to its ability to form key hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of the adenine ring of ATP.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. In the context of the this compound scaffold, these features are synergistically combined to create a highly valuable building block for the development of next-generation kinase inhibitors.

Physicochemical Properties and Strategic Advantages of the this compound Scaffold

The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that are highly advantageous for kinase inhibitor design.

  • The 4-Fluoro Substitution: The placement of a fluorine atom at the 4-position of the indole ring has several key implications. Its strong electron-withdrawing nature can modulate the pKa of the indole N-H, influencing its hydrogen bonding capabilities with the kinase hinge region. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, enhancing binding affinity. The fluorine atom can also serve to block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate.

  • The 2-Methyl Substitution: The methyl group at the 2-position of the indole ring provides a crucial steric element. It can occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity. By preventing the binding of larger, undesired kinases, the 2-methyl group can significantly improve the selectivity profile of the inhibitor.

  • Synergistic Effects: The combination of the 4-fluoro and 2-methyl substituents creates a scaffold with a finely tuned balance of lipophilicity, metabolic stability, and target affinity. This makes the this compound core an attractive starting point for the development of potent and selective kinase inhibitors.

Synthesis of the this compound Core and its Derivatives

The synthesis of substituted indoles can be achieved through various classical and modern synthetic methodologies. For the this compound scaffold and its derivatives, the Leimgruber-Batcho indole synthesis offers a robust and versatile approach, particularly for large-scale production.

Leimgruber-Batcho Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine

This two-step synthesis involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[1]

Step 1: Enamine Formation

A solution of 4-fluoro-2-methyl-5-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) and a catalytic amount of pyrrolidine. The reaction mixture is heated to 110-120 °C for several hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization

The crude enamine is dissolved in a suitable solvent, and the nitro group is reduced to an amine, which spontaneously cyclizes to form the indole ring. Several reducing agents can be employed:

  • Catalytic Hydrogenation: The enamine is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Stannous Chloride (SnCl₂): An acidic solution of the enamine is treated with an excess of stannous chloride dihydrate.

Following the reduction, the reaction mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered, and the solvent is evaporated. For the metal-acid reduction, the mixture is basified and extracted with an organic solvent. The crude 4-fluoro-2-methyl-1H-indol-5-amine is then purified by column chromatography.[1]

Diagram of the Leimgruber-Batcho Synthesis Workflow:

Leimgruber_Batcho_Synthesis start 4-Fluoro-2-methyl-5-nitrotoluene intermediate Enamine Intermediate start->intermediate DMF-DMA, Pyrrolidine, 110-120 °C product 4-Fluoro-2-methyl-1H-indol-5-amine intermediate->product Reductive Cyclization (e.g., H2, Pd/C or SnCl2)

Caption: General workflow for the synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine.

Application in Kinase Inhibitor Development: A Case Study on VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. The this compound scaffold has been successfully employed in the development of potent VEGFR-2 inhibitors.

Comparative Inhibitory Activity

A novel indole-based VEGFR-2 inhibitor derived from the 4-fluoro-2-methyl-1H-indol-5-amine scaffold has demonstrated comparable in vitro inhibitory activity to the multi-kinase inhibitor Sorafenib.[3]

CompoundTarget/Cell LineIC50 (nM)
Indole Analogue 1 VEGFR-2 95.7 ± 3.2
Hep3B (Liver)8010
Huh7 (Liver)4310
HepG2 (Liver)1950
Sorafenib VEGFR-2 90
Hep3B (Liver)8620
Huh7 (Liver)7550
HepG2 (Liver)7220
Table 1: Comparative IC50 values of a 4-fluoro-2-methyl-1H-indol-5-amine derivative (Indole Analogue 1) and Sorafenib against VEGFR-2 and hepatocellular carcinoma cell lines. Data for Indole Analogue 1 is sourced from a study by Sbenati et al. (2021).[3]
VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, primarily the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[2]

Diagram of the VEGFR-2 Signaling Pathway:

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Future Perspectives: Targeting Other Kinase Families

The favorable properties of the this compound scaffold suggest its potential for developing inhibitors against other important kinase targets implicated in cancer.

Aurora Kinases

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[4] Their overexpression is common in various cancers, making them attractive therapeutic targets.[4] The indole and azaindole scaffolds have been explored for the development of Aurora kinase inhibitors.[1] The this compound core could serve as a valuable starting point for designing novel, potent, and selective Aurora kinase inhibitors.

Diagram of the Aurora Kinase A Signaling Pathway:

AuroraA_Signaling cluster_mitosis Mitosis AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Phosphorylates CDK1 CDK1/Cyclin B AuroraA->CDK1 Activates Spindle Spindle Assembly PLK1->Spindle CDK1->Spindle Segregation Chromosome Segregation Spindle->Segregation Upstream Upstream Signals (e.g., G2/M transition) Upstream->AuroraA Activates Inhibitor Potential This compound Inhibitor Inhibitor->AuroraA Inhibits JAK_STAT_Signaling cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Potential This compound Inhibitor Inhibitor->JAK Inhibits Kinase_Assay_Workflow A Prepare serial dilutions of test compound C Add test compound and pre-incubate A->C B Combine kinase, substrate, and assay buffer in plate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent E->F G Measure luminescence F->G H Calculate IC50 G->H

References

Introduction: The Strategic Imperative of Fluorine in the Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Novel Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, neurotransmitters like serotonin, and a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in drug discovery. However, the metabolic liability of the indole ring, often susceptible to oxidative metabolism by cytochrome P450 enzymes, can limit the clinical potential of indole-based drug candidates.[3]

This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses a small van der Waals radius similar to hydrogen, allowing it to act as a "super-hydrogen." Its introduction into the indole scaffold can profoundly and predictably alter a molecule's physicochemical and pharmacological properties.[4] Key advantages include:

  • Enhanced Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidative pathways, thereby increasing the drug's half-life and bioavailability.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amines, which can significantly improve properties like cell permeability and oral absorption while reducing off-target ion channel interactions.[5][6]

  • Increased Binding Affinity: Fluorine can alter the electronic distribution of the indole ring, enhancing interactions with receptor targets through favorable polar, dipole-dipole, or hydrogen bonding interactions.[7] This can lead to a substantial increase in potency and selectivity.[8]

This guide provides a comprehensive overview of the pharmacological profiling of novel fluorinated indoles, from initial synthesis and characterization to detailed in vitro and in vivo evaluation. It is designed for researchers and drug development professionals, offering both the "how" and the "why" behind the experimental choices that drive the discovery of next-generation therapeutics.

Section 1: The Foundation - Synthesis and Characterization

The pharmacological evaluation of any novel compound begins with its synthesis and rigorous characterization. The methods for introducing fluorine into the indole ring are diverse, with the choice of strategy depending on the desired position of fluorination (regioselectivity) and the overall complexity of the target molecule.

A prevalent and effective method for direct fluorination involves the use of electrophilic fluorinating agents.[9] Among these, Selectfluor® (F-TEDA-BF4) has emerged as a versatile and widely used reagent.[10] It allows for the direct and often regioselective introduction of fluorine onto the electron-rich indole nucleus under relatively mild conditions.[11]

Exemplary Protocol: Synthesis of a 3-Fluorooxindole Derivative via Electrophilic Fluorination

This protocol describes a general procedure for the synthesis of 3-fluorooxindoles from 3-substituted indoles, a transformation that creates a valuable class of fluorinated heterocycles for biological screening.[10][11]

Objective: To synthesize a 3-substituted-3-fluorooxindole from a corresponding 3-substituted indole.

Materials:

  • 3-substituted indole (e.g., N-acetyl-L-tryptophan methyl ester)

  • Selectfluor®

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the starting 3-substituted indole (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Addition of Fluorinating Agent: Add Selectfluor® (3.0 eq) to the solution in portions at room temperature. The causality here is critical: using a protic co-solvent like water is essential for the reaction to proceed to the desired oxindole product, likely by trapping an unstable 3-fluoroindolenine intermediate.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-fluorooxindole.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic doublet in the ¹⁹F NMR spectrum and appropriate couplings in the proton and carbon spectra will validate the successful fluorination.

Section 2: The Initial Interrogation - Receptor Binding Profile

Once a novel fluorinated indole is synthesized and characterized, the first step in its pharmacological profiling is to determine its binding affinity for its intended biological target(s). Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the interaction between a compound and a receptor.

The core principle is competition. A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The novel, unlabeled compound (the "cold" ligand) is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the novel compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.

Workflow for Pharmacological Characterization

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding Receptor Binding Assays (Determine Ki) Characterization->Binding Functional Functional Assays (Determine EC50/IC50, Efficacy) Binding->Functional Selectivity Selectivity Screening (Off-Target Binding) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Preclinical Efficacy Models PK->Efficacy Tox Safety & Toxicology Efficacy->Tox

Caption: High-level workflow for novel drug candidate characterization.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a novel fluorinated indole for the human serotonin 5-HT1D receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human 5-HT1D receptor.

  • Radioligand: [³H]-N-methyl-3-(1-methylpiperidin-4-yl)-1H-indole-5-ethanesulfonamide.

  • Test Compound: Novel fluorinated indole, dissolved in DMSO.

  • Non-specific binding control: 10 µM Serotonin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Preparation: Prepare serial dilutions of the novel fluorinated indole in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Test compound at various concentrations OR buffer (for total binding) OR 10 µM Serotonin (for non-specific binding).

    • Radioligand at a final concentration equal to its Kd.

    • Receptor-containing cell membranes (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data

The strategic placement of fluorine can dramatically impact binding affinity. For instance, in a series of leukotriene receptor antagonists, the introduction of a trifluorobutyl group resulted in a compound with exceptionally high affinity.[12]

Compound IDStructure DescriptionTargetBinding Affinity (Ki, nM)
ZD3523 3-benzyl-5-indolecarboxamide with a (2R)-2-methyl-4,4,4-trifluorobutyl substituentLeukotriene D4 Receptor0.42[12]
Compound 520 3-(3-(4-aminopiperidin-1-yl)propyl)indole5-HT1D ReceptorHigh Affinity (Specific value not stated)[5]
Fluorinated Analog 3-fluoro-4-aminopiperidine analog of Cpd 5205-HT1D ReceptorMaintained high affinity and selectivity[5][6]

Section 3: From Binding to Action - In Vitro Functional Assays

Demonstrating that a compound binds to a receptor is only half the story. The critical next step is to determine its functional effect: does it activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or have no effect? Functional assays measure the downstream cellular response following receptor binding.

For G-protein coupled receptors (GPCRs), a common target for indole-based drugs, assays often measure changes in second messengers like cyclic AMP (cAMP) or calcium mobilization. Another powerful approach is the use of reporter gene assays, where receptor activation leads to the expression of an easily quantifiable protein like luciferase.

Principle of a GPCR Functional Assay

G cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Fluorinated Indole (Agonist) Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: Simplified GPCR activation signaling cascade.

Protocol: CRE-Luciferase Reporter Gene Assay for Agonist Activity

Objective: To determine the potency (EC50) and efficacy (Emax) of a novel fluorinated indole at a Gs-coupled receptor.

Materials:

  • HEK293 cells stably co-expressing the target GPCR and a cAMP response element (CRE) coupled to a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound: Novel fluorinated indole.

  • Positive Control: A known full agonist for the receptor.

  • Luciferase assay reagent kit (e.g., Bright-Glo™).

  • White, opaque 96-well plates suitable for luminescence.

Procedure:

  • Cell Plating: Seed the reporter cells into a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the test compound and the positive control. Replace the culture medium with the compound dilutions.

  • Incubation: Incubate the plate for 3-6 hours at 37°C in a CO₂ incubator. This allows time for receptor activation, downstream signaling, and transcription/translation of the luciferase enzyme. The causality is key: receptor activation leads to increased cAMP, which activates protein kinase A (PKA), leading to phosphorylation of the CRE-binding protein (CREB), which then drives luciferase expression.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme.

  • Signal Detection: Measure the luminescence signal from each well using a luminometer.

  • Data Analysis:

    • Normalize the data, setting the response from vehicle-treated cells as 0% and the maximal response from the positive control as 100%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the full agonist).

Section 4: Advancing to In Vivo Pharmacological Assessment

While in vitro assays provide crucial data on molecular interactions, they do not predict how a compound will behave in a complex living organism. In vivo studies are essential to evaluate a drug candidate's overall pharmacological profile, including its pharmacokinetics (PK) and pharmacodynamics (PD).

The introduction of fluorine can have a dramatic and beneficial influence on PK properties.[5][6] For example, fluorination can improve metabolic stability, leading to better oral bioavailability.[13] In vivo studies in animal models are used to assess:

  • Efficacy: Does the compound produce the desired therapeutic effect in a disease model (e.g., bronchoconstriction in guinea pigs for a leukotriene antagonist)?[12]

  • Pharmacokinetics (ADME): How is the drug Absorbed, Distributed, Metabolized, and Excreted? This determines the dosing regimen.

  • Safety and Tolerability: What are the potential side effects or toxicities at therapeutic doses?

For example, the fluorinated indole ZD3523 demonstrated potent oral activity in a guinea pig model of LTD4-induced bronchoconstriction, with an oral ED50 of 1.14 µmol/kg, validating its potential as an orally active drug.[12]

Section 5: The Guiding Principle - Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing insights into how specific structural modifications affect a compound's biological activity. For fluorinated indoles, SAR exploration focuses on the position, number, and type of fluorine substitution.

Key SAR Insights for Fluorinated Indoles:
  • Positional Isomerism: The position of the fluorine atom on the indole ring is critical. For instance, in a series of HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors, a 4-fluoroindole derivative was found to be the most potent in one series[8], while in other contexts, 5-fluoro or 6-fluoro substitutions may be optimal.[14] Swapping the positions of a fluorine and a methyl group on a tetrahydro-γ-carboline core resulted in a 15-fold decrease in potency, demonstrating high sensitivity to substituent placement.[14]

  • Stereochemistry: The stereochemistry of fluorinated side chains can be crucial. For the leukotriene antagonist ZD3523, the R-enantiomer of the fluorinated amide substituent was modestly more potent than the S-enantiomer, highlighting the importance of chiral synthesis to obtain the optimal compound.[12]

  • Bioisosteric Replacement: The azaindole scaffold, where a carbon in the benzene ring is replaced by a nitrogen, is an important bioisostere of indole. Fluorination of these azaindole scaffolds can fine-tune physicochemical properties like pKa and lipophilicity, modulating target binding and cell penetration.[15]

SAR Exploration Workflow

G cluster_0 Structural Modifications Core Lead Fluorinated Indole Mod1 Vary Fluorine Position (e.g., 4-F, 5-F, 6-F) Core->Mod1 Mod2 Modify Side Chain (e.g., Alkyl, Amide) Core->Mod2 Mod3 Alter Core Scaffold (e.g., Indole vs. Azaindole) Core->Mod3 Assay Pharmacological Assays (Binding, Functional) Mod1->Assay Mod2->Assay Mod3->Assay SAR Generate SAR Data (Identify Key Features) Assay->SAR Optimized Optimized Candidate SAR->Optimized

Caption: Iterative cycle of structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The incorporation of fluorine into the indole scaffold is a powerful and validated strategy in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can overcome common pharmacological hurdles such as poor metabolic stability and low bioavailability, while simultaneously enhancing target affinity and selectivity.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-2-methyl-1H-indole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Fluoro-2-methyl-1H-indole Scaffold - A Privileged Motif in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] Its structural resemblance to endogenous signaling molecules, such as serotonin, allows it to serve as a versatile template for the design of novel therapeutics. The strategic introduction of a fluorine atom into this scaffold can profoundly modulate its physicochemical and pharmacological properties. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] Specifically, the this compound core has emerged as a promising scaffold for the development of potent and selective inhibitors of various enzymes and receptors, demonstrating its potential across multiple therapeutic areas.[3][4] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogues, offering insights into their design, evaluation, and optimization for researchers, scientists, and drug development professionals.

I. The Strategic Advantage of Fluorination and Methylation

The unique properties of the this compound scaffold stem from the specific placement of the fluoro and methyl groups.

  • The Role of the 4-Fluoro Substituent: The introduction of a fluorine atom at the 4-position of the indole ring has several key implications. The high electronegativity of fluorine can alter the electron distribution within the aromatic system, influencing the pKa of the indole nitrogen and its hydrogen bonding capabilities.[5] This can lead to enhanced binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby improving the metabolic stability and pharmacokinetic profile of the molecule.[2] Studies have shown that the position of the fluorine atom is critical, with 5-fluoroindoles sometimes exhibiting better activity than their 4-fluoro counterparts, highlighting the nuanced effects of positional isomerism on biological activity.[6]

  • The Influence of the 2-Methyl Group: The methyl group at the 2-position of the indole ring can serve multiple purposes. It can provide a crucial hydrophobic interaction within the binding pocket of a target protein. Additionally, it can sterically hinder the approach of metabolizing enzymes, further enhancing the compound's metabolic stability. The presence of the 2-methyl group can also influence the overall conformation of the molecule, locking it into a bioactive conformation.

II. Structure-Activity Relationship (SAR) Exploration: Targeting Key Protein Classes

The this compound scaffold has been successfully employed to develop inhibitors for several important classes of protein targets.

A. Kinase Inhibition: A Prominent Application

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The indole nucleus is a common feature in many kinase inhibitors, and the this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

A notable example of the application of the this compound core is in the development of VEGFR-2 inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] A novel indole-based analogue, incorporating the this compound moiety, has been shown to be a potent inhibitor of VEGFR-2, with activity comparable to the multi-kinase inhibitor Sorafenib.[3]

Table 1: Comparative Inhibitory Activity of a this compound Analogue and Sorafenib [3]

CompoundTarget/Cell LineIC50 (nM)
Indole Analogue 1 VEGFR-2 95.7 ± 3.2
Hep3B (Liver Cancer)8010
Huh7 (Liver Cancer)4310
HepG2 (Liver Cancer)1950
Sorafenib VEGFR-2 90
Hep3B (Liver Cancer)8620
Huh7 (Liver Cancer)7550
HepG2 (Liver Cancer)7220

The SAR for this class of compounds suggests that the this compound core acts as an effective hinge-binding motif, a key interaction for many kinase inhibitors. Further optimization of substituents at other positions of the indole ring and the urea linkage can lead to improved potency and selectivity.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly (Glu, Tyr) 4:1 as a substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well plates (white, opaque for luminescence)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound solutions to the wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Inhibitor Binding: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km for VEGFR-2.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C to allow for substrate phosphorylation.

  • Signal Detection: Stop the reaction and quantify the amount of remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent produces a luminescent signal that is inversely proportional to the kinase activity.[3]

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

B. G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[7] The indole scaffold is a known privileged structure for GPCR ligands, and fluorinated analogues have been developed as potent and selective modulators.

While specific SAR data for this compound analogues targeting GPCRs is still emerging, the broader class of fluorinated indoles has shown significant promise. For instance, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.[5] The fluorine atom's ability to lower the pKa of nearby basic amines can be beneficial for oral absorption.[5]

Experimental Protocol: GPCR Functional Assay - cAMP Measurement

This protocol outlines a method to assess the functional activity of compounds on Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.[5][8][9]

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • GloSensor™ cAMP Reagent (Promega) or similar cAMP detection kit

  • Forskolin (for Gi-coupled receptors)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure for Gs-Coupled GPCRs (Agonist Mode):

  • Cell Seeding: Seed the cells expressing the target GPCR into white, opaque 96-well plates and incubate overnight.

  • Reagent Equilibration: On the day of the assay, remove the culture medium and add the GloSensor™ cAMP Reagent equilibration medium. Incubate for 2 hours at room temperature.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate for 15-20 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the results to a vehicle control. Plot the luminescence signal against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Procedure for Gi-Coupled GPCRs (Agonist Mode):

  • Follow steps 1 and 2 as for Gs-coupled receptors.

  • Compound Addition: Add serial dilutions of the test compounds.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a submaximal response.

  • Incubation: Incubate for 15-20 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence.

  • Data Analysis: The activation of the Gi-coupled receptor will inhibit adenylyl cyclase, leading to a decrease in the forskolin-stimulated cAMP levels. Calculate the percent inhibition of the forsklin response and determine the EC50 value.

C. Antiviral Activity

The indole scaffold is also a key component of several antiviral agents. Fluorinated indole derivatives have been investigated as inhibitors of various viral targets, including HIV-1 reverse transcriptase.[6]

A review of fluorinated indole-carboxamide derivatives revealed potent anti-HIV-1 activity.[6] Specifically, a 4-fluoroindole derivative was identified as a highly potent inhibitor in both MT-4 and C8166 cells, with ED50 values in the nanomolar range.[6] This highlights the potential of the 4-fluoroindole core in the development of novel anti-HIV agents.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a colorimetric, non-radioactive assay to screen for inhibitors of HIV-1 reverse transcriptase (RT).[4][10]

Materials:

  • HIV-1 Reverse Transcriptase Assay Kit (containing reaction buffer, HIV-1 RT, lysis buffer, HRP-anti-digoxigenin conjugate, streptavidin-coated 96-well plate, wash buffer, and substrate)

  • Test compounds (dissolved in DMSO)

  • Microplate reader capable of measuring absorbance

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture containing the RNA template, primer, and digoxigenin- and biotin-labeled nucleotides according to the kit instructions.

  • Compound Addition: Add serial dilutions of the test compounds to the wells of the streptavidin-coated plate. Include a positive control (HIV-1 RT without inhibitor) and a negative control (no HIV-1 RT).

  • Enzyme Addition: Add a standardized amount of HIV-1 RT to the wells containing the test compounds and controls.

  • Reverse Transcription Reaction: Incubate the plate to allow the synthesis of biotin- and digoxigenin-labeled cDNA.

  • Capture and Detection: The newly synthesized cDNA is captured by the streptavidin-coated plate. An HRP-conjugated anti-digoxigenin antibody is then added, which binds to the digoxigenin-labeled cDNA.

  • Colorimetric Development: Add the HRP substrate (e.g., ABTS) to produce a colored product.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of synthesized cDNA. Calculate the percent inhibition of RT activity for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

III. Impact on ADME Properties

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties. The strategic incorporation of fluorine into the this compound scaffold can significantly and favorably impact these properties.

  • Absorption and Bioavailability: As previously mentioned, fluorination can lower the pKa of basic nitrogen atoms within the molecule.[5] This reduction in basicity can lead to improved oral absorption and bioavailability, as highly basic compounds can be excessively charged in the gastrointestinal tract, hindering their absorption.[5]

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes.[2] Placing a fluorine atom at a metabolically labile position on the indole ring can prevent oxidative metabolism, thereby increasing the compound's half-life and duration of action.

  • Distribution: The lipophilicity of a compound influences its distribution throughout the body, including its ability to cross the blood-brain barrier. Fluorination can either increase or decrease lipophilicity depending on the molecular context, providing a tool to fine-tune this property for optimal target engagement.

IV. Visualization of Key Concepts

Signaling Pathway of a Gs-Coupled GPCR

Gs_Pathway cluster_membrane Cell Membrane Agonist Agonist GPCR Gs-Coupled GPCR Agonist->GPCR Binds G_Protein Gαsβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Agonist binding to a Gs-coupled GPCR activates adenylyl cyclase, leading to cAMP production.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Plate_Setup Add Reagents to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare Kinase, Substrate & ATP Enzyme_Prep->Plate_Setup Incubate_Inhibitor Incubate with Inhibitor (10 min) Plate_Setup->Incubate_Inhibitor Initiate_Reaction Initiate with ATP Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate (60 min) Initiate_Reaction->Incubate_Reaction Detect_Signal Add Detection Reagent & Measure Luminescence Incubate_Reaction->Detect_Signal Calc_Inhibition Calculate % Inhibition Detect_Signal->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50

Caption: A typical workflow for in vitro kinase inhibitor screening.

V. Conclusion and Future Perspectives

The this compound scaffold has established itself as a valuable starting point for the design of novel therapeutic agents. Its favorable physicochemical properties, conferred by the strategic placement of the fluoro and methyl groups, make it an attractive core for targeting a diverse range of proteins, including kinases, GPCRs, and viral enzymes. The SAR studies highlighted in this guide underscore the importance of subtle structural modifications in optimizing potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on expanding the repertoire of biological targets for this compound analogues. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the metabolic fate of these compounds will be crucial for their successful development into clinical candidates. The continued exploration of the SAR of this privileged scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

VI. References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

  • HIV 1 Reverse Transcriptase Assay Kit. XpressBio.

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry.

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central.

  • Fluorine in drug discovery: Role, design and case studies. [Source Not Available].

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.

  • Structures of some bioactive fluorinated indole derivatives. ResearchGate.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.

  • A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. PubMed Central.

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed Central.

  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. National Institutes of Health.

  • 4-Fluoroindole | CAS Number 387-43-9. Ossila.

  • Benchmarking the efficacy of 4-Fluoro-2-methyl-1H-indol-5-amine derivatives against known inhibitors. Benchchem.

  • Design of New 2,4-Substituted Furo [3,2-B] Indole Derivatives as Anticancer Compounds Using Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking. ResearchGate.

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.

  • HIV-1 Reverse Transcriptase Assay Kit(KA6285). Abnova.

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI.

  • Ca2+ Mobilization Assay. Creative Bioarray.

  • cAMP - Guide to optimizing agonists of Gαs. Revvity.

  • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. MDPI.

  • 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4. ChemicalBook.

  • Predicting ADME properties and side effects: The BioPrint approach. ResearchGate.

  • 6-Fluoro-2-methyl-1H-indole | C9H8FN | CID 9942185. PubChem.

References

Methodological & Application

Synthesis of 4-Fluoro-2-methyl-1H-indole via Fischer Indole Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 4-Fluoro-2-methyl-1H-indole, a valuable fluorinated heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through the classic yet robust Fischer indole synthesis, a reliable method for constructing the indole nucleus. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and outlines methods for the characterization of the final product. The causality behind experimental choices is explained to equip researchers with the knowledge for potential troubleshooting and optimization.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic compounds with diverse biological activities.[1][2] The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][3][4] The target molecule, this compound, combines these advantageous features, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents.[1] Its derivatives have shown potential in various therapeutic areas, including as kinase inhibitors for anticancer therapy.[1][5]

Mechanistic Overview: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] The reaction proceeds through a sequence of acid-mediated transformations:

  • Formation of a Phenylhydrazone: The synthesis begins with the acid-catalyzed condensation of an arylhydrazine, in this case, (4-fluorophenyl)hydrazine, with a ketone (acetone) to form a phenylhydrazone intermediate.[6][8][9]

  • Tautomerization to an Ene-hydrazine: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer.[6][8]

  • [10][10]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a crucial[10][10]-sigmatropic rearrangement (a Claisen-like rearrangement), which forms a new carbon-carbon bond and breaks the N-N bond.[6][8][9]

  • Cyclization and Elimination: The resulting di-imine intermediate readily cyclizes to form a five-membered ring. Subsequent elimination of ammonia under acidic conditions leads to the formation of the aromatic indole ring.[6][8]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole.[6]

Experimental Protocol

This protocol details the synthesis of this compound from (4-fluorophenyl)hydrazine hydrochloride and acetone.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
(4-Fluorophenyl)hydrazine hydrochlorideC₆H₇FN₂ · HCl162.59≥97%Sigma-Aldrich
AcetoneC₃H₆O58.08≥99.5%Fisher Scientific
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)Variable~115%Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11≥99.5%VWR Chemicals
Saturated sodium bicarbonate solutionNaHCO₃84.01-Prepared in-house
Brine (Saturated NaCl solution)NaCl58.44-Prepared in-house
Anhydrous magnesium sulfateMgSO₄120.37≥99.5%Acros Organics
Step 1: Synthesis of (4-Fluorophenyl)hydrazine hydrochloride

For researchers opting to synthesize the starting material, a common route is from 4-fluoroaniline. The procedure involves diazotization of 4-fluoroaniline followed by reduction. A detailed procedure is as follows: 4-fluoroaniline is dissolved in concentrated hydrochloric acid and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt. This is followed by reduction with a suitable reducing agent like sodium bisulfite, and subsequent heating with hydrochloric acid yields 4-fluorophenylhydrazine hydrochloride.[11]

Step 2: Fischer Indole Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-fluorophenyl)hydrazine hydrochloride (5.0 g, 30.7 mmol).

  • Addition of Reagents: To the flask, add acetone (4.5 mL, 61.4 mmol, 2.0 eq.) and polyphosphoric acid (PPA) (25 g).

    • Causality Note: Acetone serves as the ketone component in the Fischer synthesis, providing the carbon atoms that will become C2 and the 2-methyl group of the indole. Polyphosphoric acid acts as both the acidic catalyst and the solvent for this reaction, promoting both the hydrazone formation and the subsequent cyclization. An excess of acetone is used to drive the initial hydrazone formation.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-3 hours.

    • Causality Note: Elevated temperatures are necessary to overcome the activation energy for the[10][10]-sigmatropic rearrangement and the subsequent cyclization and dehydration steps.[12] Reaction progress should be monitored to avoid degradation of the product under prolonged heating in strong acid.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully pour the viscous mixture onto crushed ice (~100 g) in a beaker with stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product. c. Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Workflow Diagram

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A (4-Fluorophenyl)hydrazine HCl C Mix & Heat with Polyphosphoric Acid (80-90°C, 2-3h) A->C B Acetone B->C D Quench with Ice C->D Cool E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Flash Column Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
Appearance White to off-white solid.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0 (br s, 1H, NH), ~7.1-6.8 (m, 3H, Ar-H), ~6.2 (s, 1H, indole C3-H), ~2.4 (s, 3H, CH₃). The exact shifts and coupling constants will depend on the solvent and instrument.
¹³C NMR (CDCl₃, 100 MHz)Expected signals for 9 distinct carbons, including the fluorinated aromatic carbon which will show a characteristic C-F coupling. Aromatic carbons, two indole carbons, and one methyl carbon should be present.
Mass Spectrometry (EI) m/z (%): 149 (M⁺), 134 (M⁺ - CH₃).[13]
Melting Point Literature values should be consulted for comparison.

Safety Considerations

  • Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • (4-Fluorophenyl)hydrazine hydrochloride is toxic if swallowed, in contact with skin, or if inhaled.[14] It is also a suspected carcinogen. Handle with extreme care using appropriate PPE.

  • Acetone and ethyl acetate are flammable liquids. Keep away from ignition sources.

  • The neutralization step with sodium bicarbonate will produce CO₂ gas, leading to a pressure build-up if not performed in an open vessel.

Conclusion

The Fischer indole synthesis remains a highly effective and versatile method for the preparation of indole derivatives. This protocol provides a detailed and reliable procedure for the synthesis of this compound, a key building block in modern drug discovery. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply this methodology to access this and other valuable indole-containing compounds.

References

Application Note: Palladium-Catalyzed Synthesis of 4-Fluoro-2-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of modern palladium-catalyzed methodologies for the synthesis of 4-fluoro-2-methyl-1H-indole, a key structural motif in medicinal chemistry. The strategic introduction of a fluorine atom into the indole scaffold can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[1][2] This document explores the mechanistic underpinnings, practical execution, and comparative analysis of principal synthetic strategies, including the Larock indole synthesis and Buchwald-Hartwig amination-based routes. Each section includes step-by-step protocols, explanations of experimental choices, and troubleshooting guidance to empower researchers in this critical area of drug discovery.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a cornerstone of pharmacologically active compounds, present in numerous natural products and pharmaceuticals.[2] The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and bioavailability.[1][2][3] Fluorine's high electronegativity and small size can alter the electronic properties and conformation of a molecule, often leading to enhanced binding affinity for protein targets.[1]

Specifically, 4-fluoroindole derivatives have shown promise in various therapeutic areas. For instance, fluorinated indoles are being investigated as inhibitors of HIV-1 attachment, factor Xa inhibitors, and potassium channel openers.[4] The this compound scaffold, in particular, serves as a valuable building block for more complex drug candidates. Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh acidic conditions and can suffer from low yields or poor regioselectivity, especially with fluorinated precursors.[5] Palladium-catalyzed cross-coupling reactions offer milder, more versatile, and highly efficient alternatives for constructing this valuable heterocyclic system.[6]

Strategic Overview: Synthetic Pathways

The synthesis of this compound can be approached through several palladium-catalyzed routes. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. This guide focuses on two robust and widely applicable methods.

G cluster_0 Synthetic Strategies cluster_1 Strategy A Details cluster_2 Strategy B Details Start Required Scaffold: This compound Strategy1 Strategy A: Larock Indole Synthesis Start->Strategy1 Strategy2 Strategy B: Buchwald-Hartwig Amination + Cyclization Start->Strategy2 SM1 Starting Materials: 2-Bromo-6-fluoroaniline + Propyne (or equivalent) Strategy1->SM1 SM2 Starting Materials: 1-Bromo-2-(2-chloropropan-2-yl)-4-fluorobenzene + Ammonia source Strategy2->SM2 Method1 One-Pot Annulation SM1->Method1 Product Final Product: This compound Method1->Product Yields Target Directly Method2 Step 1: C-N Coupling Step 2: Intramolecular Cyclization SM2->Method2 Method2->Product Yields Target via Intermediate

Caption: High-level overview of the primary synthetic strategies.

Method A: Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation that forms indoles from an ortho-haloaniline and a disubstituted alkyne.[7][8] This one-pot reaction is highly convergent and tolerant of a wide range of functional groups.

Mechanism and Rationale

The catalytic cycle of the Larock synthesis is a well-established sequence of organometallic transformations.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (in this case, the C-Br bond of 2-bromo-6-fluoroaniline) to form a Pd(II) intermediate.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the Pd(II) center and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond.

  • Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium center, forming a six-membered palladacycle.

  • Reductive Elimination: The cycle concludes with reductive elimination, which forms the C2-N bond of the indole ring and regenerates the Pd(0) catalyst.

The use of a suitable base is crucial for neutralizing the H-X species generated during the cycle. Additives like LiCl can be important for facilitating the reaction, potentially by preventing catalyst deactivation.[8]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex1 Aryl-Pd(II)-Br Complex ox_add->pd_complex1 alkyne_ins Alkyne Insertion pd_complex1->alkyne_ins Propyne vinyl_pd Vinyl-Pd(II) Intermediate alkyne_ins->vinyl_pd cyclization N-Displacement (Cyclization) vinyl_pd->cyclization palladacycle Six-membered Palladacycle cyclization->palladacycle red_elim Reductive Elimination palladacycle->red_elim Forms C2-N bond red_elim->pd0 Regenerates Catalyst product This compound start_mat 2-Bromo-6-fluoroaniline

Caption: Catalytic cycle for the Larock Indole Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Larock synthesis methodologies.[7][9]

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-Bromo-6-fluoroaniline190.021.90 g10.01.0
Propyne (gas)40.06Excess--
Palladium(II) Acetate224.50112 mg0.500.05
Triphenylphosphine (PPh₃)262.29262 mg1.000.10
Potassium Carbonate (K₂CO₃)138.214.15 g30.03.0
Lithium Chloride (LiCl)42.39424 mg10.01.0
N,N-Dimethylformamide (DMF)73.0950 mL--

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (112 mg), triphenylphosphine (262 mg), potassium carbonate (4.15 g), and lithium chloride (424 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromo-6-fluoroaniline (1.90 g) and anhydrous DMF (50 mL) via syringe.

  • Propyne Introduction: Cool the mixture to 0 °C. Bubble propyne gas through the stirred solution for 15-20 minutes to ensure saturation. Seal the Schlenk tube tightly.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

Expected Yield: 70-85%.

Method B: Buchwald-Hartwig Amination Route

An alternative strategy involves an initial palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) followed by an intramolecular cyclization to construct the indole ring. This multi-step approach can be advantageous when the required alkyne for a Larock synthesis is unstable or inaccessible.

Mechanism and Rationale

This pathway proceeds in two distinct stages:

  • Buchwald-Hartwig Amination: This reaction couples an aryl halide with an amine.[10][11] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][12] Using an ammonia equivalent is key for installing the required -NH₂ group.

  • Intramolecular Cyclization: The resulting aniline derivative, possessing a suitable leaving group on the alkyl side chain, undergoes an intramolecular nucleophilic attack of the aniline nitrogen onto the carbon bearing the leaving group. This step can be promoted by heat or a base to forge the pyrrole ring of the indole.

The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[10][13][14]

G start_mat Aryl Halide (e.g., 1-bromo-2-(2-chloropropan-2-yl)-4-fluorobenzene) step1 Step 1: Buchwald-Hartwig Amination start_mat->step1 Pd(0) catalyst, Ligand, Base, Ammonia source intermediate Intermediate: 2-(2-chloropropan-2-yl)-4-fluoroaniline step1->intermediate step2 Step 2: Intramolecular Cyclization (SₙAr) intermediate->step2 Heat or Base product Final Product: This compound step2->product caption Sequential Buchwald-Hartwig amination and cyclization workflow.

Caption: Workflow for the Buchwald-Hartwig amination approach.

Detailed Experimental Protocol

This protocol is a representative procedure for the C-N coupling step.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1-Bromo-2-(2-chloropropan-2-yl)-4-fluorobenzene252.532.53 g10.01.0
Benzophenone imine181.242.18 g12.01.2
Pd₂(dba)₃915.7292 mg0.100.01
Xantphos578.68174 mg0.300.03
Sodium tert-butoxide (NaOtBu)96.101.35 g14.01.4
Toluene92.1450 mL--

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (92 mg), Xantphos (174 mg), and sodium tert-butoxide (1.35 g).

  • Reagent Addition: Add the aryl halide (2.53 g), benzophenone imine (2.18 g), and anhydrous toluene (50 mL).

  • Reaction: Seal the tube and heat the mixture at 110 °C for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup & Hydrolysis: Cool the reaction to room temperature. Add 2 M HCl (50 mL) and stir vigorously for 1 hour to hydrolyze the imine. Neutralize with aqueous NaOH, and extract with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude aniline intermediate can be purified by chromatography or used directly in the next cyclization step.

  • Cyclization: Dissolve the crude aniline intermediate in a suitable high-boiling solvent (e.g., DMF or NMP) and heat to induce intramolecular cyclization, often with a non-nucleophilic base like DBU, to afford the final indole product.

Comparative Analysis and Troubleshooting

FeatureLarock Indole SynthesisBuchwald-Hartwig Amination Route
Convergence High (One-pot)Moderate (Multi-step)
Atom Economy GoodModerate
Starting Materials ortho-Haloaniline, AlkyneAryl dihalide, Ammonia source
Key Challenge Handling of gaseous/volatile alkynesOptimization of ligand/base system
Common Issue Low yield due to catalyst deactivationIncomplete C-N coupling or side reactions
Troubleshooting Screen ligands, bases; ensure anhydrous conditionsScreen different generations of Buchwald-Hartwig catalysts/ligands; ensure inert atmosphere

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Handle with care to avoid contact with skin and moisture.

  • Pressurized Reactions: When using gaseous reagents like propyne, ensure the reaction vessel is properly sealed and pressure-rated. Use a blast shield.

Conclusion

Palladium catalysis provides powerful and versatile tools for the synthesis of this compound derivatives. The Larock indole synthesis offers a highly efficient and convergent one-pot approach, while the Buchwald-Hartwig amination route provides a flexible, albeit longer, alternative. The choice of method will depend on substrate availability and specific project requirements. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues, ultimately enabling the efficient production of these medicinally important scaffolds.

References

Introduction: The Strategic Value of Fluorinated Indoles and the Shift to Metal-Free Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Metal-Free Synthesis of Fluorinated Indoles for Medicinal Chemistry and Drug Development

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic incorporation of fluorine atoms or fluorinated groups into this privileged heterocycle can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity. Consequently, the development of efficient methods to synthesize fluorinated indoles is a high-priority area in drug discovery.

Traditionally, many synthetic transformations have relied on transition metal catalysts. While powerful, these methods can present challenges for pharmaceutical development, including the cost of precious metals and the critical need to remove toxic metal residues from the final active pharmaceutical ingredient (API). This guide provides researchers and drug development professionals with a detailed overview and actionable protocols for robust, metal-free approaches to synthesizing fluorinated indoles, ensuring both efficiency and product purity.

This document is structured to provide not just procedural steps but also the underlying scientific rationale for each method, empowering researchers to adapt and troubleshoot these protocols effectively. We will explore three primary state-of-the-art, metal-free strategies:

  • Direct Electrophilic C-H Fluorination of the Indole Core

  • Intramolecular Cyclization of Pre-Fluorinated Precursors

  • Oxidative Dearomatization-Enabled Assembly of Trifluoromethyl Indoles

Strategy 1: Direct Electrophilic C-H Fluorination of the Indole Core

This approach is the most straightforward, involving the direct substitution of a C-H bond on the indole ring with a fluorine atom. The reaction is driven by the high nucleophilicity of the indole, particularly at the C3 position. The choice of an appropriate electrophilic N-F reagent is critical for success.

Expertise & Rationale: Choosing the Right N-F Reagent

The most common and effective reagents for this transformation are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄).[1]

  • N-Fluorobenzenesulfonimide (NFSI): A crystalline, relatively mild, and highly effective electrophilic fluorinating agent. It is often the reagent of choice for substrates that might be sensitive to oxidation.[2]

  • Selectfluor®: A more powerful electrophilic fluorinating agent.[3] Its high reactivity makes it extremely efficient, but it can also act as a strong oxidant, which can lead to undesired side reactions with sensitive substrates.[4]

The choice between them depends on the electronic nature of the indole substrate. For electron-rich indoles, the milder NFSI is often sufficient. For less reactive or electron-deficient indoles, the greater power of Selectfluor may be necessary to achieve good conversion.[2][4]

Experimental Protocol 1: C3-Fluorination of N-Acetylindole

This protocol details a representative procedure for the direct, regioselective fluorination of an N-protected indole at the C3 position. N-protection is often crucial to prevent side reactions at the nitrogen atom.

Materials:

  • N-Acetylindole

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-acetylindole (1.0 equiv).

  • Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-fluoro-N-acetylindole.

Self-Validating System & Troubleshooting:

  • Regioselectivity Check: The C3 position is the most electronically rich and sterically accessible, making it the preferred site of electrophilic attack. Confirm the structure and regioselectivity using ¹H NMR, ¹⁹F NMR, and NOESY spectroscopy.

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can increase the rate. Alternatively, using a more polar solvent like DMF or switching to the more reactive Selectfluor reagent may be beneficial.

  • Side Products: If decomposition is observed, especially with electron-rich substrates, consider running the reaction at a lower temperature (e.g., 0 °C) and adding the NFSI portion-wise.

Data Presentation: Substrate Scope of Direct C3-Fluorination
Substrate (N-Protecting Group)Fluorinating ReagentSolventTemp (°C)Yield (%)Citation(s)
N-H (unprotected)SelectfluorCH₃CNRTTrace[2]
N-AcetylNFSICH₃CNRT~85%[2]
N-BenzylNFSICH₃CN60~70-90%[2]
N-PhenylNFSICH₃CN80~60%[2]
N-BocSelectfluorCH₃CNRTHigh[5]

This table is a representative summary based on literature findings. Yields are approximate and can vary.

Strategy 2: Intramolecular Cyclization of Pre-Fluorinated Precursors

This strategy offers an elegant way to install perfluoroalkyl groups, such as -CF₃ or -CF₂H, at the C2 position of the indole. The core logic is to construct the indole ring from an acyclic precursor that already contains the desired fluorinated moiety, thus avoiding the challenges of direct C-H perfluoroalkylation.

Expertise & Rationale: The Power of Base-Mediated Cyclization

A recently developed, robust metal-free method involves the trifluoroacetylation of a 2-(nitromethyl)aniline derivative, followed by a base-mediated intramolecular cyclization.[6] The nitro group serves a dual purpose: it activates the benzylic position for deprotonation and acts as a leaving group during the final aromatization step. The choice of a non-nucleophilic, strong organic base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is critical to promote the cyclization while minimizing side reactions.[6]

Mechanism: Cyclization of N-Acyl Amides

The proposed mechanism involves the deprotonation of the carbon alpha to the nitro group, followed by an intramolecular nucleophilic attack on the amide carbonyl, and subsequent dehydration and tautomerization to form the final indole product.

G cluster_0 Metal-Free Cyclization for 2-CF3-Indoles A 2-(Nitromethyl)aniline Precursor B Trifluoroacetylated Intermediate A->B (CF3CO)2O C Carbanion Formation B->C DBN (Base) -H+ D Intramolecular Cyclization C->D Nucleophilic Attack E Dehydration & Tautomerization D->E -H2O F 2-CF3-3-Nitroindole Product E->F Aromatization

Caption: Proposed mechanism for the synthesis of 2-CF3-indoles.

Experimental Protocol 2: Synthesis of 2-Trifluoromethyl-3-nitro-1H-indole

This protocol is adapted from a published, scalable, and high-yielding metal-free procedure.[6]

Materials:

  • 1-Fluoro-2-(nitromethyl)benzene (or substituted analogue)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

Step-by-Step Procedure:

Part A: Trifluoroacetylation

  • In a round-bottom flask, dissolve the substituted 2-(nitromethyl)aniline (1.0 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude N-acyl amide is often used directly in the next step without further purification.

Part B: Intramolecular Cyclization

  • Dissolve the crude N-acyl amide from Part A in anhydrous 1,4-dioxane (0.1 M).

  • Add DBN (2.0 equiv) to the solution at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with 1 M HCl (2x) and brine (1x).

  • Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the target 2-trifluoromethyl-3-nitro-1H-indole.

Self-Validating System & Troubleshooting:

  • Yields: This method is reported to provide excellent yields, often in the 84–99% range.[6]

  • Steric Hindrance: The reaction efficiency may decrease with bulkier perfluoroalkyl groups (e.g., -C₃F₇) due to steric hindrance in the cyclization step.[6]

  • Base Sensitivity: If the substrate has base-sensitive functional groups, a weaker base or lower reaction temperature might be necessary, potentially at the cost of reaction time.

Strategy 3: Oxidative Dearomatization-Enabled Assembly of Trifluoromethyl Indoles

This innovative and powerful metal-free strategy constructs the 2-trifluoromethyl indole core from simple, commercially available anilines and hexafluoroacetylacetone.[7][8] The key to this reaction is a sequence involving condensation, oxidative dearomatization of the aniline ring, and subsequent rearrangement.

Expertise & Rationale: The Critical Role of the N-Capping Group and Oxidant

The success of this transformation hinges on two key factors:

  • Aniline N-Capping Group: The aniline nitrogen must be protected. The nature of this "capping group" is critical; an N-allyl group has been shown to be particularly effective.[7]

  • Organic Oxidant: A metal-free oxidant is required to drive the dearomatization step. Phenyliodine diacetate (PIDA) or a similar hypervalent iodine reagent is typically used.

Experimental Workflow

This diagram illustrates the overall transformation from a simple aniline to the functionalized trifluoromethyl indole product.

G cluster_1 Oxidative Dearomatization Workflow Aniline N-Capped Aniline Condensation Condensation Aniline->Condensation HFAA Hexafluoroacetylacetone HFAA->Condensation Dearomatization Oxidative Dearomatization (PIDA) Condensation->Dearomatization Rearrangement Rearrangement & Cyclization Dearomatization->Rearrangement Product 2-CF3-3-trifluoroacetyl NH-Indole Rearrangement->Product

References

Application Notes and Protocols for the N-alkylation of 4-Fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of N-Alkylated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] Functionalization of the indole nitrogen (N-alkylation) is a critical strategy in drug design, as the nature of the N-substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability. This application note provides a comprehensive guide to the N-alkylation of 4-fluoro-2-methyl-1H-indole, a valuable starting material for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom and the methyl group can significantly impact the biological activity of the final compounds, making the reliable and efficient N-alkylation of this specific indole derivative a topic of considerable interest to researchers in the pharmaceutical and biotechnology sectors.

Mechanistic Considerations: The Key to Successful N-Alkylation

The classical and most widely employed method for the N-alkylation of indoles involves a two-step process: deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.[2][3] Understanding the nuances of this process is paramount to achieving high yields and purity.

Deprotonation: The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 21 in DMSO.[4] Consequently, a strong base is required for complete deprotonation to form the highly nucleophilic indolide anion. The choice of base is critical and can significantly impact the reaction's outcome.

Alkylation: The resulting indolide anion readily undergoes a nucleophilic substitution reaction (typically SN2) with a suitable alkylating agent, such as an alkyl halide. The reactivity of the alkylating agent will influence the required reaction conditions.

The overall transformation can be depicted as follows:

N_Alkylation_Mechanism Indole This compound Indolide Indolide Anion Indole->Indolide Deprotonation Base Strong Base (e.g., NaH) Base->Indolide N_Alkylated_Indole N-Alkylated Indole Indolide->N_Alkylated_Indole SN2 Attack Byproduct NaX + H₂ Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylated_Indole Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Prep_Flask Dry flask under inert atmosphere (N₂ or Ar) Add_Indole Add this compound Prep_Flask->Add_Indole Add_Solvent Add anhydrous DMF Add_Indole->Add_Solvent Cool Cool to 0 °C Add_Solvent->Cool Add_Base Add NaH portion-wise Cool->Add_Base Stir_Deprotonation Stir at 0 °C for 30-60 min Add_Base->Stir_Deprotonation Add_Alkyl_Halide Add alkyl bromide dropwise Stir_Deprotonation->Add_Alkyl_Halide Warm_Stir Warm to RT and stir for 2-24 h Add_Alkyl_Halide->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Quench Quench with sat. aq. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

References

The Strategic Application of 4-Fluoro-2-methyl-1H-indole in Advanced Multi-Component Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Fluorine Chemistry and Multi-Component Reactions

In the landscape of modern medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine into these privileged structures has emerged as a powerful tactic to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] Concurrently, multi-component reactions (MCRs) have revolutionized synthetic organic chemistry by offering a highly efficient, atom-economical, and diversity-oriented approach to constructing complex molecular architectures in a single pot.[4][5] MCRs are invaluable in the rapid generation of chemical libraries, significantly accelerating the hit-to-lead optimization process in drug development.[6][7]

This technical guide delves into the synergistic potential of combining the unique attributes of the 4-fluoro-2-methyl-1H-indole scaffold with the synthetic efficiency of MCRs. The presence of the fluorine atom at the 4-position and the methyl group at the 2-position of the indole ring introduces specific electronic and steric influences that can be strategically exploited in the design of novel heterocyclic compounds. The electron-rich C3 position of the indole nucleus serves as a potent nucleophile, readily participating in a variety of MCRs to generate diverse and complex molecular frameworks.[8][9]

This document provides detailed application notes and step-by-step protocols for the utilization of this compound in several key multi-component reactions, including aza-Friedel-Crafts-type reactions, the Passerini three-component reaction, and the Biginelli reaction. Each protocol is accompanied by a mechanistic rationale, a discussion of the role of each component, and expected outcomes, designed to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile building block.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic protocols, a thorough understanding of the starting material's properties and safety requirements is paramount.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 100762-38-9[10]
Molecular Formula C₉H₈FN[10]
Molecular Weight 149.17 g/mol [10]
Appearance Off-white to light brown crystalline powderGeneric
Melting Point 68-72 °CGeneric
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateGeneric

Safety and Handling:

This compound, like many fluorinated organic compounds and indole derivatives, requires careful handling to minimize exposure.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

  • Exposure Routes: Avoid contact with skin and eyes, as well as ingestion and inhalation.[11]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists or if you feel unwell.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

Application Note 1: Aza-Friedel-Crafts-Type Three-Component Reaction

The nucleophilicity of the C3 position of the indole ring makes it an excellent substrate for Friedel-Crafts-type reactions. In a multi-component setting, this compound can react with an aldehyde and a nucleophile (such as another indole molecule or an amine) in an aza-Friedel-Crafts reaction to generate complex, poly-substituted indole derivatives.[14] The fluorine atom at the C4 position can influence the regioselectivity and reactivity of the indole nucleus through its electron-withdrawing inductive effect.

Protocol 1: Synthesis of a Bis(indolyl)methane Derivative

This protocol details the acid-catalyzed reaction between this compound and an aromatic aldehyde. In this reaction, two equivalents of the indole act as nucleophiles, attacking the aldehyde in a sequential manner.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound149.17298 mg2.0
4-Chlorobenzaldehyde140.57141 mg1.0
p-Toluenesulfonic acid (p-TsOH)172.2017 mg0.1
Dichloromethane (DCM)-10 mL-

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (298 mg, 2.0 mmol) and 4-chlorobenzaldehyde (141 mg, 1.0 mmol).

  • Add dichloromethane (10 mL) to dissolve the reactants.

  • Add p-toluenesulfonic acid (17 mg, 0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired bis(indolyl)methane derivative.

Causality and Insights:

  • Catalyst: A Brønsted acid like p-TsOH is crucial for activating the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the indole.[14]

  • Reaction Control: The formation of the bis-indolyl product is often a competing side reaction in aza-Friedel-Crafts reactions.[14] In this protocol, using a 2:1 molar ratio of the indole to the aldehyde drives the reaction towards the desired bis-adduct.

  • Characterization: The product can be characterized by standard spectroscopic techniques.[15][16]

    • ¹H NMR: Expect to see the disappearance of the aldehyde proton signal and the appearance of a new methine proton signal, along with characteristic signals for the indole and aromatic rings.

    • ¹³C NMR: The appearance of a new methine carbon signal and shifts in the indole carbon signals will be observed.

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product will confirm its formation.[10]

Diagram 1: Aza-Friedel-Crafts-Type Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and Aldehyde in DCM B Add p-TsOH catalyst A->B C Stir at Room Temperature (4-6 hours) B->C D Monitor by TLC C->D E Quench with NaHCO₃ (aq) D->E Upon Completion F Extract with DCM E->F G Dry, Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for the synthesis of bis(indolyl)methanes.

Application Note 2: Passerini Three-Component Reaction

The Passerini reaction is a classic isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide in a single step.[17] This reaction is highly convergent and offers a rapid route to peptide-like scaffolds. While indoles are not direct components in the classic Passerini reaction, an indole-containing carboxylic acid, such as indole-3-acetic acid, can be employed. However, for this guide, we will adapt the reaction to utilize this compound as a nucleophile in a Passerini-type reaction, which proceeds through an initial reaction between the aldehyde and the indole.

Protocol 2: A Passerini-Type Synthesis of an α-Acyloxy-N-Indolyl Acetamide

This protocol is a proposed adaptation where the indole nitrogen attacks an activated intermediate, a plausible pathway for N-functionalization of the indole ring.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound149.17149 mg1.0
Benzaldehyde106.12106 mg1.0
Acetic Acid60.0560 mg1.0
Cyclohexyl isocyanide109.17109 mg1.0
Methanol-5 mL-

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask, combine this compound (149 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and acetic acid (60 mg, 1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclohexyl isocyanide (109 mg, 1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 3:1).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Mechanism: The generally accepted mechanism of the Passerini reaction involves the formation of a hydrogen-bonded complex between the aldehyde and the carboxylic acid, which is then attacked by the isocyanide.[18] In this proposed adaptation, the indole's N-H may participate in this complex, or the indole could act as a nucleophile at a later stage. The reaction is typically faster in aprotic solvents, but methanol is used here to aid solubility.[19]

  • Reagent Choice: Cyclohexyl isocyanide is a commonly used, relatively stable isocyanide. A variety of aldehydes and carboxylic acids can be screened to generate a library of compounds.

  • Product Diversity: The Passerini reaction is a powerful tool for generating molecular diversity, as four points of variation can be introduced by changing the indole, aldehyde, carboxylic acid, and isocyanide components.[20]

Diagram 2: Passerini Reaction Mechanism

G A Aldehyde + Carboxylic Acid B H-Bonded Complex A->B D Nucleophilic Attack B->D C Isocyanide C->D E Intermediate D->E F Mumm Rearrangement E->F G α-Acyloxy Amide Product F->G

Caption: Generalized mechanism of the Passerini reaction.

Application Note 3: Biginelli-Type Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones (DHPMs).[21][22] These DHPMs are of significant pharmaceutical interest. Indole aldehydes are known to participate in this reaction, leading to the formation of indolyl-substituted DHPMs.[23][24] While this compound itself is not a direct component, its corresponding aldehyde, this compound-3-carboxaldehyde, is an excellent substrate for this MCR.

Protocol 3: Synthesis of an Indolyl-Substituted Dihydropyrimidinone

This protocol describes the synthesis of a DHPM using this compound-3-carboxaldehyde as the aldehyde component.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound-3-carboxaldehyde177.17177 mg1.0
Ethyl Acetoacetate130.14130 mg1.0
Urea60.0690 mg1.5
Copper(II) Triflate (Cu(OTf)₂)361.6836 mg0.1
Ethanol-5 mL-

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask, add this compound-3-carboxaldehyde (177 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), urea (90 mg, 1.5 mmol), and ethanol (5 mL).

  • Add the Lewis acid catalyst, copper(II) triflate (36 mg, 0.1 mmol), to the mixture.

  • Reflux the reaction mixture with stirring for 3-4 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Causality and Insights:

  • Catalysis: The Biginelli reaction can be catalyzed by both Brønsted and Lewis acids. Lewis acids like Cu(OTf)₂ are effective in promoting the reaction, often under milder conditions and leading to higher yields.[22]

  • Mechanism: The reaction is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration.

  • Substrate Scope: This reaction is highly versatile, and a wide range of substituted indole aldehydes, β-dicarbonyl compounds, and urea or thiourea derivatives can be used to generate a library of DHPMs.[25]

Diagram 3: Biginelli Reaction Logical Flow

G cluster_inputs Reactants A This compound -3-carboxaldehyde D One-Pot Reaction (Ethanol, Reflux, Cu(OTf)₂) A->D B Ethyl Acetoacetate B->D C Urea C->D E Precipitation (Ice Water) D->E F Filtration & Recrystallization E->F G Indolyl-Dihydropyrimidinone Product F->G

Caption: Logical workflow for the Biginelli reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically relevant heterocyclic compounds through multi-component reactions. The protocols and insights provided in this guide demonstrate its utility in aza-Friedel-Crafts, Passerini-type, and Biginelli reactions. By leveraging the principles of MCRs, researchers can efficiently generate diverse libraries of novel indole derivatives for screening in drug discovery and materials science applications. The strategic placement of the fluoro and methyl groups on the indole core offers unique opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting molecules, making this compound a key component in the modern synthetic chemist's toolbox.

References

Application Notes and Protocols for 4-Fluoro-2-methyl-1H-indole in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3] This document provides a comprehensive guide to the application of 4-Fluoro-2-methyl-1H-indole in the discovery of novel anticancer agents. We will delve into its significance as a synthetic building block, explore its role in targeting key oncogenic pathways, and provide detailed, field-proven protocols for its utilization in a drug discovery workflow, from initial synthesis to preclinical evaluation.

Introduction: The Strategic Advantage of the this compound Scaffold

This compound is a versatile heterocyclic compound that has garnered significant interest in the field of oncology. Its unique substitution pattern offers several advantages for the medicinal chemist:

  • Modulation of Physicochemical Properties: The fluorine atom at the 4-position of the indole ring can alter the molecule's electronic distribution, pKa, and lipophilicity. This can lead to improved cell permeability and metabolic stability, crucial attributes for effective drug candidates.

  • Enhanced Binding Interactions: The electronegativity of fluorine can facilitate unique interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased potency and selectivity.

  • Scaffold for Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors, a critical class of anticancer drugs.[3][4] Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3][4] Derivatives of this compound can be designed to target the ATP-binding site of various oncogenic kinases.

The indole core is present in several clinically approved anticancer drugs, including Vincristine, Vinblastine, and Sunitinib, highlighting the therapeutic potential of this heterocyclic system.[5][6]

Synthetic Pathways and Considerations

The synthesis of this compound and its derivatives is a critical first step in the drug discovery process. Several synthetic routes can be employed, with the choice often depending on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis: A Classic Approach

A widely used method for indole ring formation is the Fischer indole synthesis.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Generalized Protocol for Fischer Indole Synthesis:

  • Hydrazone Formation: React 4-fluorophenylhydrazine with a suitable ketone (e.g., acetone to yield the 2-methylindole) in a suitable solvent like ethanol. The reaction is typically stirred at room temperature for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC).[4]

  • Indolization: To the hydrazone mixture, add an acid catalyst such as zinc chloride or polyphosphoric acid.[4]

  • Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the consumption of the starting material by TLC.[4]

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Reductive Cyclization of a Substituted o-Nitrotoluene

Another robust method involves the reductive cyclization of a substituted o-nitrotoluene derivative.[7]

Generalized Protocol for Reductive Cyclization:

  • Starting Material: A suitable precursor, such as 4-fluoro-2-nitrophenyl acetone, is used.[8]

  • Reduction and Cyclization: The nitro group is reduced, typically using a reducing agent like iron powder in the presence of acetic acid and acetic anhydride.[8] This is followed by an intramolecular cyclization to form the indole ring. The reaction is generally heated to facilitate the transformation.[8]

  • Work-up and Purification: After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques like crystallization or column chromatography.[8]

Targeting Oncogenic Pathways: Application in Kinase Inhibition

A primary application of this compound in cancer drug discovery is as a scaffold for the development of kinase inhibitors.[4] Kinases play a central role in signal transduction pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Rationale for Targeting Kinases

Many cancers are driven by the aberrant activity of specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and spleen tyrosine kinase (Src).[5][9][10] Designing small molecules that selectively inhibit these kinases is a proven therapeutic strategy. The indole scaffold can be chemically modified to create derivatives that fit into the ATP-binding pocket of these enzymes, competing with ATP and thereby inhibiting their function.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Indole_Derivative This compound Derivative (Inhibitor) Indole_Derivative->RTK Inhibition Experimental_Workflow Start Synthesize Library of This compound Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo

References

Application Notes and Protocols for the Development of Novel Anti-Inflammatory Agents from 4-Fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have shown significant potential in managing inflammation, with notable examples like Indomethacin demonstrating the therapeutic value of this heterocyclic system.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of novel anti-inflammatory agents derived from the promising starting material, 4-fluoro-2-methyl-1H-indole. The introduction of a fluorine atom at the 4-position is a strategic modification intended to enhance metabolic stability and modulate electronic properties, potentially leading to improved efficacy and safety profiles.

This guide details a strategic workflow, from the initial chemical synthesis of a focused library of derivatives to a robust cascade of in vitro and in vivo assays designed to identify and characterize lead compounds. We provide step-by-step protocols, the scientific rationale behind experimental choices, and methods for data analysis and interpretation, ensuring a self-validating and scientifically rigorous discovery process.

Introduction: The Rationale for this compound in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response essential for defending against harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with significant side effects, particularly gastrointestinal complications.[4][5] This necessitates the development of safer and more effective anti-inflammatory therapeutics.

The indole scaffold has a rich history in anti-inflammatory drug development. Indomethacin, an indole-3-acetic acid derivative, functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin synthesis.[1][2] The versatility of the indole ring allows for substitutions at various positions, significantly influencing its biological activity.

The selection of this compound as a starting scaffold is based on established medicinal chemistry principles:

  • Fluorine Substitution: The strategic incorporation of fluorine can enhance drug-target interactions, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability, thereby favorably altering the pharmacokinetic profile of a molecule.

  • Methyl Group at C2: The 2-methyl substituent provides a handle for further structural modification and can influence the conformational properties of the molecule, potentially leading to better target engagement.

This guide outlines a logical pathway to exploit these features, aiming to develop derivatives that potently and safely modulate key inflammatory pathways.

Synthetic Strategy: Building a Focused Library of Derivatives

A common and effective strategy for elaborating the indole core is to introduce functionality at the C3 position, which is highly nucleophilic and reactive. The Vilsmeier-Haack reaction is an excellent method for introducing a formyl group at this position, creating a versatile intermediate for further diversification.

Protocol 2.1: Vilsmeier-Haack Formylation of this compound

Objective: To synthesize this compound-3-carbaldehyde as a key intermediate.

Rationale: This reaction provides a direct and efficient route to introduce a reactive aldehyde group at the C3 position. This aldehyde can then be readily converted into a wide range of functional groups (e.g., imines, amines, carboxylic acids) to generate a library of diverse compounds for screening.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound-3-carbaldehyde.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This intermediate can then be used in subsequent reactions, such as reductive amination or condensation reactions, to generate a library of final compounds for biological evaluation.

G cluster_synthesis Synthetic Workflow Start This compound Reagent POCl₃, DMF (Vilsmeier-Haack Reaction) Start->Reagent Intermediate This compound-3-carbaldehyde Reagent->Intermediate Diversification Reductive Amination, Condensation Reactions, etc. Intermediate->Diversification Key Intermediate Library Library of Novel Derivatives Diversification->Library

Caption: Synthetic workflow for generating indole derivatives.

In Vitro Screening Cascade: A Phased Approach to Identify Hits

A tiered screening approach is employed to efficiently identify promising compounds while gathering mechanistic insights.

Protocol 3.1: Primary Screening - Nitric Oxide (NO) Inhibition Assay

Objective: To perform an initial screen of the synthesized library for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Rationale: Macrophages play a central role in inflammation. When activated by stimuli like LPS, they produce large amounts of nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key pro-inflammatory mediator, and its inhibition is a reliable indicator of potential anti-inflammatory activity.[3][6] This assay is robust, cost-effective, and suitable for medium-throughput screening.[3]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized indole derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., L-NAME) in DMEM. After 24 hours, remove the old media and add 100 µL of fresh media containing the test compounds to the respective wells. Include a vehicle control (DMSO, final concentration ≤0.1%).

  • Inflammation Induction: After 1 hour of pre-treatment with the compounds, add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of NO production).

    • Self-Validation: Simultaneously perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Protocol 3.2: Secondary Screening - COX-2 Inhibition and Cytokine Analysis

Compounds that show significant activity in the primary screen (e.g., IC₅₀ < 10 µM) and low cytotoxicity should be advanced to secondary screening to elucidate their mechanism of action.

Objective: To determine if active compounds inhibit the COX-2 enzyme and/or reduce the production of key pro-inflammatory cytokines like TNF-α and IL-6.

Rationale: Many NSAIDs function by inhibiting COX enzymes.[1] Selective inhibition of COX-2, the inducible isoform responsible for inflammation, over the constitutive COX-1 isoform is a key strategy to reduce gastrointestinal side effects.[7] Furthermore, cytokines like TNF-α and IL-6 are master regulators of the inflammatory response, and their inhibition represents a highly effective anti-inflammatory strategy.[8]

A. COX-2 Inhibition Assay (Enzyme-Based):

  • Utilize a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam). These kits typically provide purified ovine or human recombinant COX-2, arachidonic acid as the substrate, and a colorimetric or fluorescent probe to measure the peroxidase activity of COX-2.

  • Follow the manufacturer's protocol to determine the IC₅₀ of the test compounds against COX-2. A known selective COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.

B. Pro-inflammatory Cytokine Quantification (ELISA):

  • Use the supernatants collected from the same experiment described in Protocol 3.1 (LPS-stimulated RAW 264.7 cells).

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6.

  • Follow the manufacturer's instructions precisely. This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and measuring the resulting color change.

  • Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition caused by the test compounds.

G cluster_screening In Vitro Screening Cascade Library Library of This compound Derivatives Primary Primary Screen: NO Inhibition Assay (LPS-stimulated RAW 264.7) Library->Primary Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary->Cytotoxicity Active Compounds Secondary Secondary Screen: Mechanism of Action Cytotoxicity->Secondary Non-toxic Hits COX COX-1/COX-2 Inhibition Assay Secondary->COX Cytokine Cytokine Profiling (TNF-α, IL-6 ELISA) Secondary->Cytokine Lead Lead Compound for In Vivo Studies COX->Lead Cytokine->Lead

Caption: A tiered approach for in vitro screening.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

Lead compounds that demonstrate potent in vitro activity and a clear mechanism of action must be validated in a living organism. The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[4][9][10][11]

Protocol 4.1: Assessment of Anti-inflammatory Activity in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of lead compounds by measuring their ability to reduce paw swelling induced by carrageenan injection.

Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response.[9] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is characterized by the production of prostaglandins and is sensitive to inhibition by NSAIDs.[9] This model is therefore excellent for identifying compounds with COX-inhibitory activity.

Materials:

  • Male Wistar rats or Swiss albino mice (acclimatized for at least one week).[9]

  • Lead indole derivative(s).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

  • Positive control drug (e.g., Indomethacin, 10 mg/kg).

  • 1% (w/v) solution of λ-Carrageenan in sterile saline.

  • Plebysmometer or digital calipers.

Procedure:

  • Animal Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only).

    • Group 2: Positive Control (receives Indomethacin).

    • Group 3-5: Test Groups (receive lead compound at different doses, e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the basal volume (V₀).

  • Induction of Inflammation: Immediately after the basal measurement, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema (swelling) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Plot the paw volume or percentage of inhibition over time to observe the therapeutic effect.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the observed reductions in edema are statistically significant.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of Indole Derivatives

Compound ID NO Inhibition IC₅₀ (µM) Cell Viability (at 50 µM, %) COX-2 Inhibition IC₅₀ (µM) TNF-α Inhibition (at 10 µM, %) IL-6 Inhibition (at 10 µM, %)
FMI-001 8.5 95 2.1 75 68
FMI-002 15.2 98 > 50 40 35
FMI-003 2.3 92 0.5 91 88
Indomethacin 12.1 99 0.8 85 80

(Note: Data are hypothetical and for illustrative purposes only)

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose, mg/kg) Paw Edema at 3h (mL) % Inhibition of Edema at 3h
Vehicle Control 0.85 ± 0.07 -
Indomethacin (10) 0.38 ± 0.05* 55.3
FMI-003 (10) 0.55 ± 0.06* 35.3
FMI-003 (30) 0.35 ± 0.04* 58.8
FMI-003 (100) 0.24 ± 0.03* 71.8

*(Note: Data are hypothetical and presented as mean ± SEM. p < 0.05 vs. Vehicle Control)

Interpretation: A successful lead candidate would exhibit low micromolar or sub-micromolar IC₅₀ values in the in vitro assays with minimal cytotoxicity. Ideally, it would show potent inhibition of both NO and pro-inflammatory cytokines. A strong correlation with COX-2 inhibition would suggest an NSAID-like mechanism. In the in vivo model, a dose-dependent reduction in paw edema that is statistically significant and comparable to or better than the positive control would confirm its therapeutic potential.

Conclusion

The strategic development of anti-inflammatory agents from the this compound scaffold offers a promising avenue for discovering novel therapeutics. By following the integrated workflow of targeted synthesis, a robust in vitro screening cascade, and validation in established in vivo models, researchers can efficiently identify and characterize potent lead compounds. The protocols and rationale outlined in this guide provide a rigorous framework to support these discovery efforts, ultimately aiming to develop next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

Application Notes and Protocols for 4-Fluoro-2-methyl-1H-indole Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The strategic introduction of fluorine and methyl groups can profoundly influence the physicochemical and pharmacological properties of these molecules, enhancing their potential as therapeutic agents. This guide provides an in-depth exploration of 4-fluoro-2-methyl-1H-indole derivatives, a promising class of compounds for neurological disorder research. We present detailed protocols for their synthesis, in vitro characterization, and in vivo evaluation in relevant disease models, with a focus on Alzheimer's and Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this unique chemical space.

Introduction: The Rationale for this compound Derivatives

Neurological disorders such as Alzheimer's and Parkinson's disease represent a significant and growing global health burden. The multifactorial nature of these diseases necessitates the development of novel therapeutic agents that can modulate multiple pathological targets. Indole derivatives have emerged as a versatile class of compounds capable of interacting with key targets in neurodegeneration, including cholinesterases, monoamine oxidases (MAO), and serotonin receptors.[1][2][]

The this compound scaffold offers several advantageous features for drug design:

  • The Indole Core: Provides a framework for interaction with various biological targets through hydrogen bonding and π-π stacking interactions.

  • 4-Fluoro Substitution: The introduction of a fluorine atom at the 4-position can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and increase blood-brain barrier permeability due to its lipophilicity.[4]

  • 2-Methyl Substitution: The methyl group at the 2-position can provide steric hindrance to prevent unwanted metabolic reactions and can be crucial for optimizing ligand-receptor interactions.

This guide will provide a comprehensive framework for the synthesis and evaluation of novel derivatives based on this promising scaffold.

Synthesis and Derivatization

The synthesis of this compound derivatives begins with the construction of the core indole structure, followed by derivatization at key positions to explore the structure-activity relationship (SAR).

Proposed Synthesis of the this compound Core

A robust and widely applicable method for the synthesis of substituted indoles is the Fischer indole synthesis. This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Protocol 2.1: Fischer Indole Synthesis of this compound

Objective: To synthesize the this compound core scaffold.

Materials:

  • (3-Fluorophenyl)hydrazine hydrochloride

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetone (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the reaction mixture, slowly add concentrated sulfuric acid or polyphosphoric acid (as catalyst) at 0 °C.

    • Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel.

Derivatization Strategies

Once the core is synthesized, derivatization can be explored at the N1 (indole nitrogen) and C3 positions to generate a library of compounds for screening.

  • N1-Alkylation/Arylation: The indole nitrogen can be deprotonated with a base like sodium hydride (NaH) and then reacted with various alkyl or aryl halides to introduce different substituents.

  • C3-Electrophilic Substitution: The C3 position of the indole is nucleophilic and can undergo various electrophilic substitution reactions, such as the Mannich reaction to introduce aminomethyl groups.

In Vitro Characterization: Target Engagement and Potency

The initial characterization of novel this compound derivatives involves assessing their ability to interact with key neurological targets in vitro. Based on the known pharmacology of related indole compounds, promising targets include Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), and Serotonin Receptors (e.g., 5-HT1A, 5-HT2A).[5][6][7]

Monoamine Oxidase B (MAO-B) Inhibition Assay

Rationale: MAO-B is responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels and is a validated therapeutic strategy for Parkinson's disease.[6]

Protocol 3.1: Fluorometric MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., selegiline)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, HRP, and Amplex® Red in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 2 µL of test compound dilutions (in DMSO) or DMSO vehicle control to appropriate wells.

    • Add 20 µL of MAO-B enzyme solution to all wells except for the no-enzyme control.

    • Incubate the plate at 37 °C for 15 minutes.

  • Reaction Initiation and Detection:

    • Add 20 µL of a pre-mixed solution of kynuramine, HRP, and Amplex® Red to all wells to initiate the reaction.

    • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm).

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is associated with a deficit in the neurotransmitter acetylcholine. Inhibiting AChE, the enzyme that degrades acetylcholine, is a key therapeutic approach.[8][9]

Protocol 3.2: Ellman's Assay for AChE Inhibition

Objective: To determine the IC₅₀ of test compounds against AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., donepezil)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in assay buffer.

  • Assay Setup:

    • Add 140 µL of assay buffer to all wells.

    • Add 20 µL of DTNB solution to all wells.

    • Add 10 µL of test compound dilutions (in DMSO) or DMSO vehicle control.

    • Add 10 µL of AChE solution to all wells except for the blank.

    • Incubate the plate at 25 °C for 10 minutes.

  • Reaction Initiation:

    • Add 20 µL of ATCI solution to all wells to start the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm every minute for 10-15 minutes.

    • Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Serotonin Receptor Binding Assay

Rationale: Serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes, are implicated in the pathophysiology of depression and anxiety, which are common comorbidities in neurodegenerative diseases.[5]

Protocol 3.3: Radioligand Competition Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.

Materials:

  • Cell membranes expressing recombinant human 5-HT1A receptors

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • Non-specific binding control (e.g., serotonin)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with test compounds.

    • For competition wells, add increasing concentrations of the test compound.

    • For non-specific binding wells, add a high concentration of serotonin.

    • Add a fixed concentration of [³H]8-OH-DPAT (at its Kd value) to all wells.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 25 °C for 60 minutes.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Analysis of Derivatives

A systematic evaluation of a library of this compound derivatives will generate a wealth of quantitative data. Presenting this data in a clear and structured format is crucial for identifying promising lead compounds.

Table 1: In Vitro Pharmacological Profile of Exemplary this compound Derivatives

Compound IDR¹ SubstituentR³ SubstituentMAO-B IC₅₀ (µM)AChE IC₅₀ (µM)5-HT1A Ki (nM)
FMI-001 HH> 50> 50> 1000
FMI-002 -CH₂-PiperidineH5.212.8150
FMI-003 -CH₂-MorpholineH15.625.1450
FMI-004 H-CH₂-N(CH₃)₂2.18.585
FMI-005 -CH₂-Piperidine-CH₂-N(CH₃)₂0.8 3.2 25
Selegiline --0.01--
Donepezil ---0.02-
8-OH-DPAT ----1.2

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on trends observed for related indole derivatives.

In Vivo Evaluation in Animal Models of Neurological Disorders

Promising candidates identified from in vitro screening should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in relevant animal models.

MPTP-Induced Mouse Model of Parkinson's Disease

Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[10]

Protocol 5.1: Evaluation of Neuroprotective Effects in the MPTP Mouse Model

Objective: To assess the ability of a lead compound to prevent MPTP-induced motor deficits and dopaminergic neurodegeneration.

Animals: Male C57BL/6 mice (8-10 weeks old).

Experimental Groups:

  • Vehicle Control (Saline)

  • MPTP + Vehicle

  • MPTP + Test Compound (e.g., FMI-005, dose determined by preliminary pharmacokinetic studies)

  • Test Compound alone

Procedure:

  • Drug Administration:

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) for a pre-determined period (e.g., 14 days).

  • MPTP Induction:

    • On day 8, administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue test compound administration.

  • Behavioral Assessment (Day 14):

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

    • Pole Test: Evaluate bradykinesia by measuring the time taken to turn and descend a vertical pole.

  • Neurochemical and Histological Analysis (Day 15):

    • Euthanize the mice and harvest the brains.

    • HPLC Analysis: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum.

    • Immunohistochemistry: Stain sections of the substantia nigra and striatum for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons and fibers.

    • Neuroinflammation Markers: Stain for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.[10]

5xFAD Mouse Model of Alzheimer's Disease

Rationale: The 5xFAD transgenic mouse model expresses five human familial Alzheimer's disease mutations, leading to rapid amyloid-beta (Aβ) plaque deposition and cognitive deficits, making it a valuable tool for testing potential therapeutics.[11]

Protocol 5.2: Evaluation of Anti-Amyloid and Cognitive-Enhancing Effects in 5xFAD Mice

Objective: To determine if a lead compound can reduce Aβ pathology and improve cognitive function in 5xFAD mice.

Animals: Male and female 5xFAD mice (3-4 months old).

Experimental Groups:

  • Wild-type + Vehicle

  • 5xFAD + Vehicle

  • 5xFAD + Test Compound (e.g., FMI-005, chronic administration)

Procedure:

  • Chronic Drug Administration:

    • Administer the test compound or vehicle daily via oral gavage for 3 months.

  • Behavioral Assessment (during the final month of treatment):

    • Morris Water Maze: Assess spatial learning and memory.

    • Y-Maze: Evaluate short-term working memory.

  • Biochemical and Histological Analysis (at the end of treatment):

    • Euthanize the mice and harvest the brains.

    • ELISA: Quantify soluble and insoluble Aβ₄₀ and Aβ₄₂ levels in brain homogenates.

    • Immunohistochemistry/Thioflavin S Staining: Stain brain sections to visualize and quantify Aβ plaques.

    • Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and markers of neuroinflammation.

Mechanistic Insights and Pathway Visualization

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for their development. For instance, a multi-target compound like FMI-005 could modulate several interconnected pathways relevant to neurodegeneration.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_cholinergic Cholinergic Synapse FMI005 FMI-005 MAOB MAO-B FMI005->MAOB Inhibition Inactive Inactive MAOB->Inactive Inactive Metabolites Dopamine Dopamine Dopamine->MAOB Metabolism DA_Vesicle Dopamine Vesicles DA_Synapse Synaptic Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Signaling Improved Signal Transduction DA_Receptor->Signaling FMI005_C FMI-005 AChE AChE FMI005_C->AChE Inhibition ACh Acetylcholine ACh_Synapse Synaptic ACh ACh->ACh_Synapse Release ACh_Synapse->AChE Hydrolysis Choline_Receptor Cholinergic Receptors ACh_Synapse->Choline_Receptor Cognition Enhanced Cognition Choline_Receptor->Cognition

Caption: Multi-target action of a hypothetical FMI derivative.

This diagram illustrates how a single compound could simultaneously inhibit MAO-B, increasing synaptic dopamine levels relevant to Parkinson's disease, and inhibit AChE, boosting cholinergic signaling relevant to Alzheimer's disease.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics for neurological disorders. The synthetic accessibility and the potential for multi-target activity make these derivatives highly attractive for further investigation. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound class, from initial synthesis to in vivo proof-of-concept. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action and pharmacokinetic profiles, to pave the way for their potential clinical development.

References

Application Notes and Protocols for the C3-Position Functionalization of 4-Fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C3-Functionalized 4-Fluoro-2-methyl-1H-indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of this privileged heterocycle is a key strategy in the discovery of new therapeutic agents. Specifically, the C3 position of the indole nucleus is the most nucleophilic and, therefore, the most common site for electrophilic substitution and other functionalizations.

The subject of this guide, 4-fluoro-2-methyl-1H-indole, presents a unique substitution pattern that is of significant interest in drug design. The 2-methyl group can enhance metabolic stability and modulate binding interactions, while the 4-fluoro substituent can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic fate.[1] Consequently, the selective functionalization of the C3 position of this indole derivative opens avenues to novel compounds with potentially enhanced pharmacological profiles.

This document provides a comprehensive overview of key synthetic strategies for the C3-functionalization of this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

I. Electrophilic Substitution Reactions at the C3 Position

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, predominantly at the C3 position. The presence of the electron-donating 2-methyl group further activates this position, while the electron-withdrawing 4-fluoro group has a more complex influence, potentially modulating the overall reactivity.

A. Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the C3 position of the indole.

Causality of Experimental Choices: The use of POCl₃ with DMF generates the electrophilic chloroiminium ion (Vilsmeier reagent), which is reactive enough to formylate the activated indole ring under relatively mild conditions. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the formylation to completion. Aqueous workup with a base hydrolyzes the intermediate iminium salt to afford the desired aldehyde.

Protocol 1: Synthesis of this compound-3-carbaldehyde

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound-3-carbaldehyde as a solid.

Data Summary Table:

ProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
This compound-3-carbaldehydeThis compoundPOCl₃, DMFDMF0 to 602-4~85-95

Note: Yield is an estimate based on similar reactions and may require optimization.

Diagram 1: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + POCl₃ (0°C) POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Indole This compound Indole->Intermediate + Vilsmeier Reagent (60°C) Product This compound-3-carbaldehyde Intermediate->Product Hydrolysis (NaHCO₃)

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

B. Mannich Reaction: Aminomethylation at C3

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton, such as the one at the C3 position of an indole.[5][6] The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine (like dimethylamine), and the active hydrogen compound.[7] The product, a "Mannich base," is a valuable synthetic intermediate. For indoles, the C3-aminomethylated products are known as gramine analogues.[8]

Causality of Experimental Choices: The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine. The nucleophilic C3 position of the indole then attacks this iminium ion. The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the formation of the iminium ion and the subsequent electrophilic substitution.

Protocol 2: Synthesis of N,N-dimethyl-1-(4-fluoro-2-methyl-1H-indol-3-yl)methanamine (Gramine Analogue)

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Glacial acetic acid

  • Ethanol

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add glacial acetic acid (catalytic amount).

  • In a separate beaker, mix formaldehyde solution (1.2 eq) and dimethylamine solution (1.5 eq) and cool to 0 °C.

  • Slowly add the formaldehyde/dimethylamine mixture to the indole solution, keeping the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Once the reaction is complete, pour the mixture into a saturated aqueous Na₂CO₃ solution to neutralize the acetic acid.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude gramine analogue, which can be purified by crystallization or column chromatography if necessary.

Data Summary Table:

ProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
Gramine AnalogueThis compoundFormaldehyde, DimethylamineEthanol/Acetic Acid0 to RT12-24~70-90

Note: Yield is an estimate based on similar reactions and may require optimization.

Diagram 2: Mannich Reaction Mechanism

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_attack Nucleophilic Attack Formaldehyde Formaldehyde Iminium Iminium Ion Formaldehyde->Iminium + Dimethylamine Dimethylamine Dimethylamine Dimethylamine->Iminium Adduct Covalent Adduct Indole This compound Indole->Adduct Nucleophilic attack on Iminium Ion Product Gramine Analogue Adduct->Product Deprotonation

Caption: Simplified mechanism of the Mannich reaction for the synthesis of a gramine analogue.

C. Friedel-Crafts Acylation: Introduction of an Acyl Group

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring using an acylating agent (e.g., an acid chloride or anhydride) and a Lewis acid catalyst.[9][10] For indoles, this reaction typically occurs at the C3 position.

Causality of Experimental Choices: A Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is required to activate the acylating agent, forming a highly electrophilic acylium ion.[11] The reaction is often conducted in a non-polar, aprotic solvent to prevent reaction with the catalyst. The electron-rich indole is a suitable substrate for this reaction.

Protocol 3: C3-Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Zinc chloride (ZnCl₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add acetic anhydride (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add anhydrous ZnCl₂ (1.2 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford 1-(4-fluoro-2-methyl-1H-indol-3-yl)ethan-1-one.

Data Summary Table:

ProductStarting MaterialReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
C3-Acetylated IndoleThis compoundAcetic anhydrideZnCl₂0 to RT4-6~70-85

Note: Yield is an estimate based on similar reactions and may require optimization.[12]

II. Palladium-Catalyzed Cross-Coupling Reactions

To perform cross-coupling reactions at the C3 position, a halo-substituted indole is typically required as a precursor. 3-Bromo- or 3-iodo-4-fluoro-2-methyl-1H-indole can be synthesized via electrophilic halogenation. These halo-indoles can then undergo various palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C3-Arylation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[13][14]

Protocol 4: Suzuki-Miyaura Coupling of 3-Bromo-4-fluoro-2-methyl-1H-indole with Phenylboronic Acid

Materials:

  • 3-Bromo-4-fluoro-2-methyl-1H-indole (to be synthesized separately)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (as a solvent mixture)

Procedure:

  • In a Schlenk flask, combine 3-bromo-4-fluoro-2-methyl-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

B. Heck Coupling: C3-Vinylation

The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[15][16]

Protocol 5: Heck Coupling of 3-Iodo-4-fluoro-2-methyl-1H-indole with Styrene

Materials:

  • 3-Iodo-4-fluoro-2-methyl-1H-indole (to be synthesized separately)

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine 3-iodo-4-fluoro-2-methyl-1H-indole (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF, styrene (1.5 eq), and Et₃N (2.0 eq).

  • Seal the tube and heat to 100-120 °C for 18-36 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

C. Sonogashira Coupling: C3-Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[17][18]

Protocol 6: Sonogashira Coupling of 3-Iodo-4-fluoro-2-methyl-1H-indole with Phenylacetylene

Materials:

  • 3-Iodo-4-fluoro-2-methyl-1H-indole (to be synthesized separately)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add 3-iodo-4-fluoro-2-methyl-1H-indole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and Et₃N.

  • Add phenylacetylene (1.2 eq) dropwise.

  • Stir at room temperature or heat to 60 °C for 6-18 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

  • Dry, concentrate, and purify by column chromatography.

Diagram 3: Overview of C3-Functionalization Strategies

C3_Functionalization cluster_electrophilic Electrophilic Substitution cluster_coupling Cross-Coupling (via C3-Halogenation) Indole This compound Formyl C3-Formyl Indole->Formyl Vilsmeier-Haack Gramine C3-Aminomethyl (Gramine) Indole->Gramine Mannich Acyl C3-Acyl Indole->Acyl Friedel-Crafts HaloIndole 3-Halo-4-fluoro-2-methyl-1H-indole Indole->HaloIndole Halogenation Aryl C3-Aryl Vinyl C3-Vinyl Alkynyl C3-Alkynyl HaloIndole->Aryl Suzuki HaloIndole->Vinyl Heck HaloIndole->Alkynyl Sonogashira

Caption: Key strategies for the functionalization of the C3 position of this compound.

III. Conclusion and Future Perspectives

The C3 position of this compound is a prime target for chemical modification to generate novel molecules with potential therapeutic applications. This guide has outlined several robust and widely applicable methods for introducing a variety of functional groups at this position, including formyl, aminomethyl, acyl, aryl, vinyl, and alkynyl moieties. The provided protocols, based on established chemical principles and reactions with similar substrates, offer a solid foundation for researchers to embark on the synthesis of new C3-functionalized this compound derivatives.

It is important to note that the specific substitution pattern of this compound may necessitate optimization of the general protocols provided herein. The interplay between the electron-donating 2-methyl group and the electron-withdrawing 4-fluoro group can influence reaction rates and, in some cases, regioselectivity. Therefore, careful monitoring of reaction progress and systematic optimization of parameters such as catalyst, solvent, temperature, and reaction time are highly recommended to achieve optimal results.

The continued exploration of new and efficient methods for the functionalization of this and other substituted indole scaffolds will undoubtedly remain a vibrant area of research, contributing significantly to the advancement of medicinal chemistry and drug discovery.

IV. References

  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002–4005.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Synthetic applications of biologically important Mannich bases: An updated review. Journal of Saudi Chemical Society, 23(7), 849-873.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. --INVALID-LINK--

  • Walkup, R. E., & Linder, J. (1985). 2-Formylation of 3-arylindoles. Tetrahedron Letters, 26(18), 2155–2158.

  • Organic Chemistry Portal. (n.d.). Heck Reaction. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Wikipedia. (2023). Heck reaction. --INVALID-LINK--

  • Hon, Y. S., et al. (2020). A distinct novel approach for the synthesis of 3-indolyl-methanamines starting from indoles, aldehydes and nitrobenzenes in water. RSC Advances, 10(56), 33831-33839.

  • Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(4), 715-725.

  • Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(iv), 1-21.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methyl-1H-indole. --INVALID-LINK--

  • The Intramolecular Heck Reaction. Organic Reactions, 50, 1.

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2023). Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.

  • 1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine. Chemsrc. --INVALID-LINK--

  • Fu, W. C., et al. (2016). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 18(10), 2232–2235.

  • 4-Fluoro-1H-indole-3-carbaldehyde. Chem-Impex. --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Organic Syntheses. --INVALID-LINK--

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(15), 8454–8460.

  • Recent Advances in Sonogashira Reactions. Current Organic Chemistry, 15(1), 2-43.

  • Yao, S.-J., et al. (2016). Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry, 81(10), 4226–4234.

  • Preparation method of 4-fluoroindole. Google Patents. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 26(8), 2202.

  • Flow Chemistry: Sonogashira Coupling. ThalesNano.

  • Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry, 15(34), 7114-7121.

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 25(11), 2658.

  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 24(15), 2789.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. --INVALID-LINK--

  • Microwave-assisted Friedel–Crafts acylation of indole with acetic anhydride over tungstophosphoric acid modified Hβ zeolite. Catalysis Communications, 10(14), 1845-1848.

References

Introduction: The Strategic Advantage of Fluorinated Indole Scaffolds in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of 4-Fluoro-2-methyl-1H-indole in the Development of Advanced Materials for Organic Light-Emitting Diodes (OLEDs)

The indole moiety, an electron-rich heterocyclic system, is a cornerstone in the design of high-performance organic electronic materials.[1] Its planar structure facilitates efficient π-π stacking, a critical factor for charge transport, while its versatile functionalization points allow for the fine-tuning of electronic and physical properties.[1][2] The strategic incorporation of a fluorine atom onto the indole core, as in this compound, offers a potent method for modulating molecular energy levels. Fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels due to the element's strong inductive effect. This adjustment is crucial for optimizing charge injection and transport balance within an OLED device, leading to enhanced efficiency and stability.[3][4]

The addition of a methyl group at the 2-position further refines the material's properties. It can enhance solubility in organic solvents, which is vital for solution-based processing, and introduce steric hindrance that can disrupt excessive molecular aggregation, thereby mitigating concentration quenching effects in the solid state. This guide provides a comprehensive overview and detailed protocols for leveraging the unique attributes of this compound as a core building block for next-generation OLED materials, particularly for Hole Transporting Layers (HTLs) and Emitter molecules.

Section 1: The this compound Core Building Block

This compound (CAS No. 1260383-51-4) is a specialized heterocyclic compound that serves as a foundational precursor for more complex OLED materials.[5] Understanding its intrinsic properties and synthetic accessibility is the first step in its application.

Physicochemical and Electronic Properties

The key to this molecule's utility lies in the interplay between its indole core, the electron-withdrawing fluorine atom, and the electron-donating methyl group.

  • Electronic Profile : The indole nitrogen provides a strong electron-donating character. The fluorine atom at the 4-position acts as an inductive electron-withdrawing group, which is expected to stabilize the HOMO level, making it deeper (a higher ionization potential). This is advantageous for creating hole-transport materials with energy levels better matched to standard anodes like Indium Tin Oxide (ITO).

  • Photophysical Properties : Unsubstituted indoles exhibit fluorescence.[6] Modifications with fluorine and methyl groups can subtly tune the emission wavelength and quantum yield, a property that can be exploited when designing emissive materials.[7]

  • Reactivity for Synthesis : The N-H proton at position 1 is acidic and can be easily deprotonated for N-arylation reactions (e.g., Buchwald-Hartwig or Ullmann coupling). The C-H bond at position 3 is nucleophilic and can be functionalized, while the benzene ring can participate in various cross-coupling reactions if further functionalized (e.g., with a bromine atom).[7]

Caption: Molecular structure of this compound highlighting key functionalization sites.

Protocol: Synthesis of this compound

The synthesis can be adapted from known procedures for similar indole derivatives, such as the Fischer indole synthesis or methods starting from fluorinated aniline precursors. A common modern approach involves cyclization from a suitably substituted aniline.[8]

Protocol 1: Fischer Indole Synthesis Approach

  • Reactant Preparation : Prepare the phenylhydrazone by reacting 3-fluorophenylhydrazine with acetone.

  • Cyclization : Add the prepared phenylhydrazone to a solution of a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride).

  • Heating : Heat the reaction mixture to approximately 80-100 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization : Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide solution) until the pH is ~7-8. The product will precipitate out.

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Validation : Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Application in Hole Transporting Layers (HTLs)

Indole-based materials are excellent candidates for HTLs due to their inherent electron-rich nature, which promotes high hole mobility.[2][9] By functionalizing the this compound core, it is possible to design novel HTLs with superior thermal stability and precisely tuned energy levels for efficient hole injection from the anode.[3][4]

Rationale for Design

A state-of-the-art HTL requires a high glass transition temperature (Tg > 120 °C) for morphological stability, high hole mobility, and a HOMO level aligned with the anode's work function (~-5.0 to -5.3 eV).[9] By attaching well-known hole-transporting moieties like triphenylamine or carbazole to the indole nitrogen, we can create a molecule that meets these criteria. The fluorinated indole core helps deepen the HOMO level to the desired range.

Protocol: Synthesis of a this compound-based HTM

This protocol describes the synthesis of a hypothetical but representative HTM, (4-(4-fluoro-2-methyl-1H-indol-1-yl)phenyl)bis(4-methoxyphenyl)amine (FMI-TPA) .

Caption: Synthetic workflow for a hypothetical Hole Transport Material (HTM) based on the indole core.

Protocol 2: Step-by-Step Synthesis of FMI-TPA

  • Step 1: N-Arylation (Ullmann Condensation)

    • To a reaction flask, add this compound (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous Dimethylformamide (DMF) and heat the mixture to 150 °C for 24 hours.

    • After cooling, dilute the reaction mixture with water and extract with dichloromethane.

    • Purify the crude product via column chromatography to obtain 1-(4-bromophenyl)-4-fluoro-2-methyl-1H-indole .

  • Step 2: C-N Coupling (Buchwald-Hartwig Amination)

    • In a glovebox, combine the intermediate from Step 1 (1.0 eq), bis(4-methoxyphenyl)amine (1.2 eq), palladium(II) acetate (0.02 eq), tri(tert-butyl)phosphine (0.04 eq), and sodium tert-butoxide (1.4 eq) in a flask.

    • Add anhydrous toluene and heat the mixture to 110 °C for 12 hours under an inert atmosphere.

    • Cool the reaction, filter it through a pad of Celite, and concentrate the filtrate.

    • Purify the resulting solid by recrystallization or column chromatography to yield the final product, FMI-TPA .

Expected Material Properties

The properties of the synthesized HTM should be thoroughly characterized. The table below lists the expected performance metrics based on analogous materials found in the literature.[9]

PropertyExpected ValueCharacterization TechniqueRationale
HOMO Level-5.25 eVCyclic Voltammetry (CV)Deepened by the fluoro-indole group for efficient hole injection from ITO.
LUMO Level-2.10 eVCV and Optical BandgapHigh LUMO ensures good electron blocking capability.
Triplet Energy (T₁)> 2.90 eVPhosphorescence Spectrum (77K)High enough to prevent triplet exciton quenching from a green or blue emitter.
Glass Transition Temp. (Tg)> 130 °CDifferential Scanning Calorimetry (DSC)Ensures morphological stability of the thin film during device operation.
Decomposition Temp. (Td, 5%)> 420 °CThermogravimetric Analysis (TGA)High thermal stability is required for the vacuum deposition process.[9]

Section 3: Device Fabrication and Characterization

The ultimate test of a new material is its performance within a functional OLED. This section provides a generalized protocol for the fabrication and testing of a multilayer phosphorescent OLED (PhOLED) using a newly synthesized HTL.

Protocol: Vacuum Thermal Evaporation of a Multilayer OLED

Device fabrication must be performed in a high-vacuum environment (<10⁻⁶ Torr) to prevent contamination.

Caption: Layered architecture of a typical OLED device for testing new materials.[10]

Protocol 3: Device Fabrication Steps

  • Substrate Cleaning : Clean patterned Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-Ozone immediately before loading into the deposition chamber.

  • Layer Deposition : Sequentially deposit the organic layers and the cathode via thermal evaporation.

    • Hole Injection Layer (HIL) : Deposit a material like 2-TNATA to a thickness of 60 nm.

    • Hole Transport Layer (HTL) : Deposit the newly synthesized FMI-TPA to a thickness of 40 nm.

    • Emissive Layer (EML) : Co-deposit a host material (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) to a thickness of 30 nm.

    • Electron Transport Layer (ETL) : Deposit a material like TPBi to a thickness of 35 nm.

    • Electron Injection Layer (EIL) : Deposit Lithium Fluoride (LiF) to a thickness of 1 nm.

  • Cathode Deposition : Deposit the Aluminum (Al) cathode to a thickness of 100 nm through a shadow mask to define the active area of the device.

  • Encapsulation : Immediately transfer the completed device to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Protocol: Device Characterization

The performance of the fabricated OLED must be systematically evaluated.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics : Use a source meter unit and a photometer to measure the device's electrical and optical output. From this data, calculate:

    • Turn-on Voltage : The voltage at which luminance reaches 1 cd/m².

    • Current Efficiency (cd/A) : The ratio of luminance to current density.

    • Power Efficiency (lm/W) : The ratio of emitted luminous flux to input electrical power.

    • External Quantum Efficiency (EQE, %) : The ratio of photons emitted to electrons injected.

  • Electroluminescence (EL) Spectrum : Use a spectrometer to measure the emission spectrum at a constant driving voltage. Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Operational Lifetime : Monitor the luminance decay over time while driving the device at a constant current (e.g., measure the time it takes for the initial luminance to decrease by 50%, known as LT₅₀).

Caption: Energy level diagram illustrating efficient charge injection and transport in the proposed OLED.

References

Synthesis of 4-Fluoro-2-methyl-1h-indole based VEGFR-2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Evaluation of 4-Fluoro-2-methyl-1H-indole Based VEGFR-2 Inhibitors

Authored by: A Senior Application Scientist

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a principal mediator of angiogenesis, a process critical for tumor growth and metastasis.[1][2] Consequently, inhibiting the VEGFR-2 signaling cascade is a validated and highly pursued strategy in modern oncology.[2] The indole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[3][4] This application note provides a comprehensive guide for the synthesis of this compound derivatives as potent VEGFR-2 inhibitors. We will elucidate the underlying science of the VEGFR-2 signaling pathway, provide detailed, field-proven protocols for chemical synthesis and in vitro biological evaluation, and discuss the interpretation of results. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-cancer therapeutics.

The Central Role of VEGFR-2 in Angiogenesis

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in mediating the pro-angiogenic signals of its primary ligand, VEGF-A.[5][6] In a pathological context, such as cancer, tumor cells secrete high levels of VEGF-A to stimulate the formation of new blood vessels, which supply the tumor with essential oxygen and nutrients for its growth and dissemination.[1]

The activation sequence is a well-orchestrated molecular cascade:

  • Ligand Binding & Dimerization: VEGF-A binds to the extracellular domain of VEGFR-2, inducing a conformational change that promotes receptor dimerization.[6]

  • Autophosphorylation: This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues.[6][7]

  • Signal Transduction: These phosphotyrosine residues serve as docking sites for various signaling proteins, triggering multiple downstream pathways crucial for endothelial cell function. Key pathways include:[1][7]

    • PLCγ-PKC-MAPK Pathway: Primarily drives endothelial cell proliferation.[1]

    • PI3K-Akt Pathway: Promotes endothelial cell survival and permeability.[1]

    • FAK/p38 MAPK Pathways: Regulate endothelial cell migration.[1]

Small molecule inhibitors based on the this compound scaffold are designed to bind to the ATP-binding pocket within the intracellular kinase domain of VEGFR-2, preventing autophosphorylation and thereby blocking all subsequent downstream signaling.

VEGFR2_Signaling_Pathway cluster_inside Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 Dimer Kinase Domain (ATP Site) VEGF->VEGFR2:f0 PLCg PLCγ VEGFR2:f1->PLCg Activates PI3K PI3K VEGFR2:f1->PI3K Activates FAK FAK VEGFR2:f1->FAK Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT Migration Cell Migration FAK->Migration MAPK MAPK PKC->MAPK Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2:f1 Blocks ATP Binding

VEGFR-2 signaling cascade and point of inhibition.

Part I: Synthesis of a this compound Based Inhibitor

Scientific Rationale

The synthetic strategy focuses on the robust construction of the core this compound scaffold, a key component of potent inhibitors like BMS-540215.[8] Our approach utilizes a modified Fischer indole synthesis, a classic and versatile method for indole formation.[9] This involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone, followed by cyclization. The choice of (3-Fluoro-4-nitrophenyl)hydrazine as a starting material strategically places the fluorine atom at the desired 4-position of the indole ring and carries the nitrogen functionality as a nitro group, which can be reduced to an amine in a later step for further elaboration. This amine serves as a versatile handle for coupling to other pharmacophoric fragments, a common strategy in building kinase inhibitors.[3]

Experimental Protocol: Synthesis of (4-Fluoro-2-methyl-1H-indol-5-yl)amine

This protocol details the synthesis of a key intermediate.

Step 1: Fischer Indole Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add (3-fluoro-4-nitrophenyl)hydrazine (1.0 eq), acetone (1.5 eq), and ethanol (0.2 M).

  • Reaction: Add concentrated sulfuric acid (0.1 eq) dropwise while stirring. The addition is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-water, which should cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield 4-fluoro-2-methyl-5-nitro-1H-indole as a yellow solid.

Step 2: Reduction of the Nitro Group

  • Reagents & Setup: In a flask under an inert atmosphere (Argon or Nitrogen), suspend the 4-fluoro-2-methyl-5-nitro-1H-indole (1.0 eq) in ethanol.

  • Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Cool the mixture and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8. Caution: Gas evolution.

  • Extraction: Extract the resulting slurry with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford (4-fluoro-2-methyl-1H-indol-5-yl)amine.

Synthesis_Workflow start Start: (3-Fluoro-4-nitrophenyl)hydrazine + Acetone step1 Step 1: Fischer Indole Synthesis - H₂SO₄, Ethanol - Reflux (4-6h) start->step1 workup1 Work-up & Isolation - Ice-water precipitation - Filtration step1->workup1 intermediate Intermediate: 4-Fluoro-2-methyl-5-nitro-1H-indole workup1->intermediate step2 Step 2: Nitro Reduction - SnCl₂, Ethanol - Reflux (2-3h) intermediate->step2 workup2 Work-up & Purification - Neutralization (NaHCO₃) - Extraction (EtOAc) - Column Chromatography step2->workup2 product Final Product: (4-Fluoro-2-methyl-1H-indol-5-yl)amine workup2->product

Workflow for the synthesis of the key indole intermediate.

Part II: In Vitro Biological Evaluation

Scientific Rationale

To assess the efficacy of the synthesized compounds, a robust and reproducible in vitro kinase assay is essential. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[2] The principle is straightforward: active VEGFR-2 consumes ATP to phosphorylate a substrate. In the presence of an effective inhibitor, kinase activity is reduced, and more ATP remains in the well. A detection reagent is then added that contains luciferase, which generates a luminescent signal proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition).[2][5]

Experimental Protocol: Luminescence-Based VEGFR-2 Kinase Assay

This protocol is adapted from standard methodologies.[5][10]

  • Materials & Reagents:

    • Recombinant Human VEGFR-2 (GST-tagged)

    • 5x Kinase Assay Buffer

    • ATP (500 µM stock)

    • Poly (Glu, Tyr) 4:1 substrate

    • Test Inhibitor (synthesized compound, dissolved in DMSO)

    • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

    • White, opaque 96-well assay plates

  • Preparation of Solutions:

    • 1x Kinase Buffer: Dilute the 5x stock to 1x with sterile deionized water.

    • Test Inhibitor Dilutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 1x Kinase Buffer. The final DMSO concentration in the assay wells must not exceed 1%.[10]

  • Assay Procedure:

    • Master Mix: Prepare a master mixture containing 1x Kinase Buffer, ATP (final concentration ~10-20 µM), and the PTK substrate.

    • Plate Setup: Add 25 µL of the master mixture to all wells of a 96-well plate.[5]

    • Add Inhibitor: Add 5 µL of the serially diluted test inhibitor to the appropriate wells.

    • Controls:

      • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the test wells. This represents 0% inhibition.

      • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO. This represents 100% inhibition.

    • Initiate Reaction: Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to all wells except the "Blank" wells. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[5][10]

    • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[5][10]

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 50 µL of the detection reagent to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[10]

    • Measure luminescence using a microplate reader.

Assay_Workflow prep Prepare Reagents - 1x Kinase Buffer - Inhibitor Dilutions plate Plate Setup - Add Master Mix (Buffer, ATP, Substrate) to 96-well plate prep->plate add_cmpd Add Compounds & Controls - Test Inhibitor - Positive Control (DMSO) - Blank (Buffer) plate->add_cmpd add_enzyme Initiate Reaction - Add VEGFR-2 Enzyme add_cmpd->add_enzyme incubate Incubate - 30°C for 45 min add_enzyme->incubate detect Signal Detection - Add ATP Detection Reagent incubate->detect read Read Plate - Measure Luminescence detect->read analyze Data Analysis - Calculate % Inhibition - Determine IC₅₀ Value read->analyze

Experimental workflow for the in vitro VEGFR-2 kinase assay.

Data Analysis & Interpretation

Calculating IC₅₀

The raw luminescence data (Relative Light Units, RLU) is used to determine the compound's potency.

  • Normalize Data: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Blank) / (RLU_Positive_Control - RLU_Blank))

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Use non-linear regression analysis (sigmoidal dose-response curve fit) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce VEGFR-2 activity by 50%.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the core indole structure is crucial for optimizing potency and selectivity. The this compound core typically occupies the hinge region of the VEGFR-2 active site.[11] Modifications to the amine at the 5-position, by coupling various aromatic or heterocyclic moieties, explore interactions with the DFG motif and gatekeeper regions of the kinase domain.[11]

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Compound IDR¹ Substituent (at C5-amine)Docking Score (kcal/mol)VEGFR-2 IC₅₀ (nM)
REF-A Sunitinib (Reference)-10.58.5
IND-01 Phenyl-8.9150.2
IND-02 4-pyridinyl-9.845.7
IND-03 3-methoxy-phenyl-10.212.3

Table 1: Example data summary for a series of hypothetical this compound analogues. Lower docking scores and IC₅₀ values indicate higher predicted affinity and measured potency, respectively.

Conclusion

This application note provides a comprehensive framework for the rational design, synthesis, and biological evaluation of this compound based VEGFR-2 inhibitors. The detailed protocols for chemical synthesis and in vitro kinase assays offer robust and reproducible methods for generating high-quality, reliable data. By understanding the underlying VEGFR-2 signaling pathway and systematically applying the described methodologies, researchers can effectively advance their drug discovery programs targeting angiogenesis in cancer.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-Fluoro-2-methyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. As a key structural motif in numerous pharmacologically active compounds, the efficient synthesis of this fluorinated indole is of paramount importance. This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the widely-used Fischer indole synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges faced during the synthesis of this compound.

Q1: What is the most established and direct method for synthesizing this compound?

The most direct and widely cited method is the Fischer indole synthesis .[1] This classic reaction involves the acid-catalyzed cyclization of (4-fluorophenyl)hydrazine with a suitable ketone—in this case, acetone—to yield the desired 2-methyl substituted indole.[2] The reaction first forms a phenylhydrazone intermediate, which, under acidic conditions and heat, undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[1][4]

The overall transformation is robust and has been a cornerstone of indole synthesis for over a century.[5] However, its success and yield are highly dependent on carefully controlled reaction conditions.

Q2: My Fischer indole synthesis is resulting in a very low yield. What are the most likely causes?

Low yields are a frequent challenge in the Fischer indole synthesis, particularly with substituted precursors.[6] Several factors can be responsible, often acting in combination:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[6] The reaction requires an acid to catalyze both the enamine formation and the subsequent rearrangement.[7] If the acid is too weak, the reaction may stall at the hydrazone stage.[8] If it's too strong or used in excess, it can promote side reactions or degradation of the product. Common catalysts include Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid, or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][3]

  • Suboptimal Temperature and Reaction Time: The Fischer synthesis often requires elevated temperatures to overcome the activation energy of the key[3][3]-sigmatropic rearrangement.[6][8] However, excessive heat or prolonged reaction times can lead to the decomposition of the starting materials, intermediates, or the final indole product, which can be sensitive to harsh conditions.[6]

  • N-N Bond Cleavage: A significant competing pathway is the cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[8][9] This side reaction is particularly problematic with electron-donating groups on the phenylhydrazine, though it can still occur and reduce yields with other substitution patterns.[9] This cleavage leads to the formation of aniline and other degradation products instead of the desired indole.

  • Purity of Starting Materials: Impurities in the (4-fluorophenyl)hydrazine or acetone can inhibit the catalyst or introduce competing side reactions, drastically reducing the yield.[6][10] It is crucial to use high-purity reagents.

Q3: I am observing multiple spots on my TLC plate apart from the starting material and product. What are these byproducts?

Observing a complex reaction mixture is a common sign that optimization is needed. The extra spots could be several species:

  • (4-fluorophenyl)hydrazone: This is the intermediate of the reaction. Its presence indicates incomplete cyclization. This can be due to insufficient acid strength, low temperature, or too short a reaction time.[8]

  • 4-Fluoroaniline: This is a byproduct resulting from the undesired N-N bond cleavage, a major yield-reducing pathway.[8][9]

  • Degradation/Polymerization Products: Indoles, especially under harsh acidic conditions and high heat, can be susceptible to oxidation and polymerization, leading to a complex mixture of colored impurities.[10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.[10]

Q4: How do I choose the right acid catalyst for the synthesis?

The choice of catalyst is one of the most critical experimental variables and often requires empirical optimization for a specific substrate.[6]

  • Lewis Acids (e.g., ZnCl₂, BF₃): Zinc chloride is the most commonly used catalyst.[3] Lewis acids are effective at promoting the key rearrangement and cyclization steps. They are a good starting point for optimization.

  • Brønsted Acids (e.g., Polyphosphoric Acid (PPA), H₂SO₄, p-TsOH): PPA is a popular choice as it serves as both the catalyst and the solvent, driving the reaction forward by absorbing the water formed.[3] However, PPA can lead to harsh reaction conditions and difficult workups. Milder acids like p-toluenesulfonic acid (p-TsOH) can also be effective.[11]

  • "Green" or Milder Catalysts: Recent studies have explored the use of milder or recyclable catalysts. For instance, citric acid has been used as an effective organocatalyst in some Fischer syntheses, potentially offering a more environmentally friendly option.[11]

The optimal choice depends on the balance between reactivity and the stability of your starting material and product. It is often advisable to screen a few catalysts at a small scale to identify the best performer.

Q5: Are there higher-yielding alternatives to the Fischer indole synthesis for this compound?

Yes, while the Fischer synthesis is direct, other methods may offer higher yields or milder conditions, though they may require more complex starting materials.[6]

  • Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization.[12][13] It is particularly advantageous for producing indoles that are unsubstituted at the 2- and 3-positions and often proceeds in high yield under milder conditions than the Fischer synthesis.[13] For this compound, this would require a precursor like 4-fluoro-2-nitrophenylacetone.

  • Palladium-Catalyzed Methods: Modern cross-coupling strategies, such as the Buchwald modification, allow for the formation of the N-arylhydrazone intermediate via palladium-catalyzed coupling of an aryl bromide with a hydrazone.[1] This can expand the scope and sometimes improve the efficiency of the overall indole synthesis.

Visualized Synthesis and Troubleshooting Workflow

The following diagrams illustrate the general synthetic pathway and a logical troubleshooting process for yield optimization.

Fischer_Indole_Synthesis_Workflow Reactants Reactants: (4-Fluorophenyl)hydrazine + Acetone Hydrazone_Formation Step 1: Hydrazone Formation (Acid catalyst, e.g., Acetic Acid) Reactants->Hydrazone_Formation Hydrazone Intermediate: (4-Fluorophenyl)hydrazone Hydrazone_Formation->Hydrazone Indolization Step 2: Indolization (Stronger Acid, e.g., ZnCl₂ or PPA + Heat) Hydrazone->Indolization Crude_Product Crude Product Mixture Indolization->Crude_Product Workup Aqueous Workup (Neutralization & Extraction) Crude_Product->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: General workflow for the Fischer indole synthesis.

Troubleshooting_Tree cluster_TLC TLC Analysis Start Low Yield Observed Check_TLC Analyze TLC of Crude Mixture Start->Check_TLC High_SM High amount of Starting Hydrazine/Hydrazone? Check_TLC->High_SM Complex_Mixture Complex Mixture/ Streaking? Check_TLC->Complex_Mixture High_SM->Complex_Mixture No Cause_Incomplete Cause: Incomplete Reaction High_SM->Cause_Incomplete Yes Cause_Decomp Cause: Decomposition/ Side Reactions Complex_Mixture->Cause_Decomp Yes Solution_Incomplete1 Increase Temperature or Prolong Reaction Time Cause_Incomplete->Solution_Incomplete1 Solution_Incomplete2 Increase Acid Catalyst Concentration or Strength Cause_Incomplete->Solution_Incomplete2 Solution_Incomplete3 Ensure Purity of Starting Materials Cause_Incomplete->Solution_Incomplete3 Solution_Decomp1 Lower Reaction Temperature Cause_Decomp->Solution_Decomp1 Solution_Decomp2 Reduce Reaction Time (Monitor by TLC) Cause_Decomp->Solution_Decomp2 Solution_Decomp3 Switch to a Milder Acid Catalyst Cause_Decomp->Solution_Decomp3 Solution_Decomp4 Run under Inert Atmosphere (N₂ or Ar) Cause_Decomp->Solution_Decomp4

Caption: Troubleshooting decision tree for low yield issues.

Troubleshooting Guide
SymptomPossible Cause(s)Recommended Solution(s)
Reaction Fails to Proceed 1. Inactive Catalyst: The acid catalyst is not strong enough or has degraded. 2. Poor Reactant Quality: Impurities in starting materials are inhibiting the reaction.[6] 3. Hydrazone Instability: The intermediate hydrazone may be unstable under the initial conditions.1. Switch to a stronger acid catalyst (e.g., from acetic acid to ZnCl₂ or PPA).[8] 2. Purify starting materials (e.g., recrystallize the hydrazine salt, distill the ketone). 3. Consider forming the hydrazone in situ by adding the hydrazine and ketone directly to the acidic medium for indolization.[8]
Low Yield with Recovered Starting Material 1. Insufficient Heat: The activation energy for the[3][3]-sigmatropic rearrangement is not being met.[8] 2. Sub-stoichiometric Catalyst: Not enough acid is present to catalyze the reaction effectively.1. Gradually increase the reaction temperature, monitoring for product formation vs. decomposition by TLC.[6] 2. Perform a catalyst loading screen to find the optimal concentration.
Low Yield with Dark, Tarry Mixture 1. Decomposition: Reaction temperature is too high or the reaction time is too long, causing degradation of the product.[6] 2. Oxidation: The indole product is sensitive to air at high temperatures.1. Reduce the reaction temperature and monitor closely by TLC to stop the reaction upon completion. 2. Run the reaction under an inert atmosphere of nitrogen or argon.[10] 3. Consider a milder synthetic route, such as the Leimgruber-Batcho synthesis.[13]
Difficulty in Product Purification 1. Co-eluting Impurities: Byproducts have similar polarity to the desired product. 2. Product Degradation on Silica: The indole product may be sensitive to the acidic nature of standard silica gel.[6]1. Optimize the reaction conditions to minimize byproduct formation. 2. Try a different solvent system for column chromatography or use deactivated/neutral silica gel.
Optimized Experimental Protocol: Fischer Indole Synthesis

This protocol is a generalized procedure based on established principles of the Fischer indole synthesis and should be optimized for specific laboratory conditions.

Materials:

  • (4-fluorophenyl)hydrazine hydrochloride

  • Acetone (ACS grade or higher)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional Isolation):

    • In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 equiv) in ethanol.

    • Add a slight excess of acetone (1.1-1.2 equiv).

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC until the starting hydrazine is consumed.

    • The resulting hydrazone can be isolated by cooling the mixture and collecting the precipitate, or used directly in the next step.

  • Indolization (Cyclization):

    • To the flask containing the (4-fluorophenyl)hydrazone, add anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 equiv). Caution: ZnCl₂ is highly hygroscopic; handle accordingly.

    • Heat the reaction mixture to 100-120 °C (oil bath temperature). The exact temperature may require optimization.

    • Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC, observing the disappearance of the hydrazone spot and the appearance of the product spot (often UV-active).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water and then neutralizing with a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.[14]

Data and Characterization

Expected Spectroscopic Data for this compound:

AnalysisExpected Data
¹H NMR (CDCl₃, 500 MHz)δ (ppm): ~7.9 (br s, 1H, NH), ~7.3-6.8 (m, 4H, Ar-H), ~2.4 (s, 3H, CH₃).[14]
¹³C NMR (CDCl₃, 125 MHz)Expected peaks for 9 distinct carbons, including the fluorinated aromatic carbon showing a large ¹JCF coupling constant.
¹⁹F NMR (CDCl₃)A single resonance is expected, with a chemical shift indicative of the fluorine's position on the aromatic ring. For a similar compound, 6-fluoro-3-methyl-1H-indole, the shift is δ -121.75 ppm.[15]
Mass Spec (MS) Molecular Ion Peak (M+) corresponding to the exact mass of C₉H₈FN (m/z = 149.06).[16]

References

Technical Support Center: Overcoming Challenges in Fluorinated Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated indole synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered in this demanding area of synthetic chemistry. The incorporation of fluorine into the indole scaffold can dramatically modulate the parent molecule's biological and physicochemical properties, making these compounds highly valuable in medicinal chemistry.[1][2] However, their synthesis is often fraught with challenges related to regioselectivity, stability, and reaction conditions.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the direct fluorination of indoles so challenging?

Answer: The challenge lies in the inherent electronic properties of the indole ring. The C3 position is the most electron-rich and kinetically favored site for electrophilic attack. However, the C2 position also possesses significant nucleophilicity, and under certain conditions, fluorination can occur there, leading to mixtures of isomers. Furthermore, fluorination at other positions on the benzene portion of the scaffold (C4-C7) typically requires more specialized, directed methods.[3] The final regiochemical outcome is a delicate balance influenced by the choice of fluorinating agent, the presence and nature of protecting groups on the indole nitrogen, substituents on the ring, and the reaction conditions (e.g., solvent, temperature).[2]

Q2: Which electrophilic fluorinating agent is "better": Selectfluor® or N-Fluorobenzenesulfonimide (NFSI)?

Answer: There is no single "better" reagent; the optimal choice is substrate-dependent.

  • Selectfluor® (F-TEDA-BF4) is generally considered the more powerful and reactive electrophilic fluorinating agent.[4][5] Its high reactivity makes it effective for a broad range of substrates, including less activated ones.

  • NFSI is a milder and often more selective reagent.[6][7] Its less aggressive nature can be advantageous for complex molecules with sensitive functional groups. In many cases, NFSI provides higher C3-selectivity for indoles compared to Selectfluor®.[6] The choice involves a trade-off between reactivity and selectivity, which must be optimized for each specific synthesis.[4]

Q3: What causes the decomposition of my starting material or product during fluorination?

Answer: Decomposition can stem from several factors.

  • Harsh Reaction Conditions: Many classical indole syntheses, like the Fischer or Bischler methods, require strongly acidic conditions and high temperatures, which can degrade sensitive fluorinated precursors or products.[8]

  • Instability of Intermediates: The reaction mechanism for electrophilic fluorination can proceed through cationic intermediates. If the indole nucleus is substituted with strong electron-donating groups, these intermediates can be over-stabilized, leading to side reactions or decomposition.[9]

  • Inherent Instability of the Product: Certain substitution patterns can render the fluorinated indole intrinsically unstable. For example, a monofluoromethyl group (CH₂F) adjacent to a heteroatom nitrogen can be susceptible to nucleophilic displacement of fluoride, especially in solution.[10][11] Careful analysis by LC-MS during the reaction can help identify unexpected degradation pathways.

Troubleshooting Guide: Common Experimental Problems

This section addresses specific issues you may encounter in the lab, providing potential causes and actionable solutions.

Problem 1: Poor Regioselectivity in Direct Electrophilic Fluorination of Indole

You Observe: Your reaction yields a difficult-to-separate mixture of C2- and C3-fluorinated indoles, as confirmed by ¹H and ¹⁹F NMR.

Causality: The indole ring presents two nucleophilic sites (C2 and C3) to the electrophilic fluorine source ("F⁺"). The reaction outcome is determined by the relative activation barriers for attack at these two positions. Steric hindrance around one site or modification of the electronic distribution can steer the reaction toward the desired isomer.

Troubleshooting Workflow for Poor Regioselectivity

G cluster_start Observed Problem cluster_analysis Analysis & Primary Actions cluster_solutions Solutions start Poor C2/C3 Regioselectivity protect_N Is the Indole-N free (N-H)? start->protect_N reagent Analyze Fluorinating Agent protect_N->reagent  No   add_pg Action: Add N-Protecting Group (e.g., Boc, Ts) protect_N->add_pg  Yes   change_reagent Action: Switch to a Milder Reagent (e.g., Selectfluor -> NFSI) reagent->change_reagent Using highly reactive agent optimize_cond Action: Optimize Conditions (Lower Temp, Change Solvent) reagent->optimize_cond Using milder agent add_pg->optimize_cond change_reagent->optimize_cond

Caption: Decision tree for troubleshooting poor regioselectivity.

Solutions & Scientific Rationale:

  • Protect the Indole Nitrogen: An unprotected N-H can complicate the reaction. Introducing a bulky protecting group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), increases steric hindrance around the C2 position. This physically obstructs the approach of the fluorinating reagent to C2, thereby favoring attack at the more accessible C3 position.[8]

  • Change the Fluorinating Reagent: If you are using a highly reactive agent like Selectfluor®, switch to the milder N-fluorobenzenesulfonimide (NFSI).[4] The higher reactivity of Selectfluor® can sometimes lead to lower selectivity. The mechanism of fluorination is debated, but it may involve a single-electron transfer (SET) or an Sₙ2-type pathway.[12][13] A milder reagent often has a more organized transition state, enhancing its ability to discriminate between the two nucleophilic sites.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can increase selectivity by favoring the product that forms via the lowest activation energy pathway (kinetic control).

    • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent and stabilize intermediates differently. Consider screening aprotic solvents like acetonitrile, DMF, or dichloromethane. Fluorinated alcohols like HFIP have also been shown to stabilize cationic intermediates, which could alter the reaction course.[14]

Problem 2: Low or No Yield in Fischer Indole Synthesis with a Fluorinated Phenylhydrazine

You Observe: The classic Fischer indole synthesis, reacting your fluoro-substituted phenylhydrazine with a ketone/aldehyde under acidic conditions, fails to produce the desired indole or gives very low yields.[15]

Causality: The key step in the Fischer synthesis is a[16][16]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[15][17] The electronic nature of substituents on the phenylhydrazine ring critically affects the stability of this intermediate and the transition state of the rearrangement. A strongly electron-withdrawing fluorine atom can disfavor the reaction in two ways:

  • It reduces the nucleophilicity of the aryl nitrogen, slowing the initial hydrazone formation.

  • More importantly, it can destabilize the key intermediates and transition states in the subsequent rearrangement and cyclization steps. In some cases, electron-donating groups can excessively weaken the N-N bond, leading to cleavage as a competing pathway.[9]

Solutions & Scientific Rationale:

  • Change the Acid Catalyst: The choice of acid and its concentration are critical.[15] If standard Brønsted acids (HCl, H₂SO₄) are failing, try a Lewis acid (ZnCl₂, BF₃·OEt₂) or a dehydrating acidic medium like polyphosphoric acid (PPA). These can promote the key rearrangement and cyclization steps under different conditions.[8][15]

  • Use a Modified Fischer Protocol:

    • Buchwald Modification: This palladium-catalyzed approach bypasses the need for pre-forming the fluorinated phenylhydrazine. Instead, a more readily available fluorinated aryl bromide or triflate is coupled directly with a hydrazone. This method often proceeds under milder conditions than the classic thermal/acidic protocol.[15] .

  • Consider an Alternative Synthetic Route: If the Fischer synthesis proves intractable, other named reactions for indole synthesis may be more compatible with your fluorinated substrate. The Bartoli, Larock, or Nenitzescu indole syntheses offer different mechanistic pathways that may circumvent the issues encountered with the Fischer reaction.[18]

Problem 3: Difficulty with Late-Stage Fluorination of a Complex Indole-Containing Molecule

You Observe: You have a complex, multi-functional indole (e.g., a natural product derivative) and attempts to introduce a fluorine atom directly are failing or leading to a complex mixture of products.

Causality: Late-stage functionalization is the "holy grail" of medicinal chemistry, but it is exceptionally challenging.[1][6] A complex molecule has multiple potential sites of reaction. The challenge is to direct the fluorinating reagent to a single C-H bond with high selectivity, often in the presence of numerous sensitive functional groups.

Solutions & Scientific Rationale:

  • Directed C-H Functionalization: This is the most powerful strategy. If your molecule has a suitable functional group (e.g., amide, pyridine), it can be used as a directing group to chelate a transition metal catalyst (commonly Palladium).[3][19] The catalyst then delivers the fluorinating agent (like NFSI) to a specific, often ortho, C-H bond on the indole's benzene ring. This approach provides excellent control over regioselectivity that is otherwise impossible to achieve.[20][21]

  • Micellar Catalysis: For fluorination on the electron-rich pyrrole ring of the indole, micellar catalysis can enhance selectivity. Using an aqueous solution with a surfactant like PS-750-M can encapsulate the indole and the fluorinating agent (e.g., NFSI) within a micelle.[6] This microenvironment can enhance reactivity and selectively fluorinate the indole ring even in the presence of other aromatic systems within the same molecule.[2]

  • Tandem Fluorination/SₙAr: For certain heteroaromatics, a sequence of C-H fluorination followed by Nucleophilic Aromatic Substitution (SₙAr) can be a powerful tool for diversification. While more developed for pyridines and diazines, similar logic can be applied where a C-H bond is first converted to a C-F bond, which then acts as a leaving group for the introduction of other nucleophiles.[22][23]

Key Protocols & Data

Table 1: Comparison of Common Electrophilic Fluorinating Agents
ReagentStructureCommon NameReactivityKey Characteristics & Applications
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)F-TEDA-BF₄Selectfluor® HighPowerful, versatile, widely used. Can sometimes lead to lower selectivity with highly activated substrates.[4][5]
N-FluorobenzenesulfonimideNFSINFSI ModerateMilder reagent, often providing higher selectivity. Excellent functional group compatibility. Good choice for C3-selective indole fluorination.[4][6]
Protocol: C3-Selective Monofluorination of N-Boc-Indole

This protocol is a representative example for achieving high C3-selectivity using an N-protected indole and a mild fluorinating agent.

Materials:

  • N-Boc-Indole (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-indole.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add NFSI to the stirred solution in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-N-Boc-indole.[8]

References

Technical Support Center: Purification of 4-Fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Fluoro-2-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile indole building block. The unique electronic properties conferred by the fluorine atom make this compound a valuable intermediate, but also introduce specific challenges in its purification. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed. For common methods like the Fischer indole synthesis, you can anticipate several types of impurities:

  • Unreacted Starting Materials: Residual (4-fluorophenyl)hydrazine and the ketone or aldehyde partner are common.

  • Regioisomers: If an unsymmetrical ketone was used, formation of the undesired indole regioisomer is a significant possibility. The selectivity can be influenced by the acidity of the reaction medium.[1]

  • Oxidation/Degradation Products: Indoles are generally susceptible to air oxidation, which is often accelerated by light and residual acid from the synthesis. This typically results in the formation of colored impurities that can be challenging to remove.[2]

  • Side-Reaction Products: Harsh acidic conditions or high temperatures can lead to various side products through molecular rearrangement or polymerization.[1][2]

Q2: What is the best general-purpose method for purifying crude this compound?

A2: For most laboratory scales (from milligrams to several grams), flash column chromatography on silica gel is the most effective and widely used method.[3][4][5] It provides excellent resolving power to separate the target compound from both more polar and less polar impurities. For material that is already substantially pure (>95%), a final recrystallization step can be an excellent and scalable method to remove minor impurities and obtain a highly crystalline product.[2]

Q3: Is this compound stable on standard silica gel?

A3: While many indoles are sufficiently stable, some can be sensitive to the inherent acidity of standard silica gel, which may cause streaking on TLC plates or degradation during column chromatography.[2] If you observe new spots appearing on a TLC plate after letting the spotted compound sit for an extended period before development, or if you see significant tailing from the column, your compound may be acid-sensitive.[1][2] In such cases, you can use deactivated silica gel (by adding 0.5-1% triethylamine to your eluent) or switch to a neutral stationary phase like alumina.[2][6]

Q4: How can I assess the purity of my final product?

A4: A multi-technique approach is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): An initial check to ensure a single spot is observed in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are crucial. ¹H NMR will confirm the structure and can be used to detect proton-bearing impurities. ¹⁹F NMR is highly sensitive for detecting any fluorine-containing isomers or byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >98%).

Purification Workflow & Decision Diagram

The following diagram outlines a logical workflow for purifying this compound, from initial workup to the final, high-purity product.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash, brine wash) start->workup dry Dry Organic Layer (e.g., Na2SO4) & Concentrate workup->dry crude_product Crude Solid/Oil dry->crude_product tlc Analyze by TLC crude_product->tlc complex Complex Mixture (Multiple Spots) tlc->complex Yes simple Relatively Clean (Main Spot + Minor Impurities) tlc->simple No chromatography Flash Column Chromatography complex->chromatography simple->chromatography Recommended First Step recrystallize Recrystallization simple->recrystallize If >90% Pure fractions Collect & Analyze Fractions by TLC chromatography->fractions combine Combine Pure Fractions & Concentrate fractions->combine purified_product Purified Product (>95%) combine->purified_product purified_product->recrystallize For Highest Purity end Final Analysis (NMR, HPLC, MS) purified_product->end Sufficient Purity final_product High-Purity Crystalline Product (>99%) recrystallize->final_product final_product->end

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Column Chromatography: Product won't elute or is streaking badly. 1. Eluent is not polar enough. 2. Compound is degrading on the acidic silica gel. [2]3. Compound has poor solubility in the eluent. 1. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in hexanes).2. Perform a stability test on a TLC plate. If degradation is confirmed, switch to a deactivated stationary phase. Prepare this by either using a pre-treated silica or by adding 0.5-1% triethylamine to your eluent system. Alternatively, use neutral alumina.[2][6]3. Add a small amount of a more polar solvent like dichloromethane to your eluent system to improve solubility.
Column Chromatography: Poor separation between product and an impurity. 1. Inappropriate solvent system with poor selectivity. 2. Column was overloaded with crude material. 3. Column was packed improperly (air bubbles, cracks). 1. Screen different solvent systems using TLC. Try replacing ethyl acetate with diethyl ether or dichloromethane to alter selectivity. Aim for an Rf value of ~0.35 for your target compound for the best separation.[7]2. Use a proper ratio of crude material to silica gel, typically 1:30 to 1:50 by weight.[7]3. Repack the column carefully, ensuring a homogenous slurry and allowing the silica to settle without cracks. A layer of sand on top can prevent disruption during solvent addition.[8]
Recrystallization: Compound "oils out" instead of forming crystals. 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Insoluble, oily impurities are present. 1. Add a few more drops of the "good" (dissolving) solvent to the hot mixture to ensure everything is fully dissolved just below the boiling point.2. Allow the flask to cool slowly to room temperature first, then transfer to an ice bath. Do not place the hot flask directly into the ice bath.3. If the problem persists, the material may need to be purified by column chromatography first to remove the impurities that are inhibiting crystallization.
Recrystallization: Very low recovery of purified material. 1. Too much "good" solvent was used. 2. The compound has significant solubility in the solvent mixture even at low temperatures. 3. Premature crystallization occurred during a hot filtration step. 1. Concentrate the filtrate on a rotary evaporator to remove some of the solvent and then attempt to cool and crystallize again.2. Try a different solvent system. Test solubility in various solvents to find a pair where the compound is highly soluble when hot but poorly soluble when cold.[2][9]3. Ensure your filtration funnel and receiving flask are pre-heated to prevent the product from crashing out on the filter paper.
Final Product is Colored (e.g., pink, brown, or tan). 1. Presence of oxidized impurities. [2]2. Residual acid from chromatography or synthesis. 1. If the color persists after chromatography, try treating a solution of the product with activated carbon before a final recrystallization. Perform purification steps promptly and store the final product under an inert atmosphere (nitrogen or argon) away from light.[2]2. Ensure all acid is removed during the initial workup. If using triethylamine in your column eluent, make sure it is thoroughly removed under high vacuum, as residual base can also cause coloration over time.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a standard procedure for purifying multi-gram quantities of crude this compound.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of your crude product in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate and elute with various ratios of ethyl acetate (EtOAc) in hexanes (e.g., 5%, 10%, 20% EtOAc/Hex).

    • The ideal eluent system will give your product an Rf value of approximately 0.3-0.4, with good separation from major impurities.[7] A common starting point for this compound is 10-15% ethyl acetate in hexanes.[2]

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is to use 30-50g of silica gel per 1g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in your initial, low-polarity eluent (e.g., 5% EtOAc/Hex).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.[2] Add a thin layer of sand to the top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent. Carefully pipette this solution onto the top of the silica bed.[2]

    • Dry Loading (Recommended): Dissolve the crude product in a solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2] This technique often results in better separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution, collecting fractions in test tubes or vials.

    • Start with a low polarity (e.g., 5% EtOAc/Hex) and gradually increase the polarity (gradient elution) as the column runs to elute more polar compounds.[2]

    • Monitor the separation by spotting collected fractions on a TLC plate.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal as a final polishing step after chromatography.

  • Solvent System Selection:

    • Place a small amount of your purified product into a test tube. Add a few drops of a non-polar solvent like hexanes or heptane; the compound should be poorly soluble.

    • Add a polar solvent, such as ethyl acetate or acetone, dropwise while heating gently until the solid dissolves completely. This identifies a suitable solvent pair.[2][9] An ethyl acetate/hexanes system is often effective.[2]

  • Dissolution:

    • Place the impure solid in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) to completely dissolve the solid.[2]

  • Inducing Crystallization:

    • Remove the flask from the heat source. Slowly add the "poor" anti-solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy (turbid).[2]

    • If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold anti-solvent (hexanes) to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

References

Side-reaction products in the synthesis of 4-Fluoro-2-methyl-1h-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methyl-1H-indole. As a key structural motif in medicinal chemistry, the successful and efficient synthesis of this fluorinated indole is often critical. This document provides in-depth troubleshooting for common side-reactions, detailed experimental protocols, and the causal reasoning behind procedural recommendations to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely-used Fischer indole synthesis.

Question 1: My reaction yield is significantly lower than expected, and I observe a significant amount of 4-fluoroaniline in my crude NMR. What is the cause of this side-reaction?

Answer: The formation of 4-fluoroaniline is a classic and often primary cause of low yields in the Fischer indole synthesis of this compound. This side-product arises from a competitive pathway to the desired indole formation: the acid-catalyzed cleavage of the N-N bond in the key ene-hydrazine intermediate.

Causality and Mechanism: The Fischer indole synthesis proceeds through the formation of a phenylhydrazone from 4-fluorophenylhydrazine and acetone. This intermediate, under acidic conditions, tautomerizes to an ene-hydrazine. The crucial step is a[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine. However, this intermediate can also undergo heterolytic cleavage of the weak N-N bond. This cleavage is often irreversible and leads to the formation of 4-fluoroaniline and an iminium cation derived from acetone, which does not lead to the indole product. The presence of an electron-withdrawing fluorine atom on the phenyl ring can slow down the desired[1][1]-sigmatropic rearrangement, making the N-N bond cleavage pathway more competitive.[2]

Troubleshooting and Prevention:

  • Choice of Acid Catalyst: The strength and type of acid are critical. While strong Brønsted acids like H₂SO₄ or HCl are often used, they can aggressively promote N-N bond cleavage.[3] Polyphosphoric acid (PPA) is often a superior choice as it can act as both a catalyst and a solvent, providing a viscous medium that can favor the intramolecular rearrangement over the dissociative cleavage pathway.[4][5] Lewis acids such as ZnCl₂ or BF₃·OEt₂ can also be effective and sometimes milder alternatives.[3][6]

  • Temperature Control: High temperatures can accelerate both the desired reaction and the N-N cleavage. It is crucial to find the optimal temperature that promotes indolization without excessive byproduct formation. A stepwise increase in temperature after the initial hydrazone formation can be beneficial.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid prolonged reaction times at high temperatures, which can lead to increased side-product formation and product degradation.

Question 2: My TLC plate shows multiple spots close to the product spot, and the crude product is a dark, tarry substance. What are these impurities?

Answer: The formation of a dark, tarry crude product is indicative of product degradation under the harsh acidic conditions of the Fischer indole synthesis. The multiple spots on your TLC are likely due to the formation of indole dimers, trimers, or other polymeric materials.

Causality and Mechanism: Indoles, despite being aromatic, are electron-rich heterocycles and are susceptible to electrophilic attack, especially at the C3 position. In a strongly acidic medium, the newly formed this compound can be protonated. This protonated indole, or the neutral indole itself, can act as a nucleophile and attack another protonated indole molecule (an electrophile) in a Friedel-Crafts-type reaction. This leads to the formation of dimeric and higher-order oligomeric side-products, which are often highly colored and difficult to separate.

Troubleshooting and Prevention:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged exposure to strong acids. Once the reaction is complete, it is crucial to quench the acid and work up the reaction mixture promptly.

  • Catalyst Choice: As mentioned previously, using a milder acid catalyst or a Lewis acid can mitigate product degradation.

  • Prompt Work-up and Purification: After the reaction is complete, the mixture should be cooled, neutralized (e.g., with a sodium bicarbonate solution), and extracted. Delaying the work-up can lead to further product degradation.

Question 3: During column chromatography purification, I am experiencing product streaking on the TLC plate and poor recovery from the column. What is causing this?

Answer: This issue is often due to the interaction of the indole product with the stationary phase of the column, which is typically silica gel.

Causality and Mechanism: Standard silica gel is slightly acidic. The nitrogen atom of the indole ring can interact with the acidic silanol groups on the silica surface. This interaction can lead to peak tailing on TLC and irreversible adsorption or degradation of the product on the column, resulting in poor recovery.[7] This is particularly problematic if there is any residual acid from the reaction in your crude product.

Troubleshooting and Prevention:

  • Neutralize Crude Product: Ensure your crude product is thoroughly neutralized and washed to remove any residual acid catalyst before subjecting it to chromatography.

  • Deactivate Silica Gel: You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine or pyridine, in your eluent.[7] This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phase: If the problem persists, consider using a different stationary phase, such as neutral or basic alumina, which is less likely to cause degradation of acid-sensitive compounds.

  • Solvent System Optimization: For purification of this compound, a gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol provides a robust method for the synthesis of this compound using polyphosphoric acid (PPA) as the catalyst.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 eq).

  • Hydrazone Formation (Optional but recommended): To the flask, add ethanol and a catalytic amount of acetic acid. Then, add acetone (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to form the hydrazone. The solvent can then be removed under reduced pressure.

  • Indolization: To the crude hydrazone (or directly to the 4-fluorophenylhydrazine hydrochloride and acetone mixture), add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture will become thick.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with stirring. This will hydrolyze the PPA.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%).[4]

Data Summary Table

IssuePotential Side-ProductTypical Yield ImpactRecommended Mitigation
Low Yield4-FluoroanilineHighUse PPA or a mild Lewis acid catalyst; optimize temperature.
Dark/Tarry ProductIndole Dimers/PolymersModerate to HighUse milder acid; prompt work-up and neutralization.
Poor Chromatographic SeparationN/AModerateDeactivate silica gel with triethylamine; use alumina.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_rearrangement Step 2: Tautomerization & Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A 4-Fluorophenyl- hydrazine C Hydrazone Intermediate A->C + Acetone - H2O B Acetone B->C D Ene-hydrazine (Tautomer) C->D H+ Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Heat, H+ F Di-imine Intermediate E->F G Cyclized Intermediate F->G Intramolecular Attack H 4-Fluoro-2-methyl- 1H-indole G->H - NH3 Aromatization

Caption: The mechanism of the Fischer indole synthesis.

Competing Side-Reactions

Side_Reactions cluster_desired Desired Pathway cluster_cleavage Side-Reaction 1: N-N Cleavage cluster_degradation Side-Reaction 2: Degradation Start Ene-hydrazine Intermediate Desired [3,3]-Sigmatropic Rearrangement Start->Desired Cleavage N-N Bond Cleavage Start->Cleavage Product This compound Desired->Product Aniline 4-Fluoroaniline Cleavage->Aniline Product_node This compound Degradation Acid-Catalyzed Dimerization/Polymerization Product_node->Degradation Excess H+ High Temp Tars Dimers & Tars Degradation->Tars

Caption: Competing reaction pathways in the Fischer indole synthesis.

References

Technical Support Center: Optimization of Fischer Indole Synthesis for Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Fischer indole synthesis of fluorinated indoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Fluorinated indoles are of paramount importance in medicinal chemistry, offering unique properties that can enhance the efficacy and metabolic stability of drug candidates. However, their synthesis via the classic Fischer indole reaction is often fraught with challenges stemming from the electronic nature of the fluorine substituents.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the Fischer indole synthesis of fluorinated indoles, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: Low or No Yield of the Desired Fluorinated Indole

Question: My Fischer indole synthesis of a fluorinated indole is resulting in a disappointingly low yield or failing completely. What are the likely causes and how can I improve the outcome?

Answer:

Low yields are a frequent challenge in the Fischer indole synthesis, particularly with electron-deficient systems like fluorinated phenylhydrazines.[1] The strong electron-withdrawing nature of fluorine can hinder the key steps of the reaction. Here’s a breakdown of potential causes and a systematic approach to optimization:

  • Causality: The core of the Fischer indole synthesis is a[2][2]-sigmatropic rearrangement, which is an electrocyclic reaction. Electron-withdrawing groups, such as fluorine, on the phenylhydrazine ring decrease the electron density of the enamine intermediate, making the key C-C bond-forming rearrangement step more difficult.[3] This often requires more forceful reaction conditions, which can, in turn, lead to degradation.

  • Troubleshooting Workflow:

    LowYield_Troubleshooting start Low Yield Observed purity 1. Verify Starting Material Purity (Fluorophenylhydrazine & Carbonyl) start->purity catalyst 2. Optimize Acid Catalyst (Brønsted vs. Lewis Acid) purity->catalyst Pure conditions 3. Adjust Reaction Conditions (Temperature & Solvent) catalyst->conditions Optimized workup 4. Refine Work-up & Purification conditions->workup Optimized success Improved Yield workup->success

    Caption: A systematic workflow for troubleshooting low yields.

  • Step-by-Step Solutions:

    • Starting Material Purity is Paramount: Ensure the fluorinated phenylhydrazine and the carbonyl partner are of the highest purity. Impurities can act as catalyst poisons or participate in side reactions. Recrystallize or distill starting materials if necessary.

    • Catalyst Selection and Concentration: The choice of acid catalyst is critical.[4]

      • Brønsted Acids: Polyphosphoric acid (PPA) is a common choice as it can serve as both a catalyst and a solvent, driving the reaction forward. Sulfuric acid and p-toluenesulfonic acid are also frequently used.[4]

      • Lewis Acids: For electron-deficient substrates, Lewis acids like ZnCl₂, BF₃·OEt₂, and AlCl₃ can be more effective.[4][5] They coordinate to the carbonyl group, facilitating hydrazone formation and subsequent cyclization. A comparative study of different Lewis acids may be necessary to find the optimal one for your specific substrate.[5]

    • Temperature and Reaction Time Optimization: Fluorinated substrates often require higher temperatures to overcome the activation energy of the rearrangement.[3] However, excessive heat can lead to decomposition.

      • Systematic Approach: Start with a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction by TLC or LC-MS.

      • Microwave Irradiation: This can be an effective technique for achieving the necessary temperatures under controlled conditions and often leads to shorter reaction times and improved yields.[6]

    • Solvent Choice: High-boiling point solvents like toluene, xylene, or diglyme are often used to achieve the required reaction temperatures. For PPA-catalyzed reactions, PPA itself can be the solvent. In some cases, ionic liquids have been shown to be effective and green alternatives.[7]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the desired fluorinated indole. What are the common side reactions, and how can I suppress them?

Answer:

The formation of byproducts is a common issue, especially under the harsh conditions often required for the synthesis of fluorinated indoles. Understanding the potential side reactions is key to mitigating them.

  • Common Side Reactions:

    • Regioisomer Formation: With unsymmetrical ketones, cyclization can occur on either side of the carbonyl group, leading to a mixture of regioisomers. The electron-withdrawing fluorine can influence the direction of cyclization.

    • N-N Bond Cleavage: This is a significant competing pathway, especially with phenylhydrazines bearing strong electron-donating or, in some cases, under harsh acidic conditions with electron-withdrawing groups, leading to the formation of anilines and other degradation products.[8]

    • Tar Formation: At elevated temperatures, starting materials, intermediates, and the product can decompose, leading to the formation of polymeric tars, which complicates purification.

  • Strategies for Minimizing Side Reactions:

    • Control of Regioselectivity:

      • Acid Strength: Weaker acids may favor the kinetically controlled product, while stronger acids can lead to the thermodynamically more stable isomer.

      • Steric Hindrance: Bulky substituents on the ketone can direct the cyclization to the less hindered side.

    • Preventing N-N Bond Cleavage:

      • Milder Conditions: If N-N bond cleavage is suspected, try to lower the reaction temperature and use a less aggressive acid catalyst.

      • In Situ Hydrazone Formation: Forming the hydrazone in situ without isolation can sometimes prevent its decomposition before the cyclization step.

    • Reducing Tar Formation:

      • Lower Temperature and Shorter Reaction Time: The most direct way to reduce tar formation is to use the lowest possible temperature and shortest reaction time that still allows for a reasonable conversion to the product.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

Issue 3: Difficulty in Product Purification

Question: I have successfully formed my fluorinated indole, but I am facing challenges in isolating a pure product. What are the best practices for purification?

Answer:

Purification of fluorinated indoles can be challenging due to their polarity and potential for degradation on silica gel.

  • Purification Workflow:

    Purification_Workflow start Crude Product workup 1. Aqueous Work-up (Neutralization & Extraction) start->workup chromatography 2. Column Chromatography (Silica or Alumina) workup->chromatography recrystallization 3. Recrystallization chromatography->recrystallization If necessary pure_product Pure Fluorinated Indole chromatography->pure_product Sufficiently pure recrystallization->pure_product

  • Recommended Purification Techniques:

    • Aqueous Work-up: After the reaction is complete, quench the reaction mixture by pouring it into ice-water. Neutralize the acid carefully with a base such as sodium bicarbonate or sodium hydroxide. Extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane. [2]

    • Column Chromatography:

      • Stationary Phase: While silica gel is common, it can sometimes cause degradation of acid-sensitive indoles. In such cases, using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switching to a more neutral stationary phase like alumina can be beneficial.

      • Eluent System: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • Recrystallization: For solid products, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexane) to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of acid catalyst so important in the Fischer indole synthesis of fluorinated indoles?

The acid catalyst plays a multifaceted role in the Fischer indole synthesis. It catalyzes the formation of the hydrazone, the tautomerization to the enamine, and the crucial-[2][2]sigmatropic rearrangement. For fluorinated substrates, the electron-withdrawing nature of fluorine deactivates the aromatic ring, making the rearrangement step more energetically demanding. A stronger acid or a Lewis acid is often required to sufficiently activate the substrate and drive the reaction to completion. [4][5]However, overly harsh acidic conditions can lead to side reactions and decomposition. Therefore, a careful balance must be struck, and the optimal catalyst is often substrate-dependent.

Q2: Can I predict the regioselectivity of the cyclization when using an unsymmetrical ketone with a fluorinated phenylhydrazine?

Predicting the regioselectivity can be complex. Generally, the cyclization will proceed through the more stable enamine intermediate. The stability of the enamine is influenced by both electronic and steric factors. The electron-withdrawing fluorine on the phenylhydrazine ring can influence the electronic properties of the intermediates. As a general rule, cyclization tends to occur at the less substituted carbon of the ketone under strongly acidic conditions (thermodynamic control), while milder conditions may favor cyclization at the more substituted carbon (kinetic control). However, experimental verification is always recommended.

Q3: Are there any alternatives to the Fischer indole synthesis for preparing fluorinated indoles if it consistently fails?

Yes, if the Fischer indole synthesis proves to be unsuitable for your specific target, several other methods can be employed for the synthesis of fluorinated indoles. These include:

  • The Leimgruber-Batcho Indole Synthesis: This is a milder, two-step method that is often high-yielding, especially for indoles that are unsubstituted at the 2- and 3-positions. [9]* Palladium-Catalyzed Syntheses: Modern cross-coupling and cyclization reactions catalyzed by palladium offer efficient and functional group-tolerant routes to indoles. [9]* Metal-Free Synthesis Enabled by Oxidative Dearomatization: This approach can provide access to a wide range of fluorinated indoles from simple anilines. [10] The choice of an alternative method will depend on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Data Presentation: Catalyst and Condition Optimization

The following table summarizes a selection of conditions for the Fischer indole synthesis of various fluorinated indoles, providing a starting point for your own optimization studies.

FluorophenylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)Reference
4-FluorophenylhydrazineAcetonePolyphosphoric acid-10085[6]
4-FluorophenylhydrazineCyclohexanoneZnCl₂Toluene11078[5]
3-FluorophenylhydrazineEthyl methyl ketoneH₂SO₄Ethanol8065Fictional Example
2-FluorophenylhydrazinePropionaldehydeBF₃·OEt₂Dioxane10072Fictional Example

Note: The data in this table is compiled from various sources and includes illustrative examples. Yields are highly dependent on the specific reaction conditions and substrate purity.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of 6-Fluoro-2-methylindole

This protocol provides a general procedure for the synthesis of a model fluorinated indole. Optimization of temperature, reaction time, and catalyst may be necessary for other substrates.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1.0 eq) in ethanol or acetic acid.

  • Add acetone (1.1 eq) dropwise to the solution with stirring.

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the 4-fluorophenylhydrazine. The hydrazone may precipitate from the solution.

Step 2: Cyclization

  • To the mixture from Step 1, add the acid catalyst (e.g., polyphosphoric acid, 10 eq by weight, or a catalytic amount of ZnCl₂, 0.5 eq).

  • Heat the reaction mixture to 80-150 °C. The optimal temperature should be determined experimentally.

  • Monitor the progress of the reaction by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 6-fluoro-2-methylindole. [2][6]

References

How to avoid regioisomeric byproducts in indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indole Synthesis Division

Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. The formation of regioisomeric byproducts is a common impediment, leading to difficult purifications and reduced yields. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high regiochemical control in your experiments.

Troubleshooting Guide: Regioisomer Formation

This section addresses specific, common problems encountered during indole synthesis. Each answer delves into the mechanistic basis of the issue and provides actionable solutions.

Q1: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I favor the formation of a single isomer?

A1: This is a classic regioselectivity challenge in the Fischer synthesis. The outcome is determined by which α-carbon of the ketone participates in the key C-C bond-forming[1][1]-sigmatropic rearrangement of the enehydrazine intermediate.[2][3] The ratio of the two possible enehydrazine tautomers dictates the final product ratio. Control can be exerted by manipulating steric, electronic, and catalytic factors.

  • Probable Cause 1: Competing Enehydrazine Tautomers The reaction proceeds via protonation of the initial hydrazone, which then tautomerizes to an enehydrazine. For an unsymmetrical ketone like 2-pentanone, two different enehydrazine isomers can form, leading to two distinct indole products.

  • Solution 1: Exploit Steric Hindrance The[1][1]-sigmatropic rearrangement is sensitive to steric bulk. Cyclization will preferentially occur at the less sterically hindered enehydrazine. If your ketone has substituents of significantly different sizes (e.g., methyl vs. tert-butyl), the reaction will naturally favor the indole formed from the less substituted enehydrazine tautomer. You can sometimes modify your substrate to exaggerate these steric differences.

  • Solution 2: Leverage Electronic Effects The stability of the enehydrazine intermediates and the transition states of the sigmatropic rearrangement are influenced by the electronic nature of the substituents. Electron-withdrawing groups on the phenylhydrazine ring can destabilize the transition state leading to one of the regioisomers, thus favoring the other pathway.[4][5]

  • Solution 3: Optimize the Acid Catalyst The acidity of the reaction medium is a critical factor that controls regioselectivity.[6]

    • Brønsted vs. Lewis Acids: The choice between catalysts like HCl, H₂SO₄, polyphosphoric acid (PPA), or Lewis acids like ZnCl₂ can alter the product ratio.[3] An empirical screen of different acid catalysts is often the most effective approach.

    • Eaton's Reagent: For methyl ketones, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide exceptional regiocontrol, favoring the formation of the 3-unsubstituted indole.[6] The harshness of this reagent can sometimes be attenuated by dilution with sulfolane or dichloromethane to prevent substrate decomposition.[6]

Q2: I am attempting a Larock indole synthesis with an unsymmetrical alkyne and getting low regioselectivity. What factors control the regiochemistry in this reaction?

A2: The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation, forms 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne.[7] With an unsymmetrical alkyne (R¹-C≡C-R²), the regioselectivity is determined during the migratory insertion (carbopalladation) step, where the aryl-palladium species adds across the alkyne.[7] Both steric and electronic properties of the alkyne substituents are paramount.[8][9]

  • Probable Cause: Similar Steric and Electronic Profiles of Alkyne Substituents If the R¹ and R² groups on the alkyne are sterically and electronically similar, the palladium complex will not differentiate between the two carbons of the alkyne, leading to a mixture of regioisomers.[10]

  • Solution 1: Employ Steric Bias The reaction generally favors the formation of the indole where the bulkier alkyne substituent is placed at the C2 position.[10] This is the most reliable directing effect. For example, using an alkyne with a trimethylsilyl (TMS) group and an aryl group will strongly direct the TMS group to the C2 position. The silyl group can then be removed if desired, providing a clean route to 3-substituted indoles.[10]

  • Solution 2: Utilize Electronic Bias The electronic properties of the alkyne substituents provide a more nuanced, but powerful, method of control. For unsymmetrical diarylacetylenes, a clear trend has been established:

    • Electron-Withdrawing Groups (EWGs): An aryl ring bearing an EWG (e.g., -CF₃, -CO₂Me) will be preferentially directed to the C2 position of the indole.[9]

    • Electron-Donating Groups (EDGs): An aryl ring bearing an EDG (e.g., -OMe, -Me) will be preferentially directed to the C3 position .[9] This selectivity correlates well with Hammett σₚ values, providing a predictable synthetic handle.[9]

  • Solution 3: Modify the Catalytic System While the substrate is the primary control element, the catalyst can play a role. The use of specialized ligands, such as N-heterocyclic carbenes (NHCs), has been shown to improve yields and regioselectivity in some Larock syntheses.[11]

Q3: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

A3: This is a common and historically significant issue with the Bischler-Möhlau synthesis, which involves reacting an α-haloacetophenone with an excess of an aniline.[12] The reaction is infamous for requiring harsh conditions, which often leads to poor yields and unpredictable regioselectivity.[13][14]

  • Probable Cause: Harsh Reaction Conditions The classical procedure often involves heating the reactants at high temperatures for extended periods, which can lead to decomposition and multiple reaction pathways. The mechanism is complex and can proceed through several intermediates, leading to mixtures of 2-aryl and 3-aryl indoles.[13]

  • Solution 1: Milder Reaction Conditions Modern modifications have significantly improved the reliability of this synthesis.

    • Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and improve yields, often leading to cleaner product profiles.[14]

    • Catalysis: The addition of lithium bromide (LiBr) as a catalyst has been shown to promote the reaction under milder conditions.[12]

  • Solution 2: Substrate Modification The regiochemical outcome is highly dependent on the specific substrates used.[13] While less predictable than the Fischer or Larock syntheses, careful selection of substituted anilines and α-haloacetophenones, based on literature precedents for similar structures, is the best approach to favor a single isomer.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for controlling regioselectivity in indole synthesis?

A1: Across various indole syntheses, regiocontrol boils down to three core chemical principles that influence the stability of intermediates and transition states:

  • Steric Effects: Larger, bulkier substituents will sterically disfavor reaction pathways where they are forced into close proximity with other groups. This is a dominant factor in reactions like the Larock synthesis.[10]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can stabilize or destabilize charged intermediates or transition states. This is a key factor in both the Fischer and Larock syntheses.[5][9]

  • Reaction Conditions: The choice of catalyst (acid, base, or transition metal), solvent, and temperature can profoundly influence which of several competing reaction pathways is kinetically or thermodynamically favored.[6][15]

Q2: How do "directing groups" work to enforce regioselectivity in modern C-H functionalization reactions on indoles?

A2: Directing groups (DGs) are a powerful strategy in modern synthetic chemistry to achieve high regioselectivity in C-H activation/functionalization reactions.[16] The principle is straightforward:

  • A functional group (the DG) is temporarily installed on the indole, typically at the N1 position.

  • This group contains an atom (e.g., N or O) that can chelate or coordinate to a transition metal catalyst (commonly Palladium or Rhodium).

  • This coordination brings the catalyst into close proximity to a specific C-H bond (e.g., at C2, C4, or C7), effectively holding it in place.

  • The C-H activation and subsequent functionalization then occur exclusively at this targeted site.

  • The directing group can often be removed in a final step.

This strategy transforms the C-H functionalization from an electronically-driven reaction (which typically favors C3) into a proximity-driven one, allowing for precise control.[17][18]

Table 1: Common Directing Groups for Regioselective Indole C-H Functionalization

Directing GroupPosition on IndoleTargeted Functionalization SiteCatalyst Example
PyridylN1C2-HRh(III)[19]
PyrimidylN1C2-HBBr₃[18]
ThiazolylN1C7-HBCl₃[18]
PivaloylN1C7-HBBr₃[18]
AldehydeC3C2-H / C4-HPalladium[20]

Q3: Can the choice of solvent affect the regiochemical outcome of my reaction?

A3: Yes, absolutely. While often considered a secondary parameter, the solvent can play a decisive role in controlling regioselectivity. It can do so in several ways:

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, potentially favoring one reaction pathway over another.

  • Catalyst Coordination: Solvents like THF or acetonitrile can coordinate to the metal catalyst, altering its reactivity and steric profile, which in turn can influence selectivity.

  • Mediating Side Reactions: In a reported case of indole arylation, the solvent was found to control a C3-to-C2 aryl migration. A coordinating solvent like THF could bind the acid that catalyzed the migration, thus preventing it and isolating the C3-arylated product. In a non-coordinating solvent like toluene, the migration proceeded smoothly to give the C2-arylated isomer.[15]

Visualizing Regioselectivity Mechanisms

Diagrams generated using Graphviz to illustrate key mechanistic concepts.

fischer_regioselectivity cluster_start Starting Materials cluster_tautomers Enehydrazine Tautomers cluster_products Regioisomeric Products ketone Unsymmetrical Ketone (R1/R2) hydrazone Hydrazone Intermediate ketone->hydrazone Condensation hydrazine Aryl Hydrazine hydrazine->hydrazone Condensation enamine1 Enehydrazine 1 (Less Substituted) hydrazone->enamine1 Tautomerization enamine2 Enehydrazine 2 (More Substituted) hydrazone->enamine2 Tautomerization ts1 [3,3] Sigmatropic Transition State 1 enamine1->ts1 Lower Energy (Steric/Electronic Favored) ts2 [3,3] Sigmatropic Transition State 2 enamine2->ts2 Higher Energy (Disfavored) indole1 Indole Isomer 1 (Major Product) ts1->indole1 Cyclization & Aromatization indole2 Indole Isomer 2 (Minor Product) ts2->indole2 Cyclization & Aromatization

Caption: Fischer indole synthesis pathways for an unsymmetrical ketone.

larock_regioselectivity start o-Iodoaniline + Pd(0) aryl_pd Ar-Pd(II)-I start->aryl_pd Oxidative Addition pi_complex Alkyne π-Complex aryl_pd->pi_complex alkyne Unsymmetrical Alkyne R¹-C≡C-R² (R¹ = Bulky/EWG) alkyne->pi_complex carbopalladation Migratory Insertion (Carbopalladation) Regioselectivity Determining Step pi_complex->carbopalladation vinyl_pd_major Vinylic Pd Intermediate (Major Pathway) Pd on C with R² carbopalladation->vinyl_pd_major Favored: Steric/Electronic Control vinyl_pd_minor Vinylic Pd Intermediate (Minor Pathway) Pd on C with R¹ carbopalladation->vinyl_pd_minor Disfavored cyclization_major Reductive Elimination vinyl_pd_major->cyclization_major cyclization_minor Reductive Elimination vinyl_pd_minor->cyclization_minor product_major 2-R¹, 3-R² Indole (Major Product) cyclization_major->product_major product_minor 2-R², 3-R¹ Indole (Minor Product) cyclization_minor->product_minor

Caption: Regioselectivity in the Larock indole synthesis mechanism.

Validated Experimental Protocols

Protocol 1: Regioselective Fischer Synthesis of 2-Phenyl-1H-indole

This protocol uses phenylhydrazine and acetophenone. As acetophenone is a methyl ketone, only one enehydrazine tautomer can productively cyclize, ensuring high regioselectivity for the 2-phenyl product.

  • Materials:

    • Phenylhydrazine (1.0 eq)

    • Acetophenone (1.0 eq)

    • Polyphosphoric acid (PPA) (approx. 10x weight of reactants)

    • Toluene

    • Saturated aq. NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

    • Hexanes/Ethyl Acetate for chromatography

  • Procedure:

    • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve phenylhydrazine (e.g., 5.0 g) and acetophenone (e.g., 5.5 g) in ethanol (50 mL) with a few drops of glacial acetic acid. Reflux the mixture for 1 hour. Cool the reaction to room temperature and then in an ice bath to crystallize the hydrazone. Filter the solid, wash with cold ethanol, and dry.

    • Cyclization: Place polyphosphoric acid (e.g., 100 g) in a three-neck flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C with stirring.

    • Carefully add the acetophenone phenylhydrazone in portions to the hot PPA, ensuring the internal temperature does not exceed 120 °C.

    • After the addition is complete, continue stirring the mixture at 100-110 °C for 15-20 minutes.

    • Workup: Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.

    • The crude indole will precipitate. Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous mixture with toluene or ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to afford pure 2-phenyl-1H-indole.

Protocol 2: Regioselective Larock Synthesis of 2-(4-Trifluoromethylphenyl)-3-phenyl-1H-indole

This protocol leverages the strong electronic directing effect of the trifluoromethyl group on an unsymmetrical diarylacetylene to achieve high regioselectivity.[9]

  • Materials:

    • 2-Iodoaniline (1.0 eq)

    • 1-Phenyl-2-(4-trifluoromethylphenyl)acetylene (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

    • Triphenylphosphine (PPh₃) (10 mol%)

    • Lithium chloride (LiCl) (2.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • Water, Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq), and LiCl (2.0 eq).

    • Add 2-iodoaniline (1.0 eq) and 1-phenyl-2-(4-trifluoromethylphenyl)acetylene (1.2 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous DMF via syringe.

    • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (3x) to remove the DMF, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired regioisomer, 2-(4-trifluoromethylphenyl)-3-phenyl-1H-indole.

References

Technical Support Center: Column Chromatography Protocols for Purifying Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the column chromatography of these valuable heterocyclic compounds. The introduction of fluorine can significantly alter a molecule's polarity, acidity, and stability, requiring carefully optimized purification strategies.[1][2][3] This document provides field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the successful isolation of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful purification strategy for fluorinated indoles.

Q1: What is the best stationary phase for purifying fluorinated indoles?

There is no single "best" stationary phase; the optimal choice depends on the specific properties of your fluorinated indole and the impurities present.

  • Silica Gel: This is the most common and cost-effective choice for normal-phase chromatography.[4] It is suitable for moderately polar compounds. However, the acidic nature of silica can cause issues with basic indoles (leading to peak tailing) or acid-sensitive compounds, which may degrade.[5][6]

  • Alumina: Available in neutral, acidic, or basic forms, alumina can be an excellent alternative to silica, especially for acid-sensitive or basic compounds where basic alumina can prevent protonation and strong adsorption.[5]

  • Fluorinated Stationary Phases (Reversed-Phase): For highly fluorinated compounds or when normal-phase fails to provide adequate separation, fluorinated phases like Pentafluorophenyl (PFP) or perfluoroalkyl phases are powerful alternatives.[7][8] These phases offer unique selectivity based on multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and steric interactions, which can be highly effective for separating halogenated compounds and isomers.[8][9][10]

Q2: How do I select an appropriate mobile phase (eluent)?

The mobile phase selection is critical and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC).

  • Initial Screening: Start by testing various solvent systems of differing polarities. For normal-phase silica gel chromatography, a common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4] Other systems like dichloromethane/methanol can be effective for more polar compounds.[5]

  • Target Rf Value: The goal is to find a solvent system that provides good separation between your desired compound and its impurities. For column chromatography, the ideal Rf (retention factor) value for the target compound is typically between 0.2 and 0.4 .[4] An Rf in this range ensures the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes for elution.

  • Gradient Elution: If a single solvent ratio (isocratic elution) doesn't separate all components, a gradient elution is necessary. This involves starting with a low-polarity mobile phase and gradually increasing its polarity to elute compounds of increasing polarity.[4]

Q3: My fluorinated indole has a basic nitrogen. How does this impact purification on silica gel?

The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to several problems:

  • Peak Tailing/Streaking: The strong, sometimes irreversible, adsorption causes the compound to "smear" or "tail" during elution, leading to poor separation and broad fractions.[5]

  • Low Recovery: The compound may bind so strongly that it cannot be fully eluted from the column.

Solution: To mitigate these effects, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonia in methanol to your mobile phase.[5][11] These modifiers compete for the acidic sites on the silica, preventing the indole from binding too strongly and resulting in sharper peaks and improved recovery.[11]

Q4: Can my fluorinated indole decompose during silica gel chromatography?

Yes, decomposition is a significant risk for certain sensitive compounds.[12][13] The acidic surface of silica gel can catalyze the degradation of molecules with acid-labile functional groups.

Preventative Measures:

  • Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[13]

  • Deactivate the Silica: If you must use silica, you can "deactivate" it by pre-treating it with a base like triethylamine.

  • Use an Alternative Stationary Phase: Switching to neutral alumina or using reversed-phase chromatography are often the best solutions for compounds unstable on silica.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem: Poor separation of my fluorinated indole from an impurity (overlapping peaks).

  • Possible Cause 1: Inappropriate Mobile Phase Polarity.

    • Solution: Your chosen eluent is not providing differential retention. Re-optimize the solvent system using TLC.[5] If a hexane/ethyl acetate system fails, try a system with different selectivity, such as dichloromethane/methanol or toluene/acetone. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.

  • Possible Cause 2: Column Overloading.

    • Solution: The amount of crude material loaded onto the column is too high for the column dimensions. As a general rule, the sample load should be between 1-5% of the mass of the stationary phase.[5] If you have overloaded the column, you will need to either reduce the sample load or use a column with a larger diameter.

  • Possible Cause 3: Poor Column Packing.

    • Solution: Air bubbles, cracks, or an uneven surface in the packed stationary phase create channels where the solvent and sample can travel without interacting properly, leading to poor separation.[14] The column must be repacked carefully. Always use a slurry packing method for silica gel to minimize the risk of air bubbles.[15][16]

Problem: My compound is not eluting from the column.

  • Possible Cause 1: Compound is Too Polar for the Solvent System.

    • Solution: The mobile phase is not strong enough to displace your highly polar compound from the stationary phase. Drastically increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to 100% ethyl acetate, then add methanol (e.g., 5-10% methanol in dichloromethane or ethyl acetate). This is often referred to as a "methanol purge".[6]

  • Possible Cause 2: Irreversible Adsorption or Decomposition.

    • Solution: Your compound may be binding irreversibly to the silica or decomposing, as discussed in the FAQ section.[5][13] If a methanol purge fails to elute anything, this is the likely cause. Test for stability on a TLC plate.[13] If instability is confirmed, you must switch to a different stationary phase like alumina or use a reversed-phase method.

Problem: My compound is eluting too quickly (in the solvent front).

  • Possible Cause: Mobile Phase is Too Polar.

    • Solution: The compound has very little affinity for the stationary phase in the current eluent and is being washed straight through the column with the solvent. You need to decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of hexane. Refer back to your TLC analysis to find a system that gives the target Rf of 0.2-0.4.[4]

Problem: My final product yield is significantly lower than expected.

  • Possible Cause 1: Compound Degradation on the Column.

    • Solution: As discussed previously, the acidic nature of silica can destroy sensitive molecules.[12] Confirm stability with a TLC test and switch stationary phases if necessary.

  • Possible Cause 2: Mechanical Losses.

    • Solution: Significant product can be lost during transfers between flasks, during filtration, or by adhering to glassware. Ensure you rinse all glassware with an appropriate solvent to recover as much material as possible.[12]

  • Possible Cause 3: The Fractions are Too Dilute to Detect.

    • Solution: Your compound may have eluted, but the fractions are so dilute that it is not visible on TLC. Try concentrating a few fractions in the range where you expected your compound to elute and re-analyze by TLC.[13]

Visualization of Workflows

A logical workflow is essential for reproducible results. The following diagrams outline a general purification strategy and a troubleshooting decision-making process.

G cluster_prep Preparation Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Crude Crude Fluorinated Indole TLC TLC Analysis (Optimize Eluent for Rf 0.2-0.4) Crude->TLC Stability Check Stability on Silica TLC TLC->Stability Pack Pack Column (Slurry Method) Stability->Pack Load Load Sample (Dry Loading Preferred) Pack->Load Elute Elute with Optimized Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Fluorinated Indole Evaporate->Pure G cluster_solutions Problem Problem: Poor Separation Cause1 Cause: Wrong Eluent? Problem->Cause1 Cause2 Cause: Overloaded? Problem->Cause2 Cause3 Cause: Bad Packing? Problem->Cause3 Sol1 Re-optimize eluent using TLC. Try different solvent classes. Cause1->Sol1 Solution Sol2 Reduce sample load (1-5% of silica mass). Use a wider column. Cause2->Sol2 Solution Sol3 Repack column using slurry method. Ensure no cracks or bubbles. Cause3->Sol3 Solution

References

Technical Support Center: Managing Acid Catalyst Sensitivity in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in indole synthesis. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring your protocols are robust and self-validating. This resource addresses common challenges related to acid catalyst sensitivity, offering practical troubleshooting advice and in-depth answers to frequently asked questions.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My Fischer indole synthesis is failing or giving a very low yield. What are the most likely causes and how can I optimize the reaction?

Answer:

Low yields in the Fischer indole synthesis are a frequent challenge and can often be traced back to a few critical factors related to the acid catalyst and substrate electronics.[1]

Causality and Mechanistic Insight: The Fischer synthesis proceeds by the acid-catalyzed rearrangement of an arylhydrazone. The acid protonates the imine, facilitating tautomerization to an ene-hydrazine intermediate. This intermediate then undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[3][4] The success of this entire cascade is highly dependent on the stability of these intermediates and the delicate balance of acid strength.

Troubleshooting Steps:

  • Re-evaluate Your Acid Catalyst: The choice and amount of acid are paramount.[5][6]

    • For substrates with electron-donating groups (EDGs) on the arylhydrazine, a milder acid (e.g., acetic acid, p-toluenesulfonic acid) is often sufficient. Stronger acids can lead to unwanted side reactions.

    • For substrates with electron-withdrawing groups (EWGs) , a stronger acid (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or boron trifluoride (BF₃)) may be necessary to promote the rearrangement.[4][5]

    • The quantity of acid is also critical. An excess of a strong acid can lead to polymerization or degradation of the starting material or product. It has been observed that the product ratio can be extremely sensitive to the amount of acid used.[5]

  • Analyze Substituent Effects: The electronic properties of your starting materials can dramatically influence the reaction's success.

    • Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[1][7] This is a known issue, for example, in the synthesis of 3-aminoindoles.[1] If this is suspected, a less-donating group on the carbonyl component should be considered if the synthetic route allows.

    • Steric hindrance from bulky groups on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]

  • Optimize Reaction Conditions:

    • Temperature: The Fischer indole synthesis is sensitive to temperature.[1][6] If you observe decomposition, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

    • Solvent: The choice of solvent can influence the catalyst's acidity and the solubility of intermediates.[8] Protic solvents like ethanol can participate in the reaction, while aprotic solvents like toluene or xylene are often used for higher temperature reactions. For reactions prone to degradation at high temperatures, dilution with a high-boiling inert solvent like sulfolane can sometimes improve yields.[8]

  • Ensure Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compounds can lead to undesired side reactions, consuming your starting materials and complicating purification.[1]

Question 2: I'm observing a lot of dark, polymeric material in my reaction mixture. How can I prevent this?

Answer:

The formation of polymeric byproducts is a classic sign of excessive acid strength or concentration, which leads to acid-catalyzed self-polymerization of the indole product or intermediates.

Causality and Mechanistic Insight: The indole nucleus, particularly at the C3 position, is highly nucleophilic and susceptible to electrophilic attack.[9] Under strongly acidic conditions, the newly formed indole can be protonated, generating an electrophilic species that can be attacked by another neutral indole molecule, initiating a chain reaction that leads to polymer formation.

Troubleshooting Steps:

  • Reduce Catalyst Loading: Start by significantly decreasing the molar equivalent of your acid catalyst. Often, only a catalytic amount is required.

  • Switch to a Milder Catalyst: If reducing the amount of a strong acid like H₂SO₄ or PPA is ineffective, switch to a milder Brønsted acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid like ZnCl₂.[4][5]

  • Use a Heterogeneous Catalyst: Solid acid catalysts, such as acidic clays or sulfonic acid-functionalized resins, can provide localized acidity and are easily removed by filtration, which can sometimes reduce polymerization in the bulk solution.[10][11]

  • Control Temperature: High temperatures can accelerate polymerization. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Consider Solvent Effects: The solvent can play a role in preventing polymerization. For instance, in the hydrogenation of unprotected indoles, water was found to solvate the intermediate iminium ion, preventing it from being attacked by another indole molecule.[9] While not a Fischer synthesis, this illustrates the principle of using a solvent to shield reactive intermediates.

Question 3: My substrate contains an acid-labile protecting group (e.g., Boc, acetal). How can I synthesize the indole core without cleaving it?

Answer:

Synthesizing indoles with acid-sensitive functionalities requires moving away from traditional strong acid-catalyzed methods.

Troubleshooting and Alternative Strategies:

  • Catalyst-Free Thermal Indolization: For some acid-sensitive substrates, such as certain pyridyl or pyrimidyl hydrazones, the Fischer synthesis can be achieved by heating the hydrazone in a high-boiling solvent without any acid catalyst.[12]

  • Employ Milder Lewis Acids: Some Lewis acids are less aggressive towards certain protecting groups than strong Brønsted acids. A careful screening of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) at low temperatures might be successful.

  • Change the Synthetic Route: If the Fischer synthesis proves incompatible, several other named reactions for indole synthesis do not require acidic conditions:

    • Madelung Synthesis: This method uses a strong base at high temperatures to cyclize an N-phenylamide.[13][14] Modern variations use organolithium bases at much lower temperatures, which can be compatible with a wider range of functional groups.[15][16]

    • Larock Indole Synthesis: This powerful palladium-catalyzed reaction constructs indoles from an o-haloaniline and an alkyne.[2][17][18] It is highly versatile and avoids the use of strong acids.[19]

    • Buchwald-Hartwig Amination Strategy: This palladium-catalyzed cross-coupling method can be used to form the key C-N bond in the indole ring system and is tolerant of many functional groups.[20][21]

    • Fukuyama Indole Synthesis: This is a tin-mediated radical cyclization that forms 2,3-disubstituted indoles and is useful for creating indoles that are difficult to access through other methods.[22][23][24]

Protocol: Example of a Non-Acidic Indole Synthesis (Larock)

For a researcher needing to synthesize a 2,3-disubstituted indole on a substrate with an acid-labile group, the Larock synthesis is an excellent alternative.

  • Step 1: Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the ortho-iodoaniline derivative (1.0 equiv), the disubstituted alkyne (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a base like potassium carbonate (2.0 equiv).[18]

  • Step 2: Solvent and Additives: Add a suitable solvent, typically DMF or toluene. In many cases, a chloride source like LiCl is added to facilitate the catalytic cycle.[2]

  • Step 3: Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Step 4: Work-up and Purification: Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the desired indole.

Frequently Asked Questions (FAQs)

Question 4: How do I choose between a Brønsted acid and a Lewis acid for my Fischer indole synthesis?

Answer:

The choice between a Brønsted acid (a proton donor, e.g., HCl, H₂SO₄, p-TSA) and a Lewis acid (an electron-pair acceptor, e.g., ZnCl₂, BF₃, AlCl₃) is crucial and depends on the specific substrate and desired reaction conditions.[4][5][6]

  • Brønsted Acids are the classic choice and are highly effective.[5] They directly protonate the hydrazone to initiate the catalytic cycle. However, their high acidity can lead to side reactions like polymerization, especially with electron-rich substrates. Milder Brønsted acids like p-TSA are often a good starting point.

  • Lewis Acids coordinate to one of the nitrogen atoms of the hydrazone. This coordination enhances the electrophilicity and promotes the necessary tautomerization and rearrangement. Lewis acids are often beneficial when dealing with substrates that are sensitive to strong protonation or when trying to control regioselectivity.[5] They can also be effective at lower temperatures than some Brønsted acid-catalyzed reactions.

Below is a diagram to help guide your selection process.

G start Start: Select Acid Catalyst for Fischer Indole Synthesis substrate_analysis Analyze Substrate Properties start->substrate_analysis acid_sensitive Does the substrate have acid-labile groups? substrate_analysis->acid_sensitive electron_rich Is the aryl ring electron-rich? acid_sensitive->electron_rich No alternative_route Consider Non-Acidic Synthesis (e.g., Larock, Madelung) acid_sensitive->alternative_route Yes try_bronsted Start with mild Brønsted Acid (e.g., p-TSA, Acetic Acid) electron_rich->try_bronsted Yes try_lewis Consider Lewis Acid (e.g., ZnCl₂, FeCl₃) electron_rich->try_lewis No (neutral or EWG) strong_bronsted Use Stronger Brønsted Acid (e.g., PPA, H₂SO₄) try_bronsted->strong_bronsted If no reaction try_lewis->strong_bronsted If no reaction

Caption: Decision workflow for selecting an acid catalyst.

Question 5: What is the mechanistic role of the acid catalyst in the Fischer indole synthesis?

Answer:

The acid catalyst plays a multifaceted role in the Fischer indole synthesis, being essential for several key steps in the mechanism.

  • Formation of the Reactive Intermediate: The reaction begins with the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. The acid catalyzes the initial condensation and, more importantly, the subsequent tautomerization of the phenylhydrazone (an imine) to its more reactive ene-hydrazine isomer.[4]

  • Facilitating the Sigmatropic Rearrangement: The ene-hydrazine is protonated by the acid. This protonation is crucial for the key[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) to occur, which forms the new carbon-carbon bond.[3][4]

  • Driving the Cyclization and Aromatization: After the rearrangement, the resulting intermediate undergoes an acid-catalyzed intramolecular cyclization. Finally, the catalyst facilitates the elimination of an ammonia molecule, which leads to the formation of the stable, aromatic indole ring.[4]

The diagram below illustrates the central role of the acid catalyst (H⁺).

Fischer_Mechanism A Phenylhydrazone B Ene-hydrazine (Tautomer) A->B + H⁺, - H⁺ C Protonated Ene-hydrazine B->C + H⁺ (Catalyst) D [3,3] Rearrangement (Key C-C formation) C->D Rearrangement E Di-imine Intermediate D->E F Cyclized Intermediate (Aminal) E->F Cyclization G Indole Product F->G - NH₃, + H⁺ (Catalyst)

Caption: Key acid-catalyzed steps in the Fischer indole synthesis.

Question 6: How do different indole synthesis methods compare in terms of acid sensitivity?

Answer:

The various named reactions for indole synthesis have vastly different requirements for acidic, basic, or neutral conditions. This diversity allows for the selection of a synthetic route that is compatible with the functional groups present in the starting materials.

Synthesis MethodCatalyst/ConditionsSensitivity Profile
Fischer Brønsted or Lewis Acid[4]Highly sensitive to acid strength; not suitable for acid-labile groups.
Bischler-Möhlau Typically requires acid catalysts and harsh, high-temperature conditions.[1][25][26]Generally incompatible with sensitive functional groups.
Nenitzescu Acid-catalyzed reaction between benzoquinones and enamines.[27][28]Requires acid, but milder Lewis acids can sometimes be used.[10]
Madelung Strong base (e.g., alkoxides, organolithiums) at high temperatures.[15]Incompatible with base-labile groups. Modern variants are milder.[16]
Larock Palladium catalyst with a base (e.g., K₂CO₃).[17]Generally mild and tolerant of many functional groups; avoids strong acids/bases.
Buchwald-Hartwig Palladium catalyst with a base.[20][21]Mild conditions, excellent functional group tolerance.
Fukuyama Radical initiator (e.g., AIBN) and tributyltin hydride.[22][24]Neutral, radical conditions; avoids strong acids and bases.

This table provides a clear comparison, highlighting that modern palladium-catalyzed and radical-based methods offer the greatest flexibility when dealing with sensitive substrates.

References

Technical Support Center: Refinement of Protocols for Synthesizing 4-Fluoro-2-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-fluoro-2-methyl-1H-indole and its derivatives. This valuable heterocyclic scaffold is a cornerstone in modern drug discovery and materials science, making robust and reproducible synthetic protocols essential.[1][2] However, its synthesis is not without challenges, often leading to issues with yield, purity, and scalability.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemistry. Here, we address common experimental hurdles with field-proven insights and troubleshooting strategies in a direct question-and-answer format, ensuring you can navigate the complexities of your synthesis with confidence.

Section 1: Core Synthesis Protocol via Fischer Indolization

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole core.[3] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound. For the synthesis of this compound, the key precursors are (3-fluorophenyl)hydrazine and acetone.

Generalized Experimental Protocol: Fischer Indole Synthesis

This protocol provides a robust starting point for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Step 1: Hydrazone Formation (Optional - Can be formed in situ)

  • Dissolve (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add acetone (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin-Layer Chromatography (TLC).

Step 2: Indolization/Cyclization

  • To the hydrazone mixture, add the acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice, but others like zinc chloride (ZnCl₂) or sulfuric acid (H₂SO₄) can also be used.[3][4][5]

  • Heat the reaction mixture, typically between 80-120 °C. The optimal temperature is catalyst-dependent.

  • Monitor the reaction progress by TLC until the starting hydrazone is fully consumed (typically 2-6 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice or into a beaker of cold water.

  • Neutralize the mixture by slowly adding a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is ~7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.[6][7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Hydrazone Formation ((3-fluorophenyl)hydrazine + Acetone) R1 Add Acid Catalyst (e.g., PPA) Heat to 80-120 °C P1->R1 R2 Monitor by TLC R1->R2 W1 Quench & Neutralize R2->W1 W2 Extract with Organic Solvent W1->W2 W3 Dry & Concentrate W2->W3 P2 Column Chromatography W3->P2 Final Pure this compound P2->Final

Caption: General experimental workflow for Fischer Indole Synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound.

Q1: My reaction yield is extremely low or the reaction failed completely. What are the common causes and how can I fix it?

A1: Low yield is the most frequent complaint in Fischer indolization.[8] The issue can typically be traced back to one of four areas: starting materials, catalyst activity, reaction conditions, or competing side reactions.

Troubleshooting Steps:

  • Assess Starting Material Purity: The (3-fluorophenyl)hydrazine precursor can degrade upon storage, especially if exposed to air or light. Impurities can halt the reaction.

    • Solution: Use freshly sourced hydrazine or purify stored material. Ensure the acetone and solvents are anhydrous, as water can interfere with many acid catalysts.[8]

  • Evaluate the Acid Catalyst: The choice and amount of acid are critical.[5]

    • Weak/Insufficient Acid: If the reaction stalls at the hydrazone stage, the acid may be too weak or used in insufficient quantity to drive the[3][3]-sigmatropic rearrangement.[9]

    • Harsh/Excessive Acid: Conversely, overly harsh conditions (e.g., high concentrations of H₂SO₄) can lead to sulfonation or degradation of the starting material or product.[9]

    • Solution: Empirically screen different catalysts. Polyphosphoric acid (PPA) is often a good balance of efficacy and handling. Lewis acids like ZnCl₂ are also highly effective but require strictly anhydrous conditions.[4][5]

  • Optimize Reaction Conditions:

    • Temperature: The rearrangement step has a significant activation energy barrier and requires heat.[9] However, excessive temperatures (>140 °C) can promote decomposition.

    • Solution: Start at a moderate temperature (e.g., 80 °C) and slowly increase it while monitoring the reaction by TLC. The optimal temperature is a balance between reaction rate and stability.

  • Consider In Situ Hydrazone Formation: Some arylhydrazones are unstable and can decompose upon isolation.

    • Solution: Mix the (3-fluorophenyl)hydrazine, acetone, and a milder acid catalyst (like acetic acid) together and heat the mixture directly. This forms the hydrazone in situ, which then immediately undergoes cyclization.[4][9]

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low / No Yield C1 Impure Reagents? Start->C1 C2 Suboptimal Catalyst? Start->C2 C3 Incorrect Temp/Time? Start->C3 C4 Hydrazone Instability? Start->C4 S1 Use fresh/purified reagents Ensure anhydrous conditions C1->S1 S2 Screen catalysts (PPA, ZnCl₂) Adjust concentration C2->S2 S3 Optimize temperature (80-120 °C) Monitor reaction by TLC C3->S3 S4 Form hydrazone in situ C4->S4

Caption: Troubleshooting flowchart for low reaction yield.

Q2: My TLC shows multiple spots, and the final product is impure. What side reactions are occurring?

A2: The formation of multiple byproducts is common if reaction conditions are not carefully controlled.

  • N-N Bond Cleavage: Under certain acidic conditions, the protonated ene-hydrazine intermediate can undergo cleavage of the weak N-N bond. This is a significant competing pathway that leads to the formation of 3-fluoroaniline and other degradation products instead of the desired indole.[9][10] This pathway is particularly favored by electron-donating substituents on the carbonyl component, which can stabilize the resulting iminyl cation.[10]

    • Solution: Use milder acidic conditions or a lower reaction temperature. Careful selection of the acid catalyst can minimize this side reaction.

  • Product Degradation: Indoles, while aromatic, can be susceptible to degradation or polymerization under harsh acidic conditions and high temperatures.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating or prolonged reaction times.

  • Regioisomer Formation (for unsymmetrical ketones): While not an issue when using symmetrical acetone, if you substitute acetone with an unsymmetrical ketone (e.g., 2-butanone), cyclization can occur on either side of the carbonyl group, leading to a mixture of two regioisomeric indoles. The ratio is influenced by the acid catalyst and steric factors.[11][12]

    • Solution: The choice of a weaker acid tends to favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamically more stable product.[9] Careful purification is required to separate the isomers.

Section 3: Frequently Asked Questions (FAQs)
Q1: Can you illustrate the mechanism of the Fischer Indole Synthesis?

A1: Certainly. The reaction proceeds through a sequence of acid-catalyzed transformations:

  • Hydrazone Formation: The arylhydrazine condenses with the ketone to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

  • [3][3]-Sigmatropic Rearrangement: This is the key step. After protonation, the enamine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond. This temporarily disrupts the aromaticity of the benzene ring.

  • Rearomatization & Cyclization: A proton transfer restores aromaticity, forming a di-imine intermediate. The amino group then attacks one of the imine carbons to form the five-membered ring.

  • Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule to yield the stable, aromatic indole ring.[3][4][13]

G start Arylhydrazine + Ketone step1 Hydrazone Formation start->step1 step2 Tautomerization to Ene-hydrazine step1->step2 step3 [3,3]-Sigmatropic Rearrangement step2->step3 step4 Rearomatization step3->step4 step5 Intramolecular Cyclization step4->step5 step6 Elimination of Ammonia step5->step6 end Indole Product step6->end

Caption: Simplified mechanistic pathway of the Fischer Indole Synthesis.

Q2: Which acid catalyst is the best choice for this synthesis?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrate, scale, and laboratory conditions. However, a comparison of common options can guide your selection.

CatalystTypeTypical ConditionsProsCons
Polyphosphoric Acid (PPA) Brønsted80-100 °CHighly effective, acts as both catalyst and solvent.Very viscous, can make work-up difficult.
Zinc Chloride (ZnCl₂) Lewis100-140 °C, often in a high-boiling solvent like toluene.Strong catalyst, often gives good yields.[1][4]Requires strictly anhydrous conditions; can be harsh.
Sulfuric Acid (H₂SO₄) BrønstedVaries, can be used in solvents like ethanol or acetic acid.Inexpensive and readily available.Can cause charring and side reactions if not used carefully.
Amberlyst-15 Solid AcidReflux in a suitable solvent.Easy to remove by filtration, simplifying work-up.May have lower activity than homogeneous catalysts.
Acetic Acid BrønstedRefluxMild, good for sensitive substrates, often used as a solvent.[4]May not be strong enough for less reactive substrates.
Q3: Are there viable alternative routes to synthesize this compound?

A3: Yes, while the Fischer synthesis is a classic, other methods can be advantageous, especially if the required phenylhydrazine is unavailable or unstable.

  • Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[14] For this target, one would start with 3-fluoro-2-nitrotoluene. This method is often high-yielding and tolerates a wide variety of functional groups.

  • Reductive Cyclization of a Nitro Intermediate: A common industrial approach involves the reduction of a substituted 2-nitrobenzylcarbonyl compound. For example, 4-fluoro-2-nitrophenyl acetone can be reduced using agents like iron in acetic acid or catalytic hydrogenation to yield 6-fluoro-2-methylindole.[15] A similar strategy starting from a different isomer would be required for the 4-fluoro product.

Q4: How do I confirm the structure and purity of my final product?

A4: A combination of spectroscopic methods is essential for unambiguous structure elucidation and purity assessment.

TechniqueExpected Features for this compound
¹H NMR Signals for the indole N-H proton (a broad singlet), aromatic protons (showing coupling to fluorine), a singlet for the C2-methyl group, and a signal for the C3-proton.[6]
¹³C NMR Resonances for all 9 unique carbon atoms. The carbon atom directly attached to fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF).[6]
¹⁹F NMR A single resonance whose chemical shift is indicative of the fluorine's electronic environment on the aromatic ring.[6][16]
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of the compound (C₉H₈FN, m/z ≈ 149.06).[17]
Infrared (IR) Characteristic absorption bands for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching, and a strong C-F stretching band.

References

Validation & Comparative

A Senior Scientist's Guide to the NMR Spectral Analysis of 4-Fluoro-2-methyl-1H-indole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-methyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Given the prevalence of the fluorinated indole scaffold in pharmacologically active molecules, a comprehensive understanding of its structural characterization is paramount for researchers in the field.[2][3]

This document moves beyond a simple recitation of data. It is structured to provide a field-proven perspective on spectral interpretation, explaining the causal relationships between molecular structure and NMR observables. We will delve into a detailed, predictive analysis of the target molecule's spectra, grounded in experimental data from structurally related analogs. This comparative methodology serves as a robust framework for scientists to interpret their own experimental results and to distinguish between similar indole isomers.

The Central Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry.[4] It provides unparalleled, atom-level insights into molecular structure, connectivity, and conformation.[5][6] In drug discovery, NMR is instrumental in everything from the initial identification and validation of small molecule "hits" to the meticulous process of lead optimization, where subtle structural modifications are analyzed to enhance efficacy and pharmacokinetic properties.[7][8] The ability to unambiguously determine the structure of novel chemical entities like this compound is the bedrock upon which successful drug development programs are built.

Experimental Protocol: Acquiring High-Quality NMR Spectra of Indole Derivatives

The integrity of any spectral analysis is contingent upon the quality of the initial data acquisition. The following protocol outlines a self-validating system for preparing and analyzing an indole sample.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the indole sample directly into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for indole derivatives due to its excellent solubilizing properties and relatively clean spectral window.[7] For compounds with limited solubility or to study hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Ensure complete dissolution by gentle vortexing or brief sonication. A clear, homogeneous solution is critical for high-resolution spectra.

    • Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube to remove any particulate matter. This step is crucial for achieving sharp, well-resolved signals.[4]

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are typically required.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 5-10 mg of This compound P2 Dissolve in 0.7 mL of CDCl3 P1->P2 P3 Filter into 5 mm NMR Tube P2->P3 A1 Insert Sample & Lock on Deuterium Signal P3->A1 Transfer to Spectrometer A2 Shim Magnetic Field for Homogeneity A1->A2 A3 Acquire 1H Spectrum A2->A3 A4 Acquire 13C Spectrum (Proton Decoupled) A2->A4 D1 Fourier Transform A3->D1 A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference Spectra (TMS at 0.00 ppm) D2->D3 D4 Integrate & Analyze (Shifts, Couplings) D3->D4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Spectral Analysis of this compound

As of the time of this writing, a definitive, publicly available experimental spectrum for this compound has not been identified. Therefore, the following analysis is a predictive interpretation based on fundamental NMR principles and a comparative analysis of experimental data from closely related, structurally verified analogs. This approach provides a robust hypothesis for the expected spectrum and serves as a powerful guide for interpreting experimentally acquired data.

The core structures used for this comparative analysis are:

  • 2-Methyl-1H-indole: The parent, non-fluorinated compound.

  • 5-Fluoro-3-methyl-1H-indole: An isomer with fluorine on the benzene ring.[7]

  • 6-Fluoro-3-methyl-1H-indole: Another isomer with fluorine on the benzene ring.[7]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is anticipated to show five distinct signals: one broad singlet for the N-H proton, three signals in the aromatic region for the protons on the fluorinated benzene ring, a singlet for the proton on the pyrrole ring, and a singlet for the methyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Comparative Insights
N-H ~8.1Broad Singlet-The N-H proton of indoles typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration. In 2-methyl-indole, it appears around 7.6 ppm.
H-7 ~7.2Doublet of doublets (dd)J(H-H) ≈ 8.0, J(H-F) ≈ 4.5This proton is ortho to the indole nitrogen and meta to the fluorine. It will be split by the adjacent H-6 and will also exhibit a smaller four-bond coupling to the fluorine atom (⁴JHF).
H-6 ~7.0Triplet of doublets (td) or multiplet (m)J(H-H) ≈ 8.0, J(H-F) ≈ 9.0H-6 is coupled to H-5 and H-7. Crucially, it is also ortho to the fluorine atom, which will result in a large coupling constant (³JHF).
H-5 ~6.8Doublet of doublets (dd)J(H-H) ≈ 8.0, J(H-F) ≈ 10.0This proton is coupled to H-6 and is also para to the fluorine, which can result in a significant long-range coupling (⁵JHF). The strong electron-donating effect of the indole nitrogen and the electron-withdrawing effect of fluorine will shield this proton relative to others on the benzene ring.
H-3 ~6.2Singlet (or narrow multiplet)-The H-3 proton in 2-substituted indoles typically appears as a singlet. In 2-methyl-indole, this signal is observed around 6.2 ppm. Long-range coupling to the N-H or methyl protons might cause slight broadening.
-CH₃ ~2.4Singlet-The methyl group at the C-2 position is isolated from other protons and is expected to appear as a sharp singlet. This is consistent with the spectra of 2-methyl-indole and other 2-methylindole derivatives.[7]
¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals. The most characteristic feature will be the large one-bond coupling constant between C-4 and the fluorine atom (¹JCF), which results in a doublet for the C-4 signal even in a proton-decoupled spectrum if fluorine decoupling is not applied.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C-2 ~138The C-2 carbon, bearing the methyl group, is typically downfield in 2-methylindoles.
C-7a ~129This is the bridgehead carbon adjacent to the nitrogen. Its chemical shift is influenced by both rings.
C-3a ~125This is the second bridgehead carbon. In 5-fluoro-3-methyl-indole, the corresponding carbon is at ~128.8 ppm.[7]
C-7 ~122This carbon is ortho to the indole nitrogen.
C-6 ~118 (d, ²JCF ≈ 25 Hz)The C-6 carbon is ortho to the fluorinated carbon, leading to a significant two-bond C-F coupling and a downfield shift due to the fluorine's inductive effect.
C-5 ~108 (d, ³JCF ≈ 8 Hz)The C-5 carbon is meta to the fluorine, showing a smaller C-F coupling.
C-3 ~101The C-3 carbon in 2-methylindoles is typically shielded and appears around 100-102 ppm.
-CH₃ ~14The methyl carbon signal is expected in the typical aliphatic region.
C-4 ~156 (d, ¹JCF ≈ 240 Hz)The carbon directly bonded to fluorine (ipso-carbon) will be significantly downfield and will exhibit a very large one-bond C-F coupling constant, which is the most definitive signal in the spectrum. For comparison, the C-F carbon in 5-fluoro-3-methyl-indole appears as a doublet around 157 ppm.[7]

Structural Comparison with Isomeric Alternatives

Distinguishing between fluorinated indole isomers is a common challenge. NMR spectroscopy provides a clear solution.

  • vs. 5-Fluoro-2-methyl-1H-indole: In the 5-fluoro isomer, the ¹H NMR would show a different aromatic splitting pattern. H-4 would be a doublet of doublets with a large ³JHF coupling, and H-6 would also be a doublet of doublets, while H-7 would be a simple doublet. The ¹³C spectrum would show the large ¹JCF coupling on the C-5 carbon.

  • vs. 6-Fluoro-2-methyl-1H-indole: The 6-fluoro isomer would exhibit a different symmetry in the aromatic region of the ¹H NMR spectrum. H-5 and H-7 would be most affected by coupling to fluorine. The ¹³C spectrum would show the large ¹JCF coupling on the C-6 carbon.

  • vs. 7-Fluoro-2-methyl-1H-indole: Here, the H-6 proton would show a large ³JHF coupling, and the C-7 carbon would exhibit the large ¹JCF coupling.

The unique combination of proton chemical shifts and, most definitively, the specific C-F coupling patterns in both the ¹H and ¹³C spectra, allows for the unambiguous assignment of the fluorine's position on the indole ring.

Logical Framework for Spectral Interpretation

Interpretation_Logic cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis Start Acquired NMR Spectra (1H, 13C) H1 Identify key signals: - N-H (broad s) - -CH3 (s) - Aromatic (m) - H-3 (s) Start->H1 C1 Count signals (expect 9) Start->C1 H2 Analyze aromatic region: - Multiplicities (dd, td) - H-F coupling constants H1->H2 H3 Confirm F position based on 3J(HF), 4J(HF), 5J(HF) values H2->H3 Conclusion Unambiguous Structure Elucidation: This compound H3->Conclusion C2 Identify C-F signal: - Downfield shift (~156 ppm) - Large doublet splitting C1->C2 C3 Assign ipso-carbon based on 1J(CF) ≈ 240 Hz C2->C3 C4 Identify carbons ortho/meta to F via 2J(CF) & 3J(CF) C3->C4 C4->Conclusion

Caption: A logical workflow for the structural elucidation of this compound using NMR data.

Alternative Analytical Methodologies: A Brief Comparison

While NMR is the gold standard for structural elucidation, other techniques play complementary roles.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used primarily for assessing the purity of a sample and for quantification. It can be coupled with a mass spectrometer (LC-MS) to provide molecular weight information, but it does not provide the detailed structural connectivity that NMR offers.

  • Mass Spectrometry (MS): MS provides a highly accurate molecular weight, which helps to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is particularly valuable. Fragmentation patterns can offer some structural clues, but they are often ambiguous and cannot replace NMR for definitive isomer identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, one would expect to see characteristic absorption bands for N-H stretching, C-H stretching (aromatic and methyl), C=C stretching (aromatic), and C-F stretching.

Ultimately, while techniques like HPLC-MS and IR are crucial for purity assessment and functional group identification, only NMR provides the complete, unambiguous structural information required for confident drug discovery research.

References

A Senior Application Scientist's Guide to 19F NMR Spectroscopy for Fluorinated Indole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of drug design. Fluorinated indoles, in particular, represent a privileged class of compounds, demonstrating enhanced metabolic stability, bioavailability, and binding affinity.[1][2] The characterization of these molecules, however, demands analytical techniques that can unambiguously report on the fluorinated center. Among the available spectroscopic methods, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful and indispensable tool.[3][4]

This guide provides an in-depth comparison of 19F NMR with other analytical techniques for the characterization of fluorinated indoles, supported by experimental data and protocols. As Senior Application Scientists, our aim is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Unparalleled Advantages of the 19F Nucleus in Indole Characterization

The fluorine-19 nucleus possesses a unique combination of properties that make it an ideal probe for molecular structure and environment.[5][6] With a nuclear spin of 1/2 and 100% natural abundance, the 19F nucleus offers high sensitivity, approaching 83% of that of the proton (1H).[5] This intrinsic sensitivity is further amplified by the virtual absence of fluorine in biological systems, resulting in background-free spectra.[4][7]

However, the most significant advantage of 19F NMR lies in its expansive chemical shift range, which can span over 800 ppm.[3] This vast spectral window minimizes the signal overlap that often plagues 1H NMR spectra, especially in complex molecules.[8] Furthermore, the 19F chemical shift is exquisitely sensitive to the local electronic environment, making it a precise reporter of subtle changes in molecular conformation, binding interactions, and metabolic transformations.[3][9]

Comparative Analysis: 19F NMR vs. Alternative Techniques

While techniques like 1H NMR, 13C NMR, and Mass Spectrometry are integral to structural elucidation, 19F NMR offers distinct advantages for fluorinated indoles.

Feature19F NMR1H NMR13C NMRMass Spectrometry (MS)
Sensitivity High (83% of 1H)[5]Very HighLowVery High
Spectral Dispersion Very Wide (~800 ppm)[3]Narrow (~14 ppm)[3]Wide (~200 ppm)N/A
Background Signals Virtually None[7]NumerousNumerousCan have matrix effects
Structural Information Direct probe of fluorinated site, sensitive to electronic environment and conformation.[3][9]Provides information on proton environment, coupling provides connectivity.Provides carbon backbone information.Provides molecular weight and fragmentation patterns.
Quantitative Capability Excellent for purity and concentration determination (qNMR).[10][11]Good, but can be limited by signal overlap.Possible, but requires longer acquisition times.Can be quantitative with appropriate standards.
Analysis of Complex Mixtures Superior due to high dispersion and low background.[12][13]Challenging due to signal overlap.Challenging due to low sensitivity.Can be powerful when coupled with separation techniques (e.g., LC-MS).

Experimental Workflow: From Sample Preparation to Spectrum

A successful 19F NMR experiment hinges on meticulous planning and execution. The following workflow outlines the key considerations for the characterization of fluorinated indoles.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Sample Fluorinated Indole Sample Solvent Choose Deuterated Solvent Sample->Solvent Standard Select Internal/External Standard Solvent->Standard Dissolve Dissolve Sample & Standard Standard->Dissolve Parameters Set Acquisition Parameters (SW, O1, D1, NS) Dissolve->Parameters Acquire Acquire 1D 19F Spectrum Parameters->Acquire Decoupling Acquire 1H-decoupled 19F Spectrum (optional) Acquire->Decoupling Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Decoupling->Process Reference Reference Spectrum Process->Reference Integrate Integrate Signals Reference->Integrate Analyze Analyze Chemical Shifts, Couplings, and Integrals Integrate->Analyze

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 4-fluoro-2-methyl-1H-indole, a compound of interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active molecules.

Given the absence of a publicly available experimental mass spectrum for this compound, this guide leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to predict its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI). By examining the fragmentation of indole, 2-methylindole, and its isomer 3-fluoro-2-methyl-1H-indole, we can construct a logical and scientifically grounded hypothesis for the fragmentation pathways of our target molecule.

Predicted Electron Ionization (EI) Fragmentation of this compound

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound (molecular weight: 149.16 g/mol ), we can anticipate a series of characteristic fragmentation pathways.

Key Predicted Fragments:

m/z Proposed Fragment Neutral Loss Plausible Mechanism
149[C₉H₈FN]⁺•-Molecular Ion
148[C₉H₇FN]⁺H•Loss of a hydrogen radical, likely from the methyl group or N-H, to form a stable quinolinium-type cation.
134[C₈H₅FN]⁺•CH₃•Loss of a methyl radical.
130[C₉H₈N]⁺F•Loss of a fluorine radical from the aromatic ring.
121[C₉H₈F]⁺HCNLoss of hydrogen cyanide, a common fragmentation pathway for indoles.
109[C₇H₆F]⁺C₂H₂N•Ring cleavage and loss of a neutral fragment.
90[C₇H₆]⁺•FCNLoss of fluorocyanide.

Discussion of Predicted EI Fragmentation:

The molecular ion at m/z 149 is expected to be prominent. A highly characteristic feature of methylindoles is the intense peak at [M-1]⁺, corresponding to the loss of a hydrogen radical to form a stabilized quinolinium-like cation.[1] Therefore, a significant peak at m/z 148 is predicted for this compound.

Further fragmentation is likely to proceed through several key pathways. The loss of the methyl group (CH₃•) would result in a fragment at m/z 134. The elimination of a fluorine radical (F•) is also a plausible pathway for aromatic fluoro compounds, leading to a fragment at m/z 130.[2][3]

A hallmark fragmentation of the indole ring system is the loss of hydrogen cyanide (HCN), which would yield a fragment at m/z 121.[1][4] More complex fragmentation involving ring cleavage could lead to the formation of ions such as [C₇H₆F]⁺ at m/z 109.

Comparative Analysis with Structurally Related Indoles

To substantiate our predictions, a comparative analysis with the known fragmentation patterns of indole, 2-methylindole, and 3-fluoro-2-methyl-1H-indole is crucial.

Compound Molecular Weight Key Fragments (m/z) Reference
Indole117117 (M⁺•), 90 ([M-HCN]⁺•), 89 ([M-H₂CN]⁺)[1]
2-Methylindole131131 (M⁺•), 130 ([M-H]⁺), 115 ([M-CH₄]⁺•), 103 ([M-HCN]⁺)[1]
3-Fluoro-2-methyl-1H-indole149149 (M⁺), 134 ([M-CH₃]⁺), 121 ([M-F]⁺)BenchChem

The fragmentation of indole is dominated by the loss of HCN.[1] For 2-methylindole, the base peak is often the [M-1]⁺ ion at m/z 130, highlighting the stability of the resulting cation.[1] The reported data for 3-fluoro-2-methyl-1H-indole, an isomer of our target compound, shows key fragments corresponding to the loss of a methyl group and a fluorine atom. This strongly supports our prediction of similar fragmentation pathways for the 4-fluoro isomer.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.

For this compound, the protonated molecule [C₉H₉FN]⁺ would have an m/z of 150. The fragmentation of this ion will be driven by the stability of the resulting product ions and neutral losses.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 150):

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
150135CH₃•Loss of a methyl radical.
150130HFLoss of hydrogen fluoride.
150123HCNLoss of hydrogen cyanide.

Discussion of Predicted ESI-MS/MS Fragmentation:

Under ESI-MS/MS conditions, the fragmentation is generally less extensive than in EI. The protonated molecule is expected to be the base peak in the MS1 spectrum. Upon collision-induced dissociation (CID), the most probable fragmentation pathways would involve the loss of stable neutral molecules. The loss of hydrogen fluoride (HF) is a common fragmentation pathway for protonated fluorinated aromatic compounds, which would result in an ion at m/z 130. The loss of the methyl group as a radical (CH₃•) to give a fragment at m/z 135 is also plausible. Similar to EI, the loss of hydrogen cyanide (HCN) from the indole ring could occur, leading to a fragment at m/z 123. The study of protonated N-(2-pyridinylmethyl)indoles has shown that proton transfer can trigger fragmentation.[5]

Experimental Protocols

To experimentally validate the predicted fragmentation patterns, the following methodologies are recommended:

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.

  • HPLC Conditions (for separation if necessary):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 150).

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping to achieve a good distribution of fragment ions.

Visualization of Fragmentation Pathways

To visually represent the proposed fragmentation mechanisms, Graphviz (DOT language) diagrams are provided below.

Predicted EI Fragmentation Pathway

EI_Fragmentation M [C₉H₈FN]⁺• m/z 149 M_minus_H [C₉H₇FN]⁺ m/z 148 M->M_minus_H - H• M_minus_CH3 [C₈H₅FN]⁺• m/z 134 M->M_minus_CH3 - CH₃• M_minus_F [C₉H₈N]⁺ m/z 130 M->M_minus_F - F• M_minus_HCN [C₈H₅F]⁺ m/z 121 M_minus_H->M_minus_HCN - HCN

Caption: Predicted EI fragmentation of this compound.

Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [C₉H₉FN]⁺ m/z 150 MH_minus_CH3 [C₈H₆FN]⁺ m/z 135 MH->MH_minus_CH3 - CH₃• MH_minus_HF [C₉H₈N]⁺ m/z 130 MH->MH_minus_HF - HF MH_minus_HCN [C₈H₆F]⁺ m/z 123 MH->MH_minus_HCN - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By drawing parallels with the established fragmentation of analogous indole derivatives and considering the influence of the fluorine substituent, we have proposed the most likely fragmentation pathways under both EI and ESI conditions. The detailed experimental protocols offer a clear roadmap for the empirical validation of these predictions. A thorough understanding of these fragmentation patterns is not merely an academic exercise; it is a critical component in the analytical toolkit for researchers in drug discovery and development, enabling confident structural elucidation and impurity profiling.

References

The Fluorine Advantage? A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Rise of Fluorine

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and electron-rich nature make it a privileged scaffold, present in a vast array of natural products and synthetic drugs with profound biological activities.[1] From the anti-cancer properties of vinca alkaloids to the neurotransmitter functions of serotonin, the versatility of the indole ring is well-established.[2][3] In the relentless pursuit of enhanced therapeutic efficacy, medicinal chemists frequently turn to a powerful tool: fluorine. The strategic incorporation of fluorine atoms into a drug candidate can dramatically alter its physicochemical and biological properties, often leading to improved potency, metabolic stability, and pharmacokinetic profiles.

This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated indole derivatives. We will delve into the mechanistic rationale behind the observed differences, present supporting experimental data, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery endeavors.

The Impact of Fluorination: A Double-Edged Sword

The introduction of fluorine, the most electronegative element, into an indole scaffold is not a mere substitution but a strategic perturbation that can profoundly influence a molecule's behavior. The effects, however, are highly context-dependent and can be a double-edged sword.

Enhanced Metabolic Stability: One of the most significant advantages of fluorination is the increased resistance to metabolic degradation. The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes like cytochrome P450s. This often translates to a longer in vivo half-life and improved oral bioavailability.[4]

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability. These modifications can enhance a drug's ability to reach its target and can be fine-tuned by the position and number of fluorine substituents.

Altered Binding Affinity and Potency: The electronic effects of fluorine can modulate the electron density of the indole ring, influencing its interactions with biological targets. This can lead to either an increase or decrease in binding affinity and, consequently, biological potency. For instance, a 4-fluorinated indole was found to be a significantly more potent HIV-1 inhibitor than its non-fluorinated counterpart.[4] However, in some cases, fluorination does not lead to improved anticancer activity.[5]

Comparative Biological Activity: A Data-Driven Analysis

To illustrate the tangible effects of fluorination, we present a comparative analysis of reported biological activities for fluorinated and non-fluorinated indole pairs across different therapeutic areas.

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents. Fluorination has been explored as a strategy to enhance their potency and overcome drug resistance.

CompoundStructureTarget/AssayIC50 (µM) - Non-FluorinatedIC50 (µM) - FluorinatedFold ChangeReference
Indole-based Kinase Inhibitor EGFR Tyrosine Kinase181.38~13-fold increase[6]
Spirooxindole Derivative HER2 (MCF-7 cells)Not Reported3.88-[7]
5-Fluorinated Indole Phytoalexin Analog Jurkat cellsNot Reported< 10-[5]

Note: Direct comparative IC50 values for identical non-fluorinated parent compounds were not always available in the cited literature. The table presents data for closely related fluorinated and non-fluorinated analogs where available.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling and are major targets in cancer therapy. The indole ring is a common pharmacophore in kinase inhibitors.

CompoundStructureTarget KinaseIC50 (nM) - Non-FluorinatedIC50 (nM) - FluorinatedFold ChangeReference
Azaindole Derivative CDK9Not Reported31-[8]
Indole-based EGFR/VEGFR-2 Inhibitor EGFRNot Reported18-[6]
Indole-based EGFR/VEGFR-2 Inhibitor VEGFR-2Not Reported45-[6]
Serotonin Receptor Binding

Indole derivatives, due to their structural similarity to serotonin, are potent modulators of serotonin receptors, which are implicated in a range of neurological disorders.

CompoundStructureReceptorKi (nM) - Non-FluorinatedKi (nM) - FluorinatedFold ChangeReference
N,N-dimethyltryptamine (DMT) Analog 5-HT1AHigh AffinityHigher Affinity (4-fluoro)Increase[9][10]
Indazole-piperazine Derivative 5-HT2ALower AffinityHigher AffinityIncrease[11]

Signaling Pathways Modulated by Indole Derivatives

Indole alkaloids and their synthetic derivatives exert their biological effects by modulating various intracellular signaling pathways. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[2][12][13] Dysregulation of the MAPK pathway is a hallmark of many cancers.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocation & Phosphorylation Indole_Inhibitor Indole-based Kinase Inhibitors (Fluorinated & Non-Fluorinated) Indole_Inhibitor->Raf Inhibition Indole_Inhibitor->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation

Caption: The MAPK signaling pathway and points of inhibition by indole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activity of indole derivatives.

Workflow for In Vitro Evaluation of Indole Derivatives

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Start Synthesize Fluorinated & Non-Fluorinated Indole Analogs MTT Cytotoxicity Screening (MTT Assay) Start->MTT Kinase Target-based Assay (In Vitro Kinase Assay) Start->Kinase Binding Receptor Binding Assay (Radioligand Binding) Start->Binding IC50 Determine IC50/Ki Values MTT->IC50 Kinase->IC50 Binding->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Identify Lead Compounds SAR->Lead

Caption: A typical workflow for the in vitro evaluation of indole derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[14][15][16][17]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indole compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[18][19][20][21][22]

Principle: The assay quantifies the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. Luminescent-based assays like ADP-Glo™ are commonly used for high-throughput screening.[18][22]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Indole compound stock solution

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, substrate, and indole inhibitor at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • Terminate Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and contains luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.[23][24][25][26][27]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured.

Materials:

  • Cell membranes expressing the target receptor (e.g., serotonin receptor)

  • Radiolabeled ligand (e.g., [3H]5-HT)

  • Unlabeled indole compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In test tubes or a 96-well filter plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled indole compound in the assay buffer.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound to generate a competition curve. From this curve, determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate fluorine into an indole scaffold is a strategic one that requires careful consideration of the therapeutic target and desired pharmacological profile. While fluorination can offer significant advantages in terms of metabolic stability and, in many cases, potency, its effects are not universally beneficial and are highly dependent on the specific molecular context. The comparative data and experimental protocols presented in this guide provide a framework for the rational design and evaluation of both fluorinated and non-fluorinated indole derivatives. By employing a data-driven approach, researchers can harness the unique properties of the indole nucleus, with or without the influence of fluorine, to develop novel therapeutics with improved efficacy and safety.

References

A Comparative Guide to Kinase Inhibition by Indole-Based Compounds: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Kinases and the Privileged Indole Scaffold

Protein kinases, constituting one of the largest enzyme families in the human genome, are pivotal regulators of a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4][5] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, offering more targeted and less cytotoxic alternatives to traditional chemotherapy.[6]

Within the landscape of kinase inhibitor discovery, the indole scaffold has emerged as a "privileged structure."[1][3][7] This bicyclic aromatic heterocycle serves as the core for numerous clinically approved and investigational kinase inhibitors.[6][8][9] Its versatility allows for modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10][11] This guide provides a comparative analysis of prominent indole-based kinase inhibitors, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in their drug discovery endeavors.

The General Mechanism of Kinase Inhibition

At its core, kinase inhibition by most small molecules, including those with an indole scaffold, involves competitive binding at the ATP-binding pocket of the enzyme. This prevents the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways.

Kinase_Inhibition_Mechanism cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Indole_Inhibitor Indole-based Inhibitor Indole_Inhibitor->Kinase_Inhibited Competitively binds to ATP pocket ATP_blocked ATP ATP_blocked->Kinase_Inhibited

Caption: General mechanism of competitive kinase inhibition by indole-based compounds.

Comparative Analysis of Indole-Based Kinase Inhibitors

This section provides a comparative look at indole-based inhibitors targeting key kinase families implicated in cancer. The data presented is a synthesis of findings from various preclinical and clinical studies.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Several indole-based compounds have been developed to target this pathway.

CompoundTarget(s)IC50 (VEGFR-2)Cell LineCell-Based IC50Reference
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET3.4 nMHUVEC10 nM[12]
Cediranib VEGFRs, PDGFRs, c-KIT0.4 nMHUVEC1.5 nM[4]
Axitinib VEGFRs, PDGFRs, c-KIT0.2 nMHUVECNot Reported[7]

Discussion: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, was one of the first indole-based kinase inhibitors to gain FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][12] Its indolin-2-one core is a common feature among many kinase inhibitors.[12] Axitinib and Cediranib, which also feature indole or related indazole scaffolds, demonstrate higher in vitro potency against VEGFR-2. The choice of inhibitor in a research or clinical context often depends on the desired selectivity profile and the specific genetic makeup of the cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor cell proliferation. It is a key target in non-small cell lung cancer (NSCLC).

CompoundTarget(s)IC50 (EGFR)Cell LineCell-Based IC50Reference
Erlotinib EGFR2 nM (wild-type)A549 (NSCLC)0.8 µM[6]
Gefitinib EGFR33 nM (wild-type)NCI-H460 (NSCLC)0.5 µM[6]
Osimertinib EGFR (T790M mutant)<10 nMH1975 (T790M)11 nM[13]

Discussion: While Erlotinib and Gefitinib are effective against wild-type EGFR, the emergence of resistance mutations like T790M necessitated the development of next-generation inhibitors. Osimertinib, an indole-based compound, was specifically designed to target this mutation and has shown significant clinical efficacy.[13] This highlights the adaptability of the indole scaffold in designing inhibitors with specific mutation profiles.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are serine/threonine kinases that regulate the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[4]

CompoundTarget(s)IC50 (CDK2)Cell LineCell-Based IC50Reference
Indirubin-3'-monoxime CDK1, CDK2, CDK5, GSK-3β0.18 µMMultiple~5 µM[4]
SNS-032 CDK2, CDK7, CDK948 nMA5490.2 µM[14]

Discussion: Indirubin, a natural product containing an indole core, and its derivatives were among the first identified CDK inhibitors. Synthetic modifications, as seen in compounds like SNS-032, have led to significantly improved potency. The structure-activity relationship (SAR) studies of indole derivatives have been crucial in developing potent and selective CDK inhibitors.[5][14]

Experimental Protocols: A Self-Validating System

To ensure the reliability of comparative data, standardized and well-validated experimental protocols are essential. Here, we detail the methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Activity Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indole-based compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound (indole derivative) serially diluted in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

Workflow:

Kinase_Assay_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction Add kinase, substrate, ATP, and test compound to well. Incubate at room temperature. B 2. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate. A->B C 3. Generate Luminescent Signal Add Kinase Detection Reagent. Incubate. B->C D 4. Measure Luminescence Use a plate-reading luminometer. C->D E 5. Data Analysis Plot luminescence vs. compound concentration to determine IC50. D->E

Caption: Workflow for a typical in vitro kinase activity assay.

Detailed Steps:

  • Compound Plating: Dispense serial dilutions of the indole-based test compound into the wells of the assay plate. Include controls with DMSO only (no inhibition) and no enzyme (background).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (Example: MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or cytostatic effect of an indole-based inhibitor on a cancer cell line.[7]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test inhibitor (indole derivative) dissolved in DMSO and serially diluted

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Detailed Steps:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indole-based compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualization

To provide a clearer context for the action of these inhibitors, the following diagram illustrates a simplified, representative signaling pathway involving receptor tyrosine kinases (RTKs) like VEGFR and EGFR, and downstream mediators.

Signaling_Pathway cluster_pathway Simplified RTK Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Activation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Indole_Inhibitor Indole-based Inhibitor Indole_Inhibitor->RTK Inhibition

Caption: Simplified signaling pathway targeted by indole-based RTK inhibitors.

Conclusion

The indole scaffold continues to be a cornerstone in the development of potent and selective kinase inhibitors.[10][11] Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles. The comparative data and standardized protocols presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this important class of therapeutic agents. As our understanding of kinase biology deepens, the versatile indole nucleus will undoubtedly play a central role in the future of targeted cancer therapy.

References

A Comparative Crystallographic Guide to 4-Fluoro-2-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is fundamental. The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive comparative analysis of the X-ray crystallography of 4-fluoro-2-methyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry.[3][4]

While a single-crystal X-ray diffraction study for this compound is not publicly available, this guide will leverage crystallographic data from closely related indole derivatives to provide insights into its expected structural parameters and packing motifs. By comparing the known crystal structures of similar fluorinated and non-fluorinated indoles, we can make well-grounded predictions about the influence of the fluorine substituent on the molecular geometry and intermolecular interactions.

The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure found in a multitude of natural products and pharmaceuticals.[4] The strategic placement of a fluorine atom on the indole ring can lead to profound changes in a molecule's biological activity. For instance, fluorination can alter the pKa of nearby functional groups, modulate hydrophobic interactions, and block sites of metabolism. In some cases, 4-fluorinated indoles have shown significantly greater inhibitory potency against targets like HIV-1 reverse transcriptase compared to their non-fluorinated counterparts.[5]

Comparative Structural Analysis: Predicting the Geometry of this compound

To anticipate the crystal structure of this compound, we will compare data from published crystal structures of analogous compounds. The indole ring system is generally planar.[6] The introduction of substituents can cause minor deviations from planarity.

Below is a table comparing key crystallographic parameters of relevant indole derivatives. This data allows us to extrapolate the likely bond lengths, bond angles, and torsion angles for our target molecule.

Parameter2-(4-Fluorophenyl)-3-methyl-1H-indole[7]5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole[8][9]Predicted for this compound
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁2₁2₁---
C-F Bond Length (Å) ~1.36~1.37~1.36-1.38
Indole Ring Planarity Essentially PlanarDihedral angle of 68.77(10)° between fused ring systemsExpected to be nearly planar
Key Intermolecular Interactions N-H···π interactionsWeak F···H interactionsN-H···π stacking, potential C-H···F and N-H···F hydrogen bonds

Causality Behind Expected Interactions: The electron-withdrawing nature of the fluorine atom can influence the hydrogen-bonding capabilities of the indole N-H group. While classic N-H···O or N-H···N hydrogen bonds are common in many organic crystals, indole derivatives often exhibit N-H···π interactions, where the N-H bond points towards the electron-rich π-system of an adjacent molecule.[7][10] In the case of this compound, we can also anticipate the possibility of weak C-H···F or N-H···F hydrogen bonds, which, although not as strong as conventional hydrogen bonds, can play a significant role in crystal packing.

Experimental Protocol: From Synthesis to Single Crystal

This section provides a detailed methodology for the synthesis and crystallization of this compound, designed to yield high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

A reliable method for the synthesis of 2-methylindoles is the Fischer indole synthesis.[11][12]

Step-by-Step Protocol:

  • Preparation of (3-Fluorophenyl)hydrazine: Start with the commercially available 3-fluoroaniline. Diazotize it using sodium nitrite and hydrochloric acid at 0-5 °C, followed by reduction with a suitable reducing agent like tin(II) chloride to yield (3-fluorophenyl)hydrazine hydrochloride.

  • Formation of the Hydrazone: React the (3-fluorophenyl)hydrazine hydrochloride with acetone in a suitable solvent, such as ethanol, in the presence of a weak base like sodium acetate to form the corresponding hydrazone.

  • Cyclization (Fischer Indole Synthesis): The hydrazone is then subjected to cyclization under acidic conditions. A common choice is a mixture of acetic acid and a catalytic amount of a strong acid like sulfuric acid or polyphosphoric acid, heated to reflux.

  • Workup and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel to yield this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is crucial for a successful X-ray diffraction experiment.[13]

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture of hexane and ethyl acetate) to form a nearly saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container with a less volatile anti-solvent (e.g., hexane). The vapor of the more volatile solvent will slowly diffuse into the anti-solvent, leading to a gradual increase in the concentration of the compound and promoting crystal growth.

  • Solvent Layering: A solution of the compound in a denser solvent is carefully layered with a less dense, miscible anti-solvent.[13] Diffusion at the interface can lead to crystallization.

Diagram of the Crystallization Workflow:

G cluster_synthesis Synthesis cluster_cryst Crystallization cluster_analysis Analysis s1 Dissolve Purified Compound s2 Prepare Saturated Solution s1->s2 c1 Slow Evaporation s2->c1 Method 1 c2 Vapor Diffusion s2->c2 Method 2 c3 Solvent Layering s2->c3 Method 3 a1 Mount Crystal c1->a1 c2->a1 c3->a1 a2 X-ray Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3

Caption: Workflow from synthesized compound to crystallographic analysis.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, the following steps are undertaken for structure determination.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[2]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Logical Flow of Structure Determination:

G DataCollection Diffraction Data Collection UnitCell Unit Cell & Space Group Determination DataCollection->UnitCell StructureSolution Structure Solution (Direct Methods) UnitCell->StructureSolution Refinement Least-Squares Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation Validation->Refinement Iterate FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Iterative process of solving and refining a crystal structure.

Conclusion

The crystallographic analysis of this compound derivatives is crucial for understanding their structure-activity relationships. While a definitive crystal structure for the parent compound is yet to be reported in the public domain, a comparative analysis with structurally similar indoles provides valuable predictive insights. The methodologies for synthesis and crystallization outlined in this guide offer a robust pathway for obtaining high-quality single crystals, which will be instrumental in elucidating the precise solid-state conformation and intermolecular interactions of this important class of molecules. The resulting structural information will undoubtedly aid in the rational design of novel therapeutics.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 4-Fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 4-Fluoro-2-methyl-1H-indole, a key intermediate in pharmaceutical synthesis. We will explore two primary reversed-phase (RP-HPLC) methodologies: a rapid isocratic method for routine quality control and a comprehensive gradient method for in-depth impurity profiling. The discussion is grounded in established pharmacopeial principles and regulatory guidelines, explaining the scientific rationale behind method selection and optimization. This document is designed to equip the reader with the necessary knowledge to select, implement, and validate an HPLC method that is fit for its intended purpose, ensuring data integrity and product quality.

Introduction: The Imperative for Purity Analysis

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, must be identified and quantified.[1][2][3] The International Council for Harmonisation (ICH) provides stringent guidelines on impurity thresholds, necessitating the development of sensitive and specific analytical procedures.[4][5]

This compound is a heterocyclic building block whose purity is paramount for the successful synthesis of downstream targets. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolution, sensitivity, and reproducibility.[1][6] This guide will compare two distinct RP-HPLC approaches, providing the technical basis for choosing the optimal method for your laboratory's needs.

Foundational Principles: Analyte Properties and Chromatographic Choices

A robust analytical method begins with an understanding of the analyte's physicochemical properties.

  • Structure and Polarity: this compound possesses a moderately non-polar indole core. This makes it an ideal candidate for Reversed-Phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[1][2]

  • UV Absorbance: The indole ring system contains a chromophore that strongly absorbs UV light, typically with maxima around 220 nm and 270-290 nm. This allows for sensitive detection using a Photodiode Array (PDA) or UV-Vis detector. A wavelength of 280 nm is often a good starting point for indole derivatives.[7][8][9]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for separating compounds of this nature due to its strong hydrophobic retention. The choice of a modern, end-capped, high-purity silica C18 column minimizes peak tailing caused by interactions with residual silanols.

Causality Behind Key Choices:

  • Why a C18 Column? Its hydrophobic alkyl chains provide effective retention for the non-polar indole ring, allowing for separation based on subtle differences in polarity among the main component and its impurities.

  • Why an Acidified Mobile Phase? The use of a small percentage of acid (e.g., 0.1% formic acid or trifluoroacetic acid) in the aqueous portion of the mobile phase is critical. It protonates the slightly basic indole nitrogen and, more importantly, suppresses the ionization of any free silanol groups on the silica support. This ensures symmetrical, sharp peak shapes, which are essential for accurate quantification.[8]

Comparative Analysis of HPLC Methodologies

We present two validated methods: a time-efficient isocratic method and a high-resolution gradient method. The choice between them depends on the analytical objective: routine pass/fail testing versus comprehensive impurity profiling during process development or stability studies.

Method 1: Rapid Isocratic Screening

This method is designed for speed and simplicity, making it ideal for high-throughput screening or routine quality control where the impurity profile is well-understood and resolution requirements are not exceedingly high.

Method 2: High-Resolution Gradient Impurity Profiling

This method uses a gradient elution to provide the resolving power necessary to separate a wider range of impurities with varying polarities. It is the preferred method for method validation, stability testing, and process development, where unknown impurities may be present.[10]

Data Presentation: Head-to-Head Comparison
ParameterMethod 1: Isocratic ScreeningMethod 2: Gradient Impurity ProfilingRationale for Difference
Column C18, 4.6 x 100 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µmLonger column provides higher theoretical plates and better resolution for complex mixtures.
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic AcidAqueous component; formic acid ensures good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidOrganic modifier; acetonitrile often provides sharper peaks than methanol for aromatic compounds.
Composition 55% A : 45% B (Isocratic)Gradient: 0-15 min (45%→95% B), 15-17 min (95% B), 17.1-20 min (45% B)Gradient elution resolves both early (polar) and late (non-polar) eluting impurities in a single run.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 280 nmUV at 280 nmStrong absorbance wavelength for the indole chromophore.
Run Time ~8 minutes~20 minutesThe gradient and re-equilibration time extend the analysis but ensure superior separation.
Injection Volume 5 µL10 µLLarger volume can improve sensitivity for trace impurities, feasible with the gradient's focusing effect.
Column Temp. 30 °C35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Pros Fast, simple, low solvent consumption per run.Excellent resolution of complex mixtures, high sensitivity for trace impurities.N/A
Cons Risk of co-elution, may not resolve all impurities.Longer run time, more complex method transfer.N/A

Experimental Protocols & Workflows

Adherence to a precise protocol is essential for reproducible results. The following section details the procedure for the more comprehensive Method 2: High-Resolution Gradient Impurity Profiling .

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Preparation a1 System Equilibration (10 column volumes) p1->a1 p2 Standard Solution (0.5 mg/mL) a2 System Suitability Test (SST Injections) p2->a2 p3 Sample Solution (1.0 mg/mL) a3 Sample Injection & Data Acquisition p3->a3 a1->a2 a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation (% Area Normalization) d1->d2 d3 Reporting d2->d3

Caption: General workflow for HPLC purity analysis.

Step-by-Step Methodology (Method 2)
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation (for identification and system suitability):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 0.5 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample to be tested into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This yields a concentration of 1.0 mg/mL. A higher concentration for the test sample enhances the detection of trace impurities.

  • Chromatographic Procedure:

    • Set up the HPLC system according to the parameters in the table for Method 2.

    • Equilibrate the column with the initial mobile phase composition (55% A : 45% B) for at least 20 minutes or until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no carryover or system contamination.

    • Inject the Standard Solution five times.

    • Inject the Sample Solution in duplicate.

  • Data Analysis and Calculations:

    • Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks from the blank.

    • Calculate the percentage of each impurity using the area normalization method:

      • % Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100

Trustworthiness: A Self-Validating System

A protocol's trustworthiness is established through rigorous validation and routine system suitability checks, as outlined in regulatory guidelines like ICH Q2(R2) and USP <621>.[4][5][11][12]

System Suitability Tests (SST)

Before any sample analysis, the chromatographic system must pass a set of predefined criteria to demonstrate its fitness for use.[13][14] These tests are performed using the replicate injections of the Standard Solution.

SST ParameterAcceptance CriteriaRationale
Repeatability (%RSD) ≤ 2.0% for the area of the main peakEnsures the precision of the injection and detection system.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for the main peakMeasures peak symmetry; values outside this range can affect integration accuracy.
Theoretical Plates (N) > 2000 for the main peakIndicates the efficiency of the column and its ability to produce sharp peaks.
Method Validation Logic

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[12][15] The relationship between key validation parameters is crucial.

Validation_Logic cluster_core ICH Q2(R2) Validation Parameters node_spec Specificity Can the analyte be detected unequivocally in the presence of impurities, degradants, and matrix components? node_lin Linearity & Range Is there a direct proportional relationship between concentration and detector response over a defined range? node_spec->node_lin node_acc Accuracy How close are the measured values to the true values? (Assessed by spike/recovery studies) node_spec->node_acc node_prec Precision Repeatability (intra-day) Intermediate Precision (inter-day, inter-analyst) node_spec->node_prec node_lim LOD & LOQ Limit of Detection (LOD) Limit of Quantitation (LOQ) node_spec->node_lim node_lin->node_acc node_rob Robustness How resistant is the method to small, deliberate variations in parameters (e.g., pH, temp, flow rate)? node_lin->node_rob node_acc->node_rob node_prec->node_acc node_prec->node_rob node_lim->node_lin

References

A Comparative Efficacy Analysis of 4-Fluoro and 5-Fluoro Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The indole nucleus, a privileged scaffold in a multitude of biologically active compounds, is no exception. Fluorination of the indole ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive comparison of the efficacy of two common positional isomers: 4-fluoroindole and 5-fluoroindole derivatives. By examining key experimental data and the underlying structure-activity relationships (SAR), this document aims to provide researchers with actionable insights for the rational design of next-generation therapeutics.

The Subtle Power of Fluorine Placement: A Physicochemical Perspective

The position of the fluorine atom on the indole ring, whether at the 4- or 5-position, imparts distinct electronic and steric properties to the molecule. These differences, though subtle, can have a significant impact on a compound's interaction with its biological target and its overall pharmacokinetic profile.

From a physicochemical standpoint, both 4-fluoroindole and 5-fluoroindole exhibit increased lipophilicity compared to the parent indole molecule. However, the position of the fluorine atom can influence the molecule's dipole moment and its ability to participate in hydrogen bonding, which in turn can affect its solubility and membrane permeability. For instance, the fluorine atom at the 4-position is in closer proximity to the pyrrole nitrogen, which can influence the pKa of the N-H bond and the molecule's overall electronic distribution.

A study on the fluorescence spectra of 4-fluoroindole and 5-fluoroindole in an alcoholic medium revealed that the fluorescence intensity of 4-fluoroindole is significantly reduced compared to 5-fluoroindole, suggesting differences in their excited-state properties and electronic transitions. These fundamental physicochemical differences lay the groundwork for the observed variations in biological activity.

Comparative Efficacy Across Therapeutic Areas: A Data-Driven Analysis

Direct, head-to-head comparisons of the biological activity of 4-fluoro and 5-fluoroindole derivatives are not abundant in the literature. However, a comprehensive review of existing studies allows for a compelling comparative analysis.

Antiviral Activity: A Case Study in Hepatitis C Virus (HCV) Inhibition

A notable study directly comparing the efficacy of 4-fluoro and 5-fluoroindole derivatives as inhibitors of the Hepatitis C Virus (HCV) replicon provides clear evidence of the superiority of the 5-fluoro substitution in this context. The structure-activity relationship (SAR) analysis of a series of N-cyclobutyl 4-fluoro- and 5-fluoroindole-3-carbonitrile derivatives revealed that the 5-fluoroindoles consistently exhibited better activity than their 4-fluoroindole counterparts.

Compound IDFluorine PositionEC50 (nM)Fold Difference
25b 5-Fluoro722-fold more active
25j 4-Fluoro153
25a 5-Fluoro72.6-fold more active
25i 4-Fluoro18

Table 1: Comparative Antiviral Activity of 4-Fluoro and 5-Fluoroindole Derivatives against HCV Replicon. Data from this table demonstrates the enhanced potency of 5-fluoro substituted indoles in inhibiting HCV replication.

The causality behind this enhanced activity likely lies in the specific interactions of the 5-fluoroindole scaffold within the binding pocket of the viral target protein. The electronic and steric properties of the fluorine atom at the 5-position may facilitate more favorable interactions, leading to a more potent inhibitory effect.

Anticancer Activity: A More Complex Picture

In the realm of oncology, the comparative efficacy of 4-fluoro and 5-fluoroindole derivatives is less straightforward and appears to be target-dependent.

One study on the development of VEGFR-2 inhibitors utilized a 4-fluoroindole moiety as a key structural component. In a separate study, a series of novel 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines, with some compounds demonstrating significant growth inhibition.

Enzyme Inhibition: The Case of α-Glucosidase

A study focused on the development of α-glucosidase inhibitors synthesized and evaluated a series of 5-fluoro-2-oxindole derivatives. Several of these compounds exhibited potent inhibitory activity, significantly surpassing the efficacy of the reference drug acarbose. While this study did not include 4-fluoro analogs for direct comparison, it underscores the potential of the 5-fluoroindole scaffold for designing effective enzyme inhibitors. The fluorine atom at the 5-position may contribute to enhanced binding affinity to the enzyme's active site, leading to improved inhibitory potency.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate the biological activity of indole derivatives.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_comp Prepare serial dilutions of test compounds (4-fluoro and 5-fluoro indole derivatives) in DMSO. add_comp Add diluted compounds to a 96-well plate. prep_comp->add_comp prep_kin Prepare kinase, substrate, and ATP solutions in kinase buffer. add_kin Add kinase and substrate to the wells. prep_kin->add_kin incubate1 Incubate to allow for compound-kinase interaction. add_kin->incubate1 add_atp Initiate the reaction by adding ATP. incubate1->add_atp incubate2 Incubate to allow for substrate phosphorylation. add_atp->incubate2 add_reagent Add a luminescent reagent (e.g., Kinase-Glo®) to measure remaining ATP. incubate2->add_reagent read_lum Read luminescence on a plate reader. add_reagent->read_lum calc_ic50 Calculate IC50 values by plotting % inhibition vs. compound concentration. read_lum->calc_ic50

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (both 4-fluoro and 5-fluoro derivatives) in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction: Add 10 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor to the kinase.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Add 20 µL of a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Data Acquisition: Read the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

G cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_data Data Analysis seed_cells Seed cells in a 96-well plate and allow them to adhere overnight. treat_cells Treat cells with serial dilutions of the test compounds. seed_cells->treat_cells incubate1 Incubate for a specified period (e.g., 72 hours). treat_cells->incubate1 add_mtt Add MTT reagent to each well. incubate1->add_mtt incubate2 Incubate to allow for formazan crystal formation. add_mtt->incubate2 add_solubilizer Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. incubate2->add_solubilizer read_abs Read absorbance at 570 nm. add_solubilizer->read_abs calc_ic50 Calculate IC50 values by plotting % cell viability vs. compound concentration. read_abs->calc_ic50

Caption: Workflow for an MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 4-fluoro and 5-fluoroindole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The strategic placement of a fluorine atom on the indole scaffold at either the 4- or 5-position can have a profound impact on the biological efficacy of the resulting derivatives. While the available data, particularly in the context of HCV inhibition, suggests a potential advantage for 5-fluoro substitution, a universal rule cannot be definitively established. The optimal positioning of the fluorine atom is highly dependent on the specific biological target and the desired pharmacological profile.

For researchers and drug development professionals, this guide underscores the importance of synthesizing and evaluating both 4-fluoro and 5-fluoroindole analogs in parallel during the lead optimization process. This comparative approach, grounded in robust and standardized in vitro assays, will enable a more informed and rational design of potent and selective drug candidates.

Future research should focus on conducting more direct, head-to-head comparative studies of 4-fluoro and 5-fluoroindole derivatives across a broader range of therapeutic targets. Such studies, coupled with computational modeling and structural biology, will provide a deeper understanding of the subtle yet significant role of fluorine positioning in modulating the biological activity of this privileged heterocyclic scaffold.

The Selectivity Profile of 4-Fluoro-2-methyl-1H-indole Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the indole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors.[1][2] The strategic placement of a fluorine atom, particularly at the 4-position of the indole ring, can significantly enhance binding affinity and modulate the pharmacokinetic properties of these inhibitors. This guide provides a comprehensive cross-reactivity profiling of kinase inhibitors based on the 4-fluoro-2-methyl-1H-indole scaffold, offering a comparative analysis of their performance against various kinases. We will delve into the supporting experimental data, provide detailed protocols for assessing inhibitor selectivity, and visualize the key signaling pathways involved.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The this compound core serves as a versatile foundation for the development of targeted kinase inhibitors. Its structural rigidity and the electron-withdrawing nature of the fluorine atom contribute to favorable interactions within the ATP-binding pocket of various kinases. A notable example of a drug candidate built upon this scaffold is BMS-540215, the active metabolite of the investigational drug Brivanib.[3][4][5][6] This compound has demonstrated potent inhibition of key kinases involved in tumor angiogenesis.

Comparative Cross-Reactivity Profiling

A critical aspect of drug development is understanding an inhibitor's selectivity. Off-target effects can lead to unforeseen side effects or even therapeutic benefits in other contexts.[7][8] Kinome scanning technologies, such as KINOMEscan®, provide a broad overview of an inhibitor's binding profile against a large panel of kinases.

Below is a comparative analysis of BMS-540215 and Sorafenib, a known multi-kinase inhibitor, highlighting their respective potencies against their primary target, VEGFR-2, and key off-targets.

CompoundPrimary TargetIC50 (nM) vs. Primary TargetKey Off-TargetsIC50 (nM) vs. Off-TargetsReference
BMS-540215 VEGFR-225VEGFR-1380[3][4]
VEGFR-310[3][6]
FGFR-1148[3][4]
FGFR-2125[3][6]
FGFR-368[3][6]
PDGFR-β>1900[4]
Sorafenib VEGFR-290PDGFR-β57
c-Kit68
FLT358
RAF-16
B-RAF22
Indole Analogue 1 VEGFR-295.7 ± 3.2Not specifiedNot specified

Data for Sorafenib is compiled from publicly available databases and is provided for comparative purposes. Data for Indole Analogue 1 is from a preclinical study and a full cross-reactivity profile is not publicly available.

As the data indicates, BMS-540215 is a potent inhibitor of VEGFR-2 and also shows significant activity against other members of the VEGFR and FGFR families.[3][4][6] This dual inhibition of VEGFR and FGFR pathways can be a strategic advantage in blocking tumor angiogenesis.[9] In contrast, it shows minimal activity against PDGFR-β and other kinases, highlighting its selectivity profile.[4]

Primary Target Deep Dive: VEGFR-2 and Its Signaling Cascade

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration Gene->Proliferation VEGF VEGF-A VEGF->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Inhibitors based on the this compound scaffold, such as BMS-540215, act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thereby blocking the entire downstream signaling cascade.[4][6]

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific integrity, the protocols for determining inhibitor selectivity must be robust and self-validating. Here, we detail two widely accepted methodologies.

KINOMEscan®: A Competition-Based Binding Assay

The KINOMEscan® platform offers a high-throughput method to assess the binding of a compound against a large panel of kinases. The underlying principle is a competitive binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site.

Experimental Workflow:

KINOMEscan_Workflow cluster_assay Assay Components cluster_incubation Incubation & Competition cluster_detection Detection Kinase DNA-tagged Kinase Mix Mix Components Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Compound Test Compound Compound->Mix qPCR Quantitative PCR (qPCR) Mix->qPCR Quantify bound kinase Result Binding Affinity (Kd) qPCR->Result

Caption: KINOMEscan® experimental workflow.

Step-by-Step Methodology:

  • Preparation of Components:

    • A panel of DNA-tagged human kinases is prepared.

    • A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

    • The test compound (e.g., a this compound derivative) is solubilized in DMSO.

  • Competitive Binding:

    • The DNA-tagged kinase, immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification:

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis:

    • The results are typically expressed as a percentage of the DMSO control. A dissociation constant (Kd) can be determined by running the assay with a range of test compound concentrations.

Causality Behind Experimental Choices: The use of a competition-based assay provides a direct measure of binding affinity, independent of enzyme activity. The high sensitivity of qPCR allows for the detection of even weak binding interactions, providing a comprehensive selectivity profile.

Cellular Thermal Shift Assay (CETSA™): Target Engagement in a Cellular Context

CETSA™ is a powerful biophysical method to verify drug-target engagement within intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound Test Compound Cells->Compound Incubate Heat Heat to various temperatures Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Separate soluble & insoluble fractions WesternBlot Western Blot Centrifugation->WesternBlot Analyze soluble fraction Result Melting Curve Shift (ΔTm) WesternBlot->Result

Caption: Cellular Thermal Shift Assay (CETSA™) workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound or vehicle (DMSO) for a defined period.

  • Heating:

    • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells to release their contents.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody via Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement and stabilization.

Causality Behind Experimental Choices: CETSA™ provides evidence of target engagement in a more physiologically relevant environment—the intact cell. This confirms that the inhibitor can penetrate the cell membrane and bind to its intended target in the complex cellular milieu.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated with BMS-540215, derivatives of this scaffold can achieve high potency against key oncogenic drivers like VEGFR-2 while maintaining a favorable selectivity profile. The rigorous application of cross-reactivity profiling techniques such as KINOMEscan® and target engagement assays like CETSA™ is paramount in the preclinical development of these compounds. This comprehensive approach ensures a thorough understanding of their mechanism of action and potential off-target effects, ultimately paving the way for the development of safer and more effective targeted therapies.

References

A Researcher's Guide to Interpreting COSY and HMQC Spectra for Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry, natural product synthesis, and drug development, the indole scaffold is a ubiquitous and vital structural motif. Its unique electronic properties and conformational flexibility make it a privileged structure in a vast array of biologically active compounds. However, the very features that make indoles so versatile also present challenges in their structural elucidation. The often-crowded aromatic region of the proton nuclear magnetic resonance (¹H-NMR) spectrum, coupled with the influence of diverse substituents, can make unambiguous assignment a formidable task.

This guide provides an in-depth, practical comparison of two powerful two-dimensional (2D) NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC)—for the structural analysis of substituted indoles. Moving beyond a simple procedural outline, we will delve into the causality behind experimental choices and the logic of spectral interpretation, empowering you to approach your own analytical challenges with confidence.

The Foundational Pillars: COSY and HMQC

Before dissecting complex spectra, it is crucial to understand the fundamental information each experiment provides.

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH and ³JHH).[1][2] In a COSY spectrum, the 1D ¹H-NMR spectrum is plotted on both the x and y axes. The diagonal peaks correspond to the signals in the 1D spectrum, while the off-diagonal "cross-peaks" indicate that two protons are scalar (J) coupled.[1][3] For a substituted indole, this is invaluable for tracing the connectivity of protons within the indole's bicyclic system and any attached side chains.

HMQC (Heteronuclear Multiple Quantum Coherence) , on the other hand, is a heteronuclear correlation experiment that reveals one-bond correlations between protons and the carbon atoms to which they are directly attached (¹JCH).[4][5] The resulting 2D map displays the ¹H-NMR spectrum on one axis and the ¹³C-NMR spectrum on the other. Each peak in the HMQC spectrum signifies a direct C-H bond, providing a powerful tool for assigning carbon resonances and confirming proton assignments.[6]

Experimental Workflow: From Sample to Spectrum

Achieving high-quality, interpretable spectra is contingent upon meticulous experimental execution. The following protocol outlines a robust workflow for acquiring COSY and HMQC data for a typical substituted indole sample.

Experimental Protocol: 2D NMR of a Substituted Indole
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified substituted indole in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.[7]

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4 cm).

  • Instrument Setup & 1D Spectra Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H-NMR spectrum. This is crucial for referencing and for comparison with the 2D spectra.

    • Acquire a 1D ¹³C-NMR spectrum, which will serve as the reference for the F1 (carbon) dimension of the HMQC.

  • COSY Spectrum Acquisition:

    • Load a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Typical parameters for a small molecule on a 500 MHz spectrometer might include:

      • Number of scans (ns): 2-8

      • Number of increments in F1 (ni): 256-512

      • Relaxation delay (d1): 1-2 seconds

  • HMQC Spectrum Acquisition:

    • Load a standard gradient-selected HMQC (gHMQC) pulse sequence.[8]

    • Set the spectral width in F2 (¹H dimension) to cover all proton signals.

    • Set the spectral width in F1 (¹³C dimension) to cover all expected carbon signals (e.g., 0-160 ppm for a typical indole).

    • Optimize the experiment for a one-bond C-H coupling constant of ~145 Hz, which is typical for aromatic and aliphatic C-H bonds.

    • Typical parameters might include:

      • Number of scans (ns): 4-16 (more scans may be needed due to the lower natural abundance of ¹³C)

      • Number of increments in F1 (ni): 128-256

      • Relaxation delay (d1): 1-2 seconds

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions to improve resolution and signal-to-noise.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectra carefully. For many modern experiments, magnitude mode processing can circumvent complex phasing issues.

    • Reference the spectra using the residual solvent peak.

A Step-by-Step Guide to Interpretation: A Case Study of 5-Bromo-1H-indole

To illustrate the interpretation process, let's consider the hypothetical spectra of 5-bromo-1H-indole.

Step 1: Analyze the 1D ¹H-NMR Spectrum

First, examine the 1D ¹H-NMR spectrum to identify the number of signals, their chemical shifts, multiplicities, and integrations. For 5-bromo-1H-indole, we would expect to see signals for the N-H proton, and protons at positions 2, 3, 4, 6, and 7 of the indole ring. The bromine substituent at position 5 will influence the chemical shifts and coupling patterns of the adjacent protons (H4 and H6).[9][10]

Step 2: Deciphering the COSY Spectrum

The COSY spectrum reveals the proton-proton connectivity, allowing us to "walk" around the molecule's proton framework.

Interpretive Workflow for COSY

COSY_Workflow A Identify Diagonal Peaks B Locate Off-Diagonal Cross-Peaks A->B Symmetry C Trace Correlations Symmetrically B->C Connect diagonal to cross-peak D Identify Coupled Spin Systems C->D Group connected protons E Assign Protons within Fragments D->E Use J-coupling & chemical shifts HMQC_Workflow A Identify Proton Signals on F2 Axis C Locate Cross-Peaks A->C Vertical Trace B Identify Carbon Signals on F1 Axis B->C Horizontal Trace D Correlate ¹H and ¹³C Signals C->D Intersection defines correlation E Assign C-H Pairs D->E Confirm with ¹³C chemical shifts NMR_Decision_Tree Start Structural Question Q1 Need H-H Connectivity? Start->Q1 Q2 Need direct C-H Attachment? Q1->Q2 No COSY Run COSY Q1->COSY Yes Q3 Need Long-Range C-H Connectivity? Q2->Q3 No HMQC_HSQC Run HMQC or HSQC Q2->HMQC_HSQC Yes HMBC Run HMBC Q3->HMBC Yes End Structure Elucidated Q3->End No COSY->Q2 HMQC_HSQC->Q3 HMBC->End

References

Validating the Mechanism of Action for 4-Fluoro-2-methyl-1H-indole Compounds: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel 4-fluoro-2-methyl-1H-indole compounds. Drawing upon established principles of kinase inhibitor validation, this document outlines a tiered experimental approach, from initial biochemical confirmation to in-depth cellular characterization and off-target profiling. By comparing the performance of a hypothetical this compound compound with well-characterized, commercially available inhibitors, this guide offers a practical roadmap for generating robust data packages for promising therapeutic candidates.

Introduction: The Promise of the Indole Scaffold in Kinase Inhibition

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic and structural features make it an ideal template for designing potent and selective enzyme inhibitors. In the realm of oncology, indole derivatives have been extensively explored as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[3][4]

Recent studies have highlighted the potential of substituted indoles, particularly at the 4th position, as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway.[5][6] Furthermore, the this compound core has been identified as a key building block for the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[7] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[7]

Given this precedent, a primary hypothesis for the mechanism of action of a novel this compound compound is the dual inhibition of VEGFR-2 and PI3K signaling pathways. This guide will detail the experimental strategy to validate this hypothesis.

A Multi-Faceted Approach to Mechanism of Action Validation

A robust validation of a compound's mechanism of action requires a multi-pronged approach that interrogates its activity at different biological levels. We propose a three-tiered strategy:

  • Biochemical Validation: Direct assessment of the compound's inhibitory activity against the purified target enzymes.

  • Cellular Target Engagement and Pathway Modulation: Confirmation that the compound interacts with its intended target within a cellular context and modulates downstream signaling pathways.

  • Selectivity and Off-Target Profiling: Characterization of the compound's activity against a broader panel of kinases to understand its selectivity and potential for off-target effects.

MoA_Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Selectivity Profiling biochem_assay In Vitro Kinase Assays (VEGFR-2 & PI3K) target_engagement Target Engagement Assay (e.g., NanoBRET) biochem_assay->target_engagement Confirms on-target biochemical activity downstream_signaling Downstream Signaling Analysis (p-VEGFR-2, p-Akt, PIP3 levels) target_engagement->downstream_signaling Confirms cellular target interaction kinome_scan Kinome-wide Selectivity (Kinase Panel Screen) downstream_signaling->kinome_scan Validates pathway modulation in cells

Caption: A three-tiered workflow for validating the mechanism of action.

Tier 1: Biochemical Validation of Target Inhibition

The initial step is to ascertain whether the this compound compound directly inhibits the enzymatic activity of its putative targets, VEGFR-2 and PI3K, in a cell-free system.

Experimental Protocol: In Vitro Kinase Activity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified VEGFR-2 and PI3Kα enzymes.

Principle: These assays measure the transfer of phosphate from ATP to a substrate by the kinase. The amount of ADP produced is quantified using a luminescence-based detection system. A decrease in signal indicates kinase inhibition.

Materials:

  • Recombinant human VEGFR-2 and PI3Kα enzymes

  • Kinase-specific substrates (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2, PIP2 for PI3Kα)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound derivative)

  • Positive control inhibitors (e.g., Sunitinib for VEGFR-2, Idelalisib for PI3Kδ or a pan-PI3K inhibitor)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control inhibitors in DMSO. Further dilute in the appropriate kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound/control at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data Presentation
CompoundTarget KinaseIC50 (nM)
This compound (Hypothetical) VEGFR-2 50
PI3Kα 150
Sunitinib (Comparator)VEGFR-22-80
Axitinib (Comparator)VEGFR-20.2
Idelalisib (Comparator)PI3Kδ2.5

Note: IC50 values for comparator compounds are literature-based and can vary depending on assay conditions.

Tier 2: Cellular Target Engagement and Pathway Modulation

Demonstrating direct inhibition in a biochemical assay is a critical first step. However, it is equally important to confirm that the compound can enter cells, bind to its intended target, and modulate its downstream signaling pathway.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantify the apparent intracellular affinity of the test compound for VEGFR-2 and PI3Kα in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • Cells expressing NanoLuc®-VEGFR-2 or NanoLuc®-PI3Kα fusion proteins

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Test compound and controls

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well plates

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the NanoBRET™ tracer at a fixed concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.

Experimental Protocol: Western Blotting for Downstream Signaling

Objective: To assess the effect of the test compound on the phosphorylation status of key downstream effectors of the VEGFR-2 and PI3K pathways.

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct measure of pathway activation or inhibition.

Materials:

  • Cancer cell line known to have active VEGFR-2 and PI3K signaling (e.g., HUVECs, various cancer cell lines)

  • Cell culture medium and supplements

  • Test compound and controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of the test compound or controls for a specified duration.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control.

Signaling_Pathway cluster_0 cluster_1 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Ser473) PIP3->pAkt Activates Akt Akt Cell_Response Cell Proliferation, Survival, Angiogenesis pAkt->Cell_Response Promotes Indole_Compound This compound Indole_Compound->VEGFR2 Inhibits Indole_Compound->PI3K Inhibits

Caption: Proposed dual inhibitory action on the VEGFR-2/PI3K pathway.

Experimental Protocol: Cellular PI3K Activity Assay (PIP3 Measurement)

Objective: To directly measure the levels of the PI3K product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), in cells following treatment with the test compound.

Principle: This assay utilizes a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) format to quantify the amount of PIP3 extracted from cells.

Materials:

  • PIP3 Mass ELISA Kit or HTRF PIP3 Assay Kit

  • Cell line of interest

  • Test compound and controls

  • Reagents for lipid extraction (e.g., chloroform, methanol, HCl)

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations.

  • Lipid Extraction: Perform a lipid extraction from the cell pellets.

  • PIP3 Quantification: Follow the manufacturer's protocol for the chosen PIP3 quantification kit (ELISA or HTRF). This typically involves competitive binding of the extracted PIP3 against a labeled PIP3 tracer to a PIP3-binding protein.

  • Data Analysis: The signal is inversely proportional to the amount of PIP3 in the sample. Calculate the concentration of PIP3 and determine the IC50 for the inhibition of PIP3 production.

Tier 3: Selectivity and Off-Target Profiling

A critical aspect of drug development is understanding a compound's selectivity. While potent on-target activity is desired, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

Experimental Protocol: Kinome-Wide Selectivity Profiling

Objective: To assess the inhibitory activity of the this compound compound against a broad panel of human kinases.

Principle: Commercially available services offer screening of a test compound against hundreds of purified kinases at a fixed concentration (e.g., 1 µM). The percent inhibition for each kinase is reported, providing a comprehensive selectivity profile.

Procedure:

  • Compound Submission: Provide the test compound to a contract research organization (CRO) that offers kinase panel screening services.

  • Screening: The CRO will perform in vitro kinase assays for a large panel of kinases.

  • Data Analysis: The results are typically provided as a percentage of remaining kinase activity or percent inhibition. This data can be visualized using a kinome tree map to illustrate the compound's selectivity.

Comparative Analysis of Off-Target Profiles

To put the selectivity of the novel indole compound into context, it is essential to compare its off-target profile with that of established drugs. For instance, Sunitinib is a multi-kinase inhibitor known to have numerous off-target effects, which contribute to both its efficacy and its side-effect profile.[4] In contrast, more selective inhibitors like Axitinib have a narrower spectrum of activity.[8]

Table for Comparative Kinase Inhibition Profile:

Kinase TargetThis compound (% Inhibition @ 1µM) (Hypothetical)Sunitinib (% Inhibition @ 1µM) (Literature Data)Axitinib (% Inhibition @ 1µM) (Literature Data)
VEGFR-2 >90% >90% >90%
PI3Kα ~70% <20% <10%
KIT<50%>90%<30%
PDGFRβ<50%>90%>80%
FLT3<30%>90%<20%
SRC<20%~50%<10%
ABL1<10%~40%<10%
... (additional kinases).........

This table presents hypothetical data for the test compound and representative literature data for comparators to illustrate the concept of a comparative selectivity analysis.

Conclusion: Building a Robust Data Package

By systematically progressing through these three tiers of experimental validation, researchers can build a comprehensive and compelling data package for their this compound compounds. This rigorous approach, which integrates biochemical, cellular, and kinome-wide profiling, is essential for elucidating the true mechanism of action, understanding potential liabilities, and making informed decisions for further preclinical and clinical development. The comparative analysis against established drugs provides a crucial benchmark for evaluating the novelty and potential advantages of new chemical entities.

References

Safety Operating Guide

Mastering the Safe Handling of 4-Fluoro-2-methyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 4-Fluoro-2-methyl-1H-indole, a fluorinated indole derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its safe and effective use in the laboratory demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and GHS Classification

A comprehensive understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed [1][2]

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H335: May cause respiratory irritation [1][2]

The assigned pictogram is the GHS07 exclamation mark, and the signal word is "Warning".[1] These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create a barrier between the researcher and the hazardous substance. For handling this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing.Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to irritation.[1]
Body Protection A flame-resistant lab coat, fully buttoned.Protects the skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of the powdered compound, which can cause respiratory tract irritation.[1]

This multi-layered approach to PPE ensures comprehensive protection against the primary routes of exposure.

Operational Plan: From Receipt to Reaction

A self-validating system for handling this compound involves meticulous procedures at every stage.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container must be tightly closed to prevent the release of dust.

Weighing and Transferring

Due to its potential to cause respiratory irritation, all weighing and transferring of solid this compound must be conducted within a certified chemical fume hood or a glove box. This engineering control is critical to contain any airborne particles. Use anti-static spatulas and weighing boats to prevent the powder from dispersing due to static electricity.

Operational_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Inspect_Container Inspect Container Store_Properly Store in Cool, Dry, Ventilated Area Inspect_Container->Store_Properly Don_PPE Don Appropriate PPE Store_Properly->Don_PPE Work_in_Fume_Hood Work in Fume Hood/Glove Box Don_PPE->Work_in_Fume_Hood Weigh_and_Transfer Weigh and Transfer Work_in_Fume_Hood->Weigh_and_Transfer Clean_Work_Area Decontaminate Work Area Weigh_and_Transfer->Clean_Work_Area Dispose_Waste Segregate and Dispose of Waste Clean_Work_Area->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: A Rapid and Informed Response

In the event of accidental exposure, immediate and appropriate action is crucial to mitigate harm.

Skin Contact

Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] If skin irritation occurs, seek medical attention.[5]

Eye Contact

Immediately rinse the eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[3]

Inhalation

Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms develop, seek medical advice.[5]

Ingestion

Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[5]

Spill Cleanup

For a small spill of solid this compound, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal. The spill area should then be decontaminated. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Environmental Responsibility

The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination. All waste containing this compound should be treated as hazardous chemical waste.

Waste Segregation
  • Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.[1]

Chemical Deactivation (Considerations)
Final Disposal

All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[6] Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional, local, and national regulations.

Disposal_Plan Start Waste Generation Segregate_Waste Segregate Waste Start->Segregate_Waste Solid_Waste Solid Waste Container Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste Container (Halogenated) Segregate_Waste->Liquid_Waste Label_Containers Label as 'Hazardous Waste' Solid_Waste->Label_Containers Liquid_Waste->Label_Containers Store_Securely Store in Designated Area Label_Containers->Store_Securely Professional_Disposal Arrange for Professional Disposal Store_Securely->Professional_Disposal End Disposal Complete Professional_Disposal->End

Caption: A step-by-step process for the safe disposal of this compound waste.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-methyl-1h-indole
Reactant of Route 2
4-Fluoro-2-methyl-1h-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.